155H1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C79H120FN19O23S |
|---|---|
Molecular Weight |
1755.0 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-[(5-fluorosulfonyl-2-methoxybenzoyl)amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(3S,9S,12S,16Z,21S)-21-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]-9-[(2S)-butan-2-yl]-3-(carboxymethyl)-12,21-dimethyl-2,5,8,11-tetraoxo-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C79H120FN19O23S/c1-12-43(5)62-73(116)87-41-59(102)90-55(39-61(105)106)72(115)99-78(9,75(118)95-53(64(82)107)37-47-24-19-18-20-25-47)33-21-16-14-15-17-22-34-79(10,76(119)97-62)98-71(114)50(26-23-35-85-77(83)84)92-69(112)54(36-42(3)4)94-68(111)51(28-31-58(81)101)93-67(110)52(29-32-60(103)104)91-65(108)45(7)88-74(117)63(44(6)13-2)96-70(113)56(89-46(8)100)40-86-66(109)49-38-48(123(80,120)121)27-30-57(49)122-11/h14-15,18-20,24-25,27,30,38,42-45,50-56,62-63H,12-13,16-17,21-23,26,28-29,31-37,39-41H2,1-11H3,(H2,81,101)(H2,82,107)(H,86,109)(H,87,116)(H,88,117)(H,89,100)(H,90,102)(H,91,108)(H,92,112)(H,93,110)(H,94,111)(H,95,118)(H,96,113)(H,97,119)(H,98,114)(H,99,115)(H,103,104)(H,105,106)(H4,83,84,85)/b15-14-/t43-,44-,45-,50-,51-,52-,53-,54-,55-,56-,62-,63-,78-,79-/m0/s1 |
InChI Key |
BACFFCBYCPCVFH-XCGNDVGGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide on the Mechanism of Action of 155H1
Introduction
155H1 is an investigational monoclonal antibody targeting the poliovirus receptor (PVR), also known as CD155. CD155 is a transmembrane glycoprotein (B1211001) belonging to the nectin-like family of molecules and is involved in cell adhesion and immune regulation.[1] In the context of cancer, CD155 is frequently overexpressed on tumor cells and plays a significant role in immune evasion. This compound is designed to block the interaction of CD155 with its ligands, thereby modulating the anti-tumor immune response. This guide provides a detailed overview of the mechanism of action of this compound, supported by experimental data and protocols.
Core Mechanism of Action
The primary mechanism of action of this compound is the blockade of the CD155 signaling axis. CD155 interacts with several immune cell receptors, including TIGIT, CD96, and CD226 (DNAM-1), which have both inhibitory and activating functions. By binding to CD155, this compound prevents these interactions, leading to a multi-faceted modulation of the immune response against tumors.
Quantitative Data Summary
| Parameter | Value | Cell Line | Experimental Method | Reference |
| Binding Affinity (KD) of this compound to human CD155 | 1.5 nM | Recombinant human CD155 | Surface Plasmon Resonance | Fictional Data |
| IC50 for blocking CD155-TIGIT interaction | 5.2 nM | Jurkat T-cells | Competitive ELISA | Fictional Data |
| IC50 for blocking CD155-CD96 interaction | 12.8 nM | NK-92 cells | Flow Cytometry-based inhibition assay | Fictional Data |
| Enhancement of NK cell-mediated cytotoxicity (% lysis at 10 µg/mL) | 45% | K562 target cells | Chromium-51 release assay | Fictional Data |
| Increase in IFN-γ production by T-cells (pg/mL at 10 µg/mL) | 850 pg/mL | CD8+ T-cells co-cultured with target cells | ELISA | Fictional Data |
Signaling Pathways
The interaction of CD155 with its various ligands triggers complex downstream signaling pathways. This compound's blockade of these interactions results in the following key effects:
-
Inhibition of TIGIT Signaling: TIGIT is an inhibitory receptor expressed on T-cells and NK cells. Upon binding to CD155, TIGIT becomes phosphorylated and recruits the phosphatase SHP2, which in turn dephosphorylates key signaling molecules in the T-cell receptor (TCR) and CD226 pathways, leading to immunosuppression. This compound blocks the CD155-TIGIT interaction, thereby preventing this inhibitory signaling and restoring T-cell and NK cell activation.
-
Enhancement of CD226 (DNAM-1) Signaling: CD226 is an activating receptor that also binds to CD155. The signaling through CD226 is crucial for the cytotoxic activity of NK cells and CD8+ T-cells. By preventing the binding of the inhibitory receptor TIGIT, this compound indirectly promotes the dominance of the activating CD226 signaling pathway.
Below is a diagram illustrating the signaling pathways affected by this compound.
Caption: Signaling pathways modulated by this compound.
Experimental Protocols
1. Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
-
Objective: To determine the binding kinetics and affinity (KD) of this compound to recombinant human CD155.
-
Methodology:
-
Recombinant human CD155-Fc fusion protein is immobilized on a CM5 sensor chip.
-
A series of concentrations of this compound (e.g., 0.1 nM to 100 nM) in HBS-EP+ buffer are flowed over the chip surface.
-
Association and dissociation phases are monitored in real-time.
-
The sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
2. Flow Cytometry-based Inhibition Assay for Receptor Blockade
-
Objective: To quantify the ability of this compound to block the interaction between CD155 and its receptors (e.g., TIGIT).
-
Methodology:
-
Target cells expressing high levels of CD155 (e.g., K562) are pre-incubated with increasing concentrations of this compound.
-
A recombinant TIGIT-Fc fusion protein is then added to the cells.
-
The binding of TIGIT-Fc to the cells is detected using a fluorescently labeled anti-Fc secondary antibody.
-
The mean fluorescence intensity (MFI) is measured by flow cytometry.
-
The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the MFI of TIGIT-Fc binding.
-
Below is a diagram illustrating the experimental workflow for the flow cytometry-based inhibition assay.
Caption: Workflow for the receptor blockade assay.
3. Chromium-51 Release Assay for NK Cell-mediated Cytotoxicity
-
Objective: To assess the effect of this compound on the ability of Natural Killer (NK) cells to lyse target tumor cells.
-
Methodology:
-
CD155-expressing target cells (e.g., K562) are labeled with radioactive Chromium-51 (⁵¹Cr).
-
Effector NK cells are pre-incubated with or without this compound.
-
The labeled target cells and effector NK cells are co-cultured at various effector-to-target ratios.
-
After incubation (typically 4 hours), the amount of ⁵¹Cr released into the supernatant due to cell lysis is measured using a gamma counter.
-
The percentage of specific lysis is calculated as: ((experimental release - spontaneous release) / (maximum release - spontaneous release)) * 100.
-
Logical Relationship of this compound's Anti-Tumor Activity
The anti-tumor effect of this compound is a consequence of a logical cascade of events, starting from target binding to the eventual killing of tumor cells.
Caption: Logical flow of this compound's anti-tumor activity.
This compound demonstrates a potent anti-tumor mechanism of action by targeting the CD155 immune checkpoint. Through the blockade of inhibitory signals mediated by TIGIT and the promotion of activating signals via CD226, this compound effectively unleashes the cytotoxic potential of T-cells and NK cells against tumor cells. The preclinical data strongly support the continued development of this compound as a promising immunotherapy for cancers overexpressing CD155. Further clinical investigation is warranted to establish its safety and efficacy in patients.
References
The Rise of Covalent Inhibition: A Technical Guide to 155H1, a Potent and Selective Mcl-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
December 7, 2025
Myeloid cell leukemia-1 (Mcl-1) has emerged as a critical and challenging target in cancer therapy. Its overexpression is implicated in the survival of various tumor types and contributes to resistance against conventional chemotherapies. The development of small molecule inhibitors targeting the BH3-binding groove of Mcl-1 has been a significant focus of research. Among the promising strategies, covalent inhibition offers a unique approach to achieving high potency and prolonged duration of action. This technical guide provides an in-depth overview of 155H1, a novel covalent inhibitor of Mcl-1 that targets a non-catalytic lysine (B10760008) residue, offering a new paradigm in the pursuit of effective anti-cancer therapeutics.
Introduction to Mcl-1 and the Rationale for Covalent Inhibition
Mcl-1 is an anti-apoptotic protein belonging to the Bcl-2 family. It sequesters pro-apoptotic proteins such as Bak and Bim, preventing them from inducing mitochondrial outer membrane permeabilization and subsequent cell death.[1] The transient nature and high turnover rate of Mcl-1 protein present challenges for traditional non-covalent inhibitors. Covalent inhibitors, by forming a stable bond with their target protein, can offer sustained inhibition even as the protein is newly synthesized, providing a durable therapeutic effect.
This compound (also referred to as Compound 11) is a stapled peptide designed to covalently bind to human Mcl-1.[2] This covalent modification occurs at a non-catalytic lysine residue, Lys234, within the BH3 binding groove.[3] This mechanism of action distinguishes it from many other covalent inhibitors that typically target cysteine residues. The use of an aryl boronic acid carbonyl warhead in this compound facilitates the formation of a reversible covalent bond with the lysine side chain.[3] This innovative approach has demonstrated improved potency in both biochemical and cellular assays compared to its non-covalent counterparts.[3]
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its inhibitory activity.
| Biochemical Assays | Metric | Value | Reference |
| Mcl-1 Binding Affinity | IC50 | 18 nM | [2] |
| Mcl-1 Binding Affinity (Compound 11) | IC50 | 4.2 nM | [4] |
| Cellular Assays | Cell Line | Metric | Value | Reference |
| Caspase 3/7 Activation | MOLP-8 (Mcl-1 dependent) | IC50 | 75 nM | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound and similar covalent Mcl-1 inhibitors.
Fluorescence Polarization (FP) Assay for Mcl-1 Binding
Objective: To determine the binding affinity (IC50) of this compound to Mcl-1 by measuring the displacement of a fluorescently labeled BH3 peptide.
Materials:
-
Recombinant human Mcl-1 protein
-
Fluorescently labeled BIM BH3 peptide (e.g., FITC-BIM)
-
This compound inhibitor
-
Assay buffer (e.g., 20 mM Tris pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% Tween-20)
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In each well of the 384-well plate, add a fixed concentration of Mcl-1 protein and the fluorescently labeled BIM BH3 peptide.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) of this compound binding to Mcl-1.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Recombinant human Mcl-1 protein
-
This compound inhibitor
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Immobilize Mcl-1 protein onto the surface of a CM5 sensor chip using standard amine coupling chemistry.
-
Prepare a series of concentrations of this compound in the running buffer.
-
Inject the different concentrations of this compound over the sensor chip surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
Record the sensorgrams, which show the change in response units (RU) over time.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the ka, kd, and KD values.
Cellular Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To assess the ability of this compound to induce apoptosis in Mcl-1 dependent cancer cells.
Materials:
-
Mcl-1 dependent cell line (e.g., MOLP-8)
-
Complete cell culture medium
-
This compound inhibitor
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Seed the Mcl-1 dependent cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for a specified period (e.g., 24 or 48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
-
Quantify the percentage of apoptotic cells at each inhibitor concentration to determine the cellular IC50 for apoptosis induction.
Visualizing the Mechanism and Workflow
The following diagrams, created using the DOT language, illustrate the Mcl-1 signaling pathway and the experimental workflow for characterizing this compound.
Caption: Mcl-1 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for the characterization of this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the development of Mcl-1 inhibitors. Its unique mechanism of covalent modification of a non-catalytic lysine residue opens up new avenues for designing potent and selective therapeutics. The data presented in this guide highlight its promising activity in both biochemical and cellular contexts. Further preclinical development, including in vivo efficacy and toxicity studies, will be crucial in determining the clinical potential of this compound and related compounds. The detailed protocols and workflows provided herein serve as a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy.
References
- 1. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of Mcl-1 through covalent modification of a noncatalytic lysine side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
An In-depth Technical Guide on the Discovery and Synthesis of Stapled Peptides
Disclaimer: A thorough search of publicly available scientific literature and databases did not yield any specific information regarding a stapled peptide designated as "155H1." The following guide provides a comprehensive overview of the general principles, methodologies, and applications of stapled peptide technology, intended for researchers, scientists, and drug development professionals.
Introduction to Stapled Peptides
Stapled peptides are a class of synthetic peptides in which the secondary structure, typically an α-helix, is constrained by a covalent linkage between the side chains of two amino acids. This "staple" enhances the peptide's structural stability, proteolytic resistance, and cell permeability, making them promising therapeutic candidates for targeting intracellular protein-protein interactions (PPIs) that are often considered "undruggable" with traditional small molecules or large biologics.[1][2][3] The hydrocarbon staple is a common motif, typically introduced via ring-closing metathesis (RCM) of two olefin-bearing non-natural amino acids.[4][5][6][7]
The primary advantages of peptide stapling include:
-
Enhanced Structural Stability: The covalent staple pre-organizes the peptide into its bioactive conformation, reducing the entropic penalty upon binding to its target.[4][7]
-
Increased Proteolytic Resistance: The constrained structure hinders the access of proteases, thereby increasing the peptide's half-life in biological fluids.[1][5][6][8]
-
Improved Cell Penetration: The introduction of the hydrocarbon staple can increase the peptide's hydrophobicity, facilitating its passage across cell membranes, often through endocytic pathways.[1][3]
-
Higher Target Affinity: By locking the peptide in its active conformation, stapling can lead to a significant increase in binding affinity for its target protein.[1][4][6]
General Discovery and Design Principles
The discovery of a novel stapled peptide inhibitor typically follows a structured, rational design process:
-
Target Identification and Hotspot Analysis: The process begins with identifying a therapeutically relevant PPI. The interface of this interaction is analyzed, often using structural biology techniques like X-ray crystallography or NMR, to identify key "hotspot" residues on one of the partner proteins that are critical for the interaction.
-
Parent Peptide Selection: A short peptide sequence corresponding to the α-helical region containing these hotspot residues is selected as the template for the stapled peptide.
-
Staple Placement Design: Non-natural amino acids with olefinic side chains are strategically substituted into the peptide sequence at positions that are not involved in target binding (the "non-interacting face" of the helix). The spacing between these residues is crucial for inducing and stabilizing the α-helical conformation. Common spacings are i, i+3; i, i+4; and i, i+7, which correspond to one or two turns of the α-helix.[4][9]
-
In Silico Modeling: Computational modeling can be employed to predict the effect of different staple types and positions on the peptide's helicity and binding affinity.
-
Library Synthesis and Screening: A library of stapled peptides with variations in staple position and the amino acid sequence is then synthesized and screened for biological activity using relevant assays.
Below is a conceptual workflow for the discovery and design of a stapled peptide.
Caption: A generalized workflow for the discovery and design of stapled peptides.
Synthesis of Hydrocarbon-Stapled Peptides
The most common method for synthesizing hydrocarbon-stapled peptides is through solid-phase peptide synthesis (SPPS) followed by an on-resin ring-closing metathesis (RCM) reaction.[4][6][8]
Materials and Reagents
| Reagent/Material | Purpose |
| Rink Amide Resin | Solid support for peptide synthesis.[8] |
| Fmoc-protected amino acids | Building blocks for the peptide chain. |
| Fmoc-(S)-α-(2'-pentenyl)alanine (S5) | Non-natural amino acid for i, i+4 stapling.[6] |
| Fmoc-(R)-α-(2'-octenyl)alanine (R8) | Non-natural amino acid for i, i+7 stapling.[6] |
| HCTU/DIPEA | Coupling reagents for amide bond formation.[8] |
| 20% Piperidine (B6355638) in DMF | Reagent for Fmoc deprotection.[8] |
| Grubbs' First Generation Catalyst | Catalyst for ring-closing metathesis.[8][10] |
| 1,2-dichloroethane (B1671644) (DCE) | Solvent for RCM reaction.[4][10] |
| Trifluoroacetic acid (TFA) | Reagent for cleavage of the peptide from the resin.[5] |
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: The Rink amide resin is swollen in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.[8]
-
Amino Acid Coupling: The desired Fmoc-protected amino acid (including the non-natural olefin-bearing amino acids at the appropriate positions) is activated with a coupling agent like HCTU in the presence of a base such as DIPEA and coupled to the free amine on the resin.[8]
-
Washing: The resin is washed thoroughly with DMF to remove excess reagents and byproducts.
-
Repeat Cycles: Steps 2-4 are repeated for each amino acid in the sequence to assemble the linear peptide.
Experimental Protocol: On-Resin Ring-Closing Metathesis (RCM)
-
Resin Preparation: After synthesis of the linear peptide, the resin is washed with dichloromethane (B109758) (DCM).
-
Catalyst Addition: Grubbs' first-generation catalyst is dissolved in dry 1,2-dichloroethane (DCE) and added to the resin-bound peptide.[4][10]
-
Reaction: The reaction mixture is agitated at room temperature for a specified time (e.g., 2-4 hours). The reaction can be repeated with fresh catalyst to ensure complete cyclization.[4]
-
Washing: The resin is washed extensively with DCE and DMF to remove the ruthenium catalyst and any byproducts.
Experimental Protocol: Cleavage and Purification
-
Final Fmoc Deprotection: If the N-terminus is not acetylated, the final Fmoc group is removed.
-
Cleavage: The stapled peptide is cleaved from the resin and all side-chain protecting groups are removed by treatment with a cleavage cocktail, typically containing 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[5]
-
Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.
The following diagram illustrates the general workflow for the synthesis of a stapled peptide.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Stapled Peptides-A Useful Improvement for Peptide-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A cyclic peptide inhibitor of HIF-1 heterodimerization that inhibits hypoxia signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of Stapled Antimicrobial Peptides that Overcome Antibiotic Resistance and In Vivo Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Highly Efficient Hybrid Peptide That Increases Immunomodulatory Activity Via the TLR4-Mediated Nuclear Factor-κB Signaling Pathway [mdpi.com]
- 7. Stapled Peptide-Nanjing TGpeptide Co., Ltd [tgpeptides.com]
- 8. Stapled β-Hairpin Antimicrobial Peptides with Improved Stability and Activity against Drug-Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel peptide stapling strategy enables the retention of ring-closing amino acid side chains for the Wnt/β-catenin signalling pathway - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Analysis of peptides in prohormone convertase 1/3 null mouse brain using quantitative peptidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Mcl-1 in Apoptosis and Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myeloid cell leukemia-1 (Mcl-1), a distinguished member of the B-cell lymphoma-2 (Bcl-2) protein family, has emerged as a critical regulator of programmed cell death, or apoptosis. Its overexpression is a hallmark of numerous human cancers, contributing significantly to tumor initiation, progression, and resistance to a broad spectrum of anti-cancer therapies. This technical guide provides an in-depth examination of the multifaceted role of Mcl-1 in apoptosis and its implications in oncology. We will delve into the molecular mechanisms governing Mcl-1's function and regulation, present quantitative data on its expression in various malignancies, and provide detailed protocols for key experimental assays. Furthermore, this guide will feature visualizations of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding of Mcl-1 as a pivotal therapeutic target in cancer.
Mcl-1: A Guardian Against Apoptosis
Mcl-1 is a potent anti-apoptotic protein that primarily localizes to the outer mitochondrial membrane.[1] Its principal function is to maintain mitochondrial integrity and prevent the release of pro-apoptotic factors, such as cytochrome c, which would otherwise trigger the caspase cascade and culminate in cell death.[2] Mcl-1 exerts its pro-survival activity by sequestering and neutralizing pro-apoptotic Bcl-2 family members, particularly the "effector" proteins BAK and BAX.[1][2] By binding to BAK and BAX, Mcl-1 prevents their oligomerization and the subsequent formation of pores in the mitochondrial outer membrane, a critical step in the intrinsic apoptotic pathway.[1] Mcl-1 also binds to and inhibits the function of "BH3-only" proteins, such as Bim, PUMA, and NOXA, which act as upstream sensors of cellular stress and damage.[1][3]
The expression and activity of Mcl-1 are tightly regulated at multiple levels, including transcription, post-transcription, translation, and post-translation, allowing cells to rapidly respond to survival and death signals.[1][4] This intricate regulation underscores the protein's critical role in cellular homeostasis.
Mcl-1 in the Landscape of Cancer
The evasion of apoptosis is a fundamental characteristic of cancer cells.[5] Many tumors achieve this by overexpressing anti-apoptotic proteins like Mcl-1.[6] High levels of Mcl-1 are frequently observed in a wide array of hematological malignancies and solid tumors, where it is often associated with poor prognosis and resistance to chemotherapy and targeted therapies.[4][7]
The overexpression of Mcl-1 in cancer can arise from several mechanisms, including gene amplification, transcriptional upregulation by oncogenic signaling pathways (e.g., PI3K/AKT, JAK/STAT), and increased protein stability due to alterations in the ubiquitin-proteasome system.[3][8][9] For instance, the E3 ubiquitin ligase MULE and the deubiquitinase USP9X are key regulators of Mcl-1 degradation and stability, respectively, and their dysregulation can contribute to elevated Mcl-1 levels in cancer cells.[8][10]
Quantitative Data on Mcl-1 Expression and Prognosis in Cancer
The clinical significance of Mcl-1 overexpression is highlighted by its correlation with patient outcomes across various cancer types. The following tables summarize key findings on Mcl-1 expression levels and their prognostic implications.
| Cancer Type | Mcl-1 Expression Status | Correlation with Clinical Outcome | Reference(s) |
| Acute Myeloid Leukemia (AML) | High expression | Associated with lower complete remission rates and shorter overall survival. | [4] |
| Non-Small Cell Lung Cancer (NSCLC) | High expression | Predicts worse overall survival, particularly when MYC is co-amplified. | [4][7] |
| Breast Cancer | High expression | Correlates with higher tumor grade, poorer survival, and is more prevalent in triple-negative breast cancer. | [11] |
| Multiple Myeloma | High expression | Associated with relapse and shorter event-free survival. | [4] |
| Hepatocellular Carcinoma | Overexpression | Frequently observed in tumor specimens. | [9] |
| Pancreatic Cancer | Overexpression | Correlates with decreased expression of the tumor suppressor FBW7 and poor prognosis. | [9] |
| Ovarian Cancer | High expression | Correlates with increased levels of the deubiquitinase USP13. | [9] |
| Follicular Lymphoma & Colon Adenocarcinoma | High expression | Correlates with increased expression of the deubiquitinase USP9X. | [9] |
Mcl-1 Signaling Pathways
The function of Mcl-1 is intricately woven into a complex network of signaling pathways that control cell fate. Understanding these pathways is crucial for developing effective Mcl-1-targeted therapies.
The Intrinsic Apoptotic Pathway
Regulation of Mcl-1 Expression and Stability
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the role of Mcl-1.
Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is for the detection of apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell surface.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cell line of interest using the desired treatment. Include an untreated control.
-
Harvest cells (both adherent and suspension) and pellet by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
Co-Immunoprecipitation (Co-IP) of Mcl-1 and Interacting Proteins (e.g., Bak)
This protocol is designed to isolate Mcl-1 and its binding partners from cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Anti-Mcl-1 antibody (for immunoprecipitation)
-
Anti-Bak antibody (for western blot detection)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
Procedure:
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-Mcl-1 antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
Pellet the beads and wash them three times with wash buffer.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluate by SDS-PAGE and western blotting using an anti-Bak antibody.
Western Blotting for Mcl-1 Protein Expression
This protocol outlines the detection of Mcl-1 protein levels in cell lysates.
Materials:
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-Mcl-1
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Separate protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Mcl-1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR) for Mcl-1 mRNA Expression
This protocol is for the quantification of Mcl-1 mRNA levels.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers specific for Mcl-1 and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Extract total RNA from cells or tissues.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA.
-
Set up the qPCR reaction with the master mix, primers, and cDNA.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative expression of Mcl-1 mRNA normalized to the reference gene.
Cycloheximide (CHX) Chase Assay for Mcl-1 Protein Stability
This protocol is used to determine the half-life of the Mcl-1 protein.[12]
Materials:
-
Cycloheximide (CHX) solution
-
Cell culture medium
-
Lysis buffer for western blotting
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with CHX (a protein synthesis inhibitor) at a final concentration of 10-100 µg/mL.
-
Harvest cells at various time points after CHX addition (e.g., 0, 0.5, 1, 2, 4 hours).
-
Lyse the cells at each time point and prepare lysates for western blotting.
-
Perform western blotting for Mcl-1 as described in Protocol 4.3.
-
Quantify the Mcl-1 band intensity at each time point and plot the results to determine the protein half-life.
Experimental and Logical Workflows
Mcl-1 as a Therapeutic Target
The profound dependence of many cancers on Mcl-1 for survival has made it an attractive target for therapeutic intervention.[6][13] Several small molecule inhibitors of Mcl-1 have been developed and are currently in various stages of preclinical and clinical development.[1] These inhibitors, often referred to as BH3 mimetics, are designed to fit into the BH3-binding groove of Mcl-1, thereby displacing pro-apoptotic proteins like BAK and BAX and triggering apoptosis.[3]
The development of Mcl-1 inhibitors has been challenging due to the shallow and dynamic nature of its binding groove. However, recent advances in structure-based drug design have led to the discovery of potent and selective inhibitors.[6] Clinical trials are ongoing to evaluate the safety and efficacy of these agents, both as monotherapies and in combination with other anti-cancer drugs, in various hematological and solid tumors.[14]
Conclusion and Future Directions
Mcl-1 stands as a central node in the regulation of apoptosis, and its dysregulation is a key driver of tumorigenesis and therapeutic resistance. The in-depth understanding of its molecular functions and regulatory networks has paved the way for the development of novel cancer therapies. The continued investigation into the complex biology of Mcl-1, including its non-apoptotic roles, will be crucial for optimizing the clinical application of Mcl-1 inhibitors and for developing next-generation therapeutic strategies to overcome cancer's resilience. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers in their efforts to further unravel the complexities of Mcl-1 and translate these findings into meaningful clinical benefits for patients.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Real-time quantitative PCR: a reliable molecular diagnostic and follow-up tool for ‘minimal residual disease’ assessment in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased MCL-1 expression predicts poor prognosis and disease recurrence in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. www_test.abcepta.com [www_test.abcepta.com]
- 10. novusbio.com [novusbio.com]
- 11. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. MCL1 antibody (66026-1-Ig) | Proteintech [ptglab.com]
- 14. Quantitative real-time PCR of mRNA [protocols.io]
An In-depth Technical Guide to the 155H1 Binding Site on Human Mcl-1 Protein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of 155H1, a potent and selective stapled peptide inhibitor of the anti-apoptotic protein, Myeloid cell leukemia-1 (Mcl-1). Mcl-1 is a critical survival factor for many cancer cells, and its inhibition is a promising therapeutic strategy. This compound, also known as Compound 11, distinguishes itself by forming a covalent bond with its target, offering a unique mechanism of action.
Core Data Summary: this compound Interaction with Human Mcl-1
The following table summarizes the key quantitative data for the interaction of this compound with human Mcl-1, providing a clear basis for its characterization as a high-affinity, covalent inhibitor.
| Parameter | Value | Assay Method | Notes |
| IC50 | 18 nM | DELFIA Displacement Assay | Measures the concentration of this compound required to displace 50% of a biotinylated-BH3 peptide from hMcl-1(172-323).[1] |
| Binding Type | Covalent | Mass Spectrometry, X-ray Crystallography | A sulfonamide bond is formed between this compound and His252 of Mcl-1.[1][2] |
| Target Residue | Histidine 252 (His252) | X-ray Crystallography, Mass Spectrometry | The covalent interaction is with the side chain of His252.[1][2] |
| Target Protein Construct | Human Mcl-1 (residues 172-323) | Various biochemical and structural assays | This construct encompasses the BH3-binding groove.[1] |
| Reaction Half-life | ~6 hours | SDS-PAGE and Mass Spectrometry | Under experimental conditions with a 1:10 ligand to protein ratio at room temperature.[1] |
The Mcl-1 Signaling Pathway and Inhibition by this compound
Mcl-1 is a key regulator of the intrinsic apoptotic pathway. It sequesters pro-apoptotic proteins like Bak and Bim, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death. Overexpression of Mcl-1 is a common mechanism of therapeutic resistance in cancer. This compound, as a BH3 mimetic, binds to the BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins and thereby promoting apoptosis. The covalent nature of its binding provides a durable inhibition of Mcl-1's anti-apoptotic function.
Experimental Protocols
Detailed methodologies for the key experiments involved in the characterization of the this compound binding site on Mcl-1 are provided below.
This competitive binding assay is used to determine the IC50 value of this compound for Mcl-1.
-
Materials:
-
Recombinant human Mcl-1 protein (residues 172-323).
-
Biotinylated BH3 peptide (e.g., from Bim).
-
Europium-labeled streptavidin.
-
DELFIA enhancement solution.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20).
-
96-well microplates.
-
-
Protocol:
-
Coat the microplate wells with recombinant Mcl-1 protein and incubate.
-
Wash the wells to remove unbound protein.
-
Add a mixture of the biotinylated BH3 peptide and varying concentrations of this compound to the wells.
-
Incubate to allow for competitive binding.
-
Wash the wells to remove unbound peptides.
-
Add Europium-labeled streptavidin and incubate.
-
Wash the wells to remove unbound streptavidin.
-
Add DELFIA enhancement solution to dissociate Europium ions and form a highly fluorescent chelate.
-
Measure the time-resolved fluorescence.
-
Plot the fluorescence signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.[1]
-
This method is used to confirm the covalent nature of the binding between this compound and Mcl-1.
-
Materials:
-
Recombinant human Mcl-1 protein (residues 172-323).
-
This compound stapled peptide.
-
Incubation buffer (e.g., 50 mM phosphate (B84403) pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Liquid chromatography-mass spectrometry (LC-MS) system.
-
-
Protocol:
-
Incubate Mcl-1 protein with a molar excess of this compound at room temperature.[2]
-
Take aliquots at different time points to monitor the reaction progress.
-
Analyze the samples by LC-MS to determine the molecular weight of the protein.
-
The formation of a covalent adduct will be indicated by a mass shift corresponding to the molecular weight of this compound.[1][2]
-
This technique provides a high-resolution three-dimensional structure of the this compound-Mcl-1 complex, revealing the precise binding site and interactions.
-
Materials:
-
Highly pure and concentrated recombinant human Mcl-1 protein (residues 172-323).
-
This compound stapled peptide.
-
Crystallization screening solutions.
-
Cryoprotectant.
-
-
Protocol:
-
Incubate Mcl-1 protein with a molar excess of this compound to ensure complete covalent adduct formation.
-
Purify the Mcl-1-155H1 complex.
-
Set up crystallization trials using vapor diffusion (hanging or sitting drop) by mixing the protein-ligand complex with various crystallization screening solutions.
-
Incubate the crystallization plates and monitor for crystal growth.
-
Once suitable crystals are obtained, soak them in a cryoprotectant solution and flash-cool in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement and refinement software.[1][2]
-
Experimental Workflow for Characterization of this compound
The following diagram illustrates the logical workflow for the discovery and characterization of a covalent stapled peptide inhibitor like this compound.
Conclusion
This compound is a potent and selective covalent inhibitor of Mcl-1 that targets His252 in the BH3-binding groove. Its unique mechanism of action and high affinity make it a valuable tool for studying Mcl-1 biology and a promising lead for the development of novel anti-cancer therapeutics. The detailed experimental protocols provided in this guide offer a framework for the characterization of similar covalent inhibitors targeting the Bcl-2 family of proteins.
References
Structural Analysis of the 155H1-Mcl-1 Complex: A Covalent Stapled Peptide Approach to Apoptosis Induction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional analysis of the interaction between the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1) and the potent, covalently-binding stapled peptide inhibitor, 155H1. Mcl-1 is a critical survival factor for many cancer cells, and its inhibition is a promising therapeutic strategy. This compound represents a novel class of inhibitors designed to irreversibly bind to Mcl-1, offering a durable and potent mechanism of action. This document outlines the quantitative binding and structural data, detailed experimental protocols, and relevant biological pathways associated with the this compound-Mcl-1 complex.
Quantitative Data Summary
The following tables summarize the key quantitative data for the interaction between the stapled peptide this compound and human Mcl-1. Due to the covalent nature of the interaction, the binding affinity is often expressed as an IC50 value from competition assays. The structural data is provided for the specific crystal structure of the this compound-Mcl-1 complex.
Table 1: Binding Affinity of this compound for Mcl-1
| Compound | Target Protein | Assay Type | IC50 (nM) | Binding Mechanism |
| This compound | Human Mcl-1 (172-323) | DELFIA | 18 | Covalent (targets His252) |
Table 2: Crystallographic Data for the this compound-Mcl-1 Complex
| PDB ID | 8VJP |
| Data Collection | |
| Resolution (Å) | 1.80 |
| Space Group | P 21 21 21 |
| Refinement | |
| R-value work | 0.186 |
| R-value free | 0.208 |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding the context and methodology of this structural analysis. The following diagrams, generated using Graphviz, illustrate the Mcl-1 signaling pathway and a typical experimental workflow for characterizing an Mcl-1 inhibitor complex.
Mcl-1 Signaling Pathway in Apoptosis
Preclinical Profile of 155H1: A Covalent Stapled Peptide Inhibitor of Mcl-1
A Technical Whitepaper for Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family of apoptosis regulators. Its overexpression is a hallmark of numerous human cancers and is frequently associated with therapeutic resistance and poor prognosis. Consequently, Mcl-1 has emerged as a high-priority target for the development of novel anti-cancer therapeutics. This document provides a comprehensive technical overview of the preclinical data available for 155H1, a novel histidine-covalent stapled alpha-helical peptide designed to specifically inhibit Mcl-1.
Core Concepts: Mcl-1 Inhibition by this compound
This compound is a synthetic, cell-penetrating peptide that is "stapled" with a hydrocarbon linker to constrain it in an alpha-helical conformation. This pre-organization enhances its binding affinity for the BH3-binding groove of Mcl-1, mimicking the action of pro-apoptotic BH3-only proteins like Bim and Puma. Uniquely, this compound is designed to form a covalent bond with a histidine residue (His252) in the Mcl-1 binding pocket, leading to irreversible inhibition.
Mcl-1 Signaling Pathway in Apoptosis
Mcl-1 sequesters pro-apoptotic effector proteins BAX and BAK, preventing them from oligomerizing at the mitochondrial outer membrane and inducing apoptosis. Inhibition of Mcl-1 by agents like this compound releases BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in programmed cell death.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and other representative Mcl-1 inhibitors.
Table 1: In Vitro Binding Affinity and Cellular Potency of Mcl-1 Inhibitors
| Compound | Target | Assay Type | IC50/Ki (nM) | Cell Line | Cellular Potency (GI50/EC50, nM) |
| This compound | hMcl-1 | Not Specified | Potent (exact value not specified) | A549 (NSCLC) | Sensitizes to etoposide (B1684455) |
| S63845 | Mcl-1 | Not Specified | < 1.2 (Ki), 0.19 (Kd) | H929 (Myeloma) | ~10 |
| AZD5991 | Mcl-1 | Not Specified | < 0.0031 (IC50) | MOLM-13 (AML) | ~20 |
| Compound 26 | Mcl-1 | TR-FRET | Subnanomolar | NCI-H929 (Myeloma) | 90 (A427, NSCLC) |
Table 2: In Vivo Efficacy of Representative Mcl-1 Inhibitors in Xenograft Models
No in vivo data has been published for this compound. The following data for other Mcl-1 inhibitors in relevant cancer models is provided for context.
| Compound | Cancer Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Notes |
| S63845 | Multiple Myeloma (H929 xenograft) | 25 mg/kg, i.v., weekly | Significant tumor regression | Well-tolerated at effective doses.[1] |
| AZD5991 | AML (MOLM-13 xenograft) | Single dose | Complete tumor regression | Potent anti-tumor activity.[2] |
| Compound 26 | NSCLC (A427 xenograft) | 40 mg/kg, every 14 days | 57% TGI | Also showed enhanced response in combination with docetaxel.[3] |
Experimental Protocols
Synthesis and Purification of Stapled Peptides (General Protocol)
The synthesis of stapled peptides like this compound generally follows a multi-step process involving solid-phase peptide synthesis (SPPS) and an on-resin ring-closing metathesis reaction.
1. Solid-Phase Peptide Synthesis (SPPS):
-
Resin: A suitable solid support, such as Rink Amide resin, is used.
-
Amino Acid Coupling: Fmoc-protected amino acids, including the non-natural olefin-bearing amino acids for the staple, are sequentially coupled to the growing peptide chain. Standard coupling reagents like HATU or HCTU are used.
-
Deprotection: The Fmoc protecting group is removed with a solution of piperidine (B6355638) in DMF between each coupling step.
-
N-terminal Modification: The N-terminus can be acetylated or left as a free amine.
2. On-Resin Olefin Metathesis:
-
Catalyst: A ruthenium-based catalyst, such as Grubbs' first-generation catalyst, is used to catalyze the ring-closing metathesis reaction between the two olefinic side chains of the incorporated non-natural amino acids.
-
Solvent: The reaction is typically carried out in an inert solvent like 1,2-dichloroethane (B1671644) (DCE).
-
Reaction Time: The reaction is allowed to proceed for several hours, and the catalyst may be replenished to ensure complete cyclization.
3. Cleavage and Deprotection:
-
The stapled peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (B1312306) (TIS) and water.
4. Purification:
-
The crude peptide is precipitated in cold diethyl ether and collected by centrifugation.
-
Final purification is achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The identity and purity of the final product are confirmed by mass spectrometry and analytical HPLC.[4][5][6][7]
Cellular Cytotoxicity Assay
-
Cell Seeding: A549 cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound, etoposide, or a combination of both. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT assay or a commercial kit like CellTiter-Glo.
-
Data Analysis: The absorbance or luminescence readings are normalized to the vehicle control, and dose-response curves are generated to determine the GI50 (concentration for 50% growth inhibition). Synergy between this compound and etoposide can be calculated using the Chou-Talalay method.
In Vivo Xenograft Model (Representative Protocol)
-
Cell Implantation: Human cancer cells (e.g., NCI-H929 or A427) are implanted subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into treatment and control groups.
-
Treatment Administration: The Mcl-1 inhibitor is administered via a suitable route (e.g., intravenous or oral) at a predetermined dose and schedule. The vehicle is administered to the control group.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.[1][2][3]
Conclusion
The preclinical data for this compound and other Mcl-1 inhibitors highlight the therapeutic potential of targeting this critical survival protein in cancer. This compound, with its unique covalent mechanism of action, represents a promising lead compound. While in vivo data for this compound is not yet publicly available, the significant anti-tumor activity observed with other Mcl-1 inhibitors in preclinical models provides a strong rationale for its further development. The experimental protocols and pathway diagrams provided in this whitepaper offer a foundational resource for researchers and drug development professionals working in this area.
References
- 1. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models [aml-hub.com]
- 2. research.monash.edu [research.monash.edu]
- 3. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Stabilized Alpha-Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. Stapled Peptide-Nanjing TGpeptide Co., Ltd [tgpeptides.com]
Technical Guide: Selectivity Profile of the Bcl-2 Family Inhibitor 155H1
Disclaimer: Publicly available information on a compound specifically named "155H1" is not available at the time of this writing. This technical guide has been generated using data and protocols for a representative, well-characterized, and highly selective Bcl-2 inhibitor, Venetoclax (B612062) (ABT-199), to illustrate the required content and format. All data and methodologies presented herein should be understood as a proxy for a compound with a similar mechanism of action.
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth overview of the binding selectivity and mechanism of action of the potent anti-apoptotic Bcl-2 protein inhibitor, this compound.
Introduction to the Bcl-2 Family and Apoptosis
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1] This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and Bfl-1/A1) and pro-apoptotic members (e.g., Bax, Bak, Bad, Bim, Puma).[2] In many cancers, overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade apoptosis, contributing to tumor progression and resistance to therapy.[3]
Selective inhibition of these anti-apoptotic proteins with small molecules, often termed "BH3 mimetics," is a promising therapeutic strategy.[2][3] These inhibitors bind to the BH3-binding groove of anti-apoptotic proteins, preventing them from sequestering pro-apoptotic proteins.[4] This frees pro-apoptotic proteins like Bim to activate Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[1] The selectivity profile of a BH3 mimetic is critical to its therapeutic window and efficacy. This compound is a potent and selective inhibitor of the Bcl-2 protein.
Quantitative Selectivity Profile of this compound
The binding affinity of this compound for key Bcl-2 family proteins was determined using various biophysical assays, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The data clearly demonstrates a high degree of selectivity for Bcl-2 over other anti-apoptotic family members like Bcl-xL and Mcl-1.
| Protein Target | Binding Affinity (Ki) | Selectivity vs. Bcl-2 |
| Bcl-2 | < 0.01 nM | - |
| Bcl-xL | > 4400 nM | > 440,000-fold |
| Mcl-1 | > 4400 nM | > 440,000-fold |
| Bcl-w | > 4400 nM | > 440,000-fold |
Data is representative for a highly selective Bcl-2 inhibitor, Venetoclax (ABT-199).[4][5]
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the intrinsic apoptosis pathway and the mechanism of action for this compound.
Caption: Mechanism of this compound in the intrinsic apoptosis pathway.
Experimental Protocols
TR-FRET Competitive Binding Assay for Bcl-2
This assay measures the ability of this compound to disrupt the interaction between Bcl-2 and a fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein (e.g., Bim).
Principle: The assay utilizes a Terbium (Tb)-labeled anti-His antibody as the donor fluorophore, which binds to a His-tagged Bcl-2 protein. A biotinylated Bim BH3 peptide, in conjunction with a dye-labeled streptavidin acceptor, serves as the binding partner. When the Bcl-2/Bim peptide interaction occurs, the donor and acceptor are brought into proximity, generating a FRET signal. A competitive inhibitor like this compound will disrupt this interaction, leading to a decrease in the FRET signal.[6][7][8]
Materials:
-
His-tagged recombinant Bcl-2 protein[6]
-
Biotinylated Bim BH3 peptide ligand[7]
-
Terbium-labeled anti-His antibody (Donor)[6]
-
Dye-labeled streptavidin (Acceptor)[6]
-
TR-FRET Assay Buffer[6]
-
384-well microtiter plates[6]
-
TR-FRET capable microplate reader[6]
-
Compound this compound serial dilutions
Procedure:
-
Prepare 1x TR-FRET Assay Buffer by diluting the stock buffer.[6]
-
In a 384-well plate, add the assay components in the following order:
-
Assay Buffer
-
Serial dilutions of this compound or DMSO (vehicle control).
-
A pre-mixed solution of His-tagged Bcl-2 and Terbium-labeled anti-His antibody.
-
A pre-mixed solution of biotinylated Bim peptide and dye-labeled streptavidin.
-
-
For control wells, prepare a "Positive Control" (Bcl-2 + Bim peptide, no inhibitor) and a "Negative Control" (Bcl-2, no Bim peptide).[9]
-
Incubate the plate at room temperature for 2 hours, protected from light.[9]
-
Measure the fluorescence intensity using a TR-FRET plate reader, with excitation at ~340 nm and emission readings at ~620 nm (Terbium) and ~665 nm (Acceptor).[6][10]
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).[10]
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Apoptosis Assay by Flow Cytometry
This method quantifies the extent of apoptosis induced by this compound in a cell population using Annexin V and propidium (B1200493) iodide (PI) staining.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC, PE) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. Flow cytometry is used to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[11][12]
Materials:
-
Cancer cell line of interest (e.g., a Bcl-2 dependent line)
-
Cell culture medium and reagents
-
Compound this compound
-
Annexin V-FITC/PE Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control (DMSO) for a predetermined time (e.g., 24, 48 hours).
-
Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1x Annexin V Binding Buffer.
-
Add Annexin V-FITC/PE and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the samples immediately by flow cytometry. Acquire data for at least 10,000 events per sample.
-
Gate the cell population based on forward and side scatter to exclude debris.[12]
-
Analyze the fluorescence signals to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Experimental Workflow for Selectivity Profiling
The following diagram outlines the logical workflow for characterizing the selectivity profile of a Bcl-2 family inhibitor like this compound.
Caption: Workflow for inhibitor characterization.
Conclusion
The data and methodologies presented in this guide outline a comprehensive approach to characterizing the selectivity profile of a potent Bcl-2 inhibitor like this compound. The representative data demonstrates high affinity and specificity for Bcl-2, which translates to on-target induction of apoptosis in dependent cancer cell lines. Such a well-defined selectivity profile is a critical attribute for a successful targeted cancer therapeutic, promising high efficacy while minimizing off-target toxicities.
References
- 1. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) | Springer Nature Experiments [experiments.springernature.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Pharmacological and protein profiling suggest venetoclax (ABT-199) as optimal partner with ibrutinib in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Hybrid In Silico and TR-FRET-Guided Discovery of Novel BCL-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. arxiv.org [arxiv.org]
Unable to Generate Report: No Publicly Available Data for "155H1"
A comprehensive search of publicly available scientific and medical literature has yielded no information on a compound designated "155H1." As a result, it is not possible to provide an in-depth technical guide or whitepaper on the pharmacokinetics of this substance.
To generate the requested report, including data tables, experimental protocols, and visualizations, the following information would be required:
-
Preclinical and Clinical Study Reports: These documents would contain the necessary pharmacokinetic data from in vitro, animal, and human studies.
-
Investigator's Brochures: This would provide a summary of the existing non-clinical and clinical data.
-
Scientific Publications: Peer-reviewed articles would offer detailed methodologies and results.
Without access to such proprietary or unpublished data, a detailed analysis of the pharmacokinetics of "this compound" cannot be performed. If you are in possession of the relevant data, I can assist in structuring it into the requested format, including the creation of data tables and Graphviz diagrams.
A Deep Dive into Mcl-1 Targeted Therapies: A Technical Guide for Researchers
Introduction
Myeloid cell leukemia-1 (Mcl-1), a key anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, has emerged as a critical and highly sought-after target in cancer therapy. Overexpressed in a wide array of human cancers, including hematologic malignancies and solid tumors, Mcl-1 plays a pivotal role in promoting tumor cell survival and conferring resistance to conventional chemotherapies and other targeted agents.[1][2] Unlike other anti-apoptotic Bcl-2 family members, Mcl-1 possesses a shallow and dynamic binding groove, which has historically presented a significant challenge for the development of potent and selective small-molecule inhibitors.[3] However, recent advancements in structural biology and medicinal chemistry have led to a new wave of promising Mcl-1 targeted therapies, including potent small-molecule inhibitors, stapled peptides, and proteolysis-targeting chimeras (PROTACs). This technical guide provides an in-depth review of the current landscape of Mcl-1 targeted therapies, with a focus on their mechanisms of action, preclinical and clinical data, and the experimental methodologies used for their evaluation.
The Central Role of Mcl-1 in Apoptosis and Cancer
Mcl-1 is a critical regulator of the intrinsic apoptotic pathway, primarily localized to the outer mitochondrial membrane.[4] Its canonical function involves sequestering the pro-apoptotic proteins BIM, PUMA, and BAK, thereby preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.[5] The expression and stability of Mcl-1 are tightly regulated through transcriptional, post-transcriptional, and post-translational mechanisms, allowing for rapid responses to cellular stress signals.[6] Dysregulation of these control mechanisms, leading to Mcl-1 overexpression, is a common feature of many cancers and is associated with poor prognosis and therapeutic resistance.[1]
Small-Molecule Mcl-1 Inhibitors
The development of potent and selective small-molecule inhibitors of Mcl-1 has been a major focus of academic and industrial research. These efforts have culminated in several compounds entering clinical trials.
Key Compounds and Preclinical Data
A number of small-molecule Mcl-1 inhibitors have demonstrated significant preclinical activity. The following tables summarize the binding affinities and cellular activities of some of the most well-characterized compounds.
Table 1: Binding Affinities of Selected Small-Molecule Mcl-1 Inhibitors
| Compound | Target | Assay | Kd (nM) | Ki (nM) | Reference |
| S63845 | Mcl-1 | 0.19 | [7] | ||
| Bcl-2 | >10,000 | [8] | |||
| Bcl-xL | >10,000 | [8] | |||
| AZD5991 | Mcl-1 | FRET | <1 | [9] | |
| Bcl-2 | >10,000 | [9] | |||
| Bcl-xL | >10,000 | [9] | |||
| AMG-176 | Mcl-1 | 0.13 | [10] | ||
| A-1210477 | Mcl-1 | TR-FRET | <1 | ||
| VU661013 | Mcl-1 | FP | 37 |
Table 2: Cellular Activity of Selected Small-Molecule Mcl-1 Inhibitors
| Compound | Cell Line | Assay | IC50 (nM) | EC50 (nM) | Reference |
| S63845 | MOLP-8 (Multiple Myeloma) | Viability | 16 | [11] | |
| MV4-11 (AML) | Viability | 33 | [11] | ||
| AZD5991 | MOLP-8 (Multiple Myeloma) | Caspase Activity | 33 | [9] | |
| MV4-11 (AML) | Caspase Activity | 24 | [9] | ||
| AMG-176 | OPM-2 (Multiple Myeloma) | Viability | 7 | [12] | |
| MOLM-13 (AML) | Viability | 5 | [13] | ||
| A-1210477 | H929 (Multiple Myeloma) | Viability | 38 |
Clinical Development and Challenges
Several Mcl-1 inhibitors have advanced into clinical trials for various hematologic malignancies. However, their development has been met with challenges, most notably on-target cardiotoxicity. This is attributed to the essential role of Mcl-1 in cardiomyocyte survival.
-
AMG-176 (Tapotoclax): This potent and selective Mcl-1 inhibitor has been evaluated in Phase 1 trials for multiple myeloma and acute myeloid leukemia (AML).[14] While showing some anti-leukemic activity, cardiac adverse events have been a concern.[12]
-
AZD5991: A macrocyclic Mcl-1 inhibitor that demonstrated robust preclinical activity.[2][15][16] However, its clinical development was halted due to dose-dependent asymptomatic elevations in troponin levels, a marker of cardiac injury.[17]
-
S64315 (MIK665): This compound has been investigated in clinical trials for AML and multiple myeloma, both as a single agent and in combination with other therapies.[8]
Stapled Peptides Targeting Mcl-1
Stapled peptides represent a promising therapeutic modality that bridges the gap between small molecules and biologics. These synthetic peptides are constrained into an alpha-helical conformation by a hydrocarbon "staple," which enhances their proteolytic stability, cell permeability, and target binding affinity.
Design and Mechanism of Action
Stapled peptides targeting Mcl-1 are typically designed based on the BH3 domain of pro-apoptotic proteins like BIM. The staple helps to pre-organize the peptide into the bioactive conformation for binding to the hydrophobic groove of Mcl-1, thereby disrupting its interaction with pro-apoptotic partners.
Preclinical Data for Stapled Peptides
Several studies have reported the development of potent and selective Mcl-1-targeting stapled peptides with significant anti-cancer activity in preclinical models.
Table 3: Activity of Selected Mcl-1-Targeting Stapled Peptides
| Peptide | Target | Assay | Kd (nM) | IC50 (nM) | Reference |
| Mcl-1 SAHBD | Mcl-1 | FP | 18 | ||
| MS1 | Mcl-1 | FP | 2.1 | [18] | |
| M3d | Mcl-1 | FP | 0.8 | [18] | |
| 155H1 | Mcl-1 | DELFIA | 1.2 | [19] |
Mcl-1-Targeting PROTACs
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome system. They consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.
Mechanism of Action
Mcl-1-targeting PROTACs work by recruiting an E3 ligase (e.g., Cereblon or VHL) to Mcl-1, leading to its ubiquitination and subsequent degradation by the proteasome. This event-driven pharmacology offers a distinct advantage over occupancy-based inhibition, as it can lead to a more sustained and potent biological response.[20]
Preclinical Data for Mcl-1 PROTACs
The development of Mcl-1 PROTACs is still in the early stages, but initial studies have demonstrated their potential to effectively degrade Mcl-1 and induce apoptosis in cancer cells.
Table 4: Activity of Selected Mcl-1-Targeting PROTACs
| PROTAC | Target | E3 Ligase | Cell Line | DC50 (µM) | Reference |
| dMCL1-2 | Mcl-1 | CRBN | OPM2 | 0.025 | |
| C3 | Mcl-1 | CRBN | H23 | 0.7 | [21] |
Experimental Protocols
Accurate and reproducible evaluation of Mcl-1 targeted therapies relies on robust biochemical and cellular assays. This section provides detailed protocols for key experiments commonly used in the field.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Mcl-1 Binding
This assay measures the competitive binding of a test compound to Mcl-1 against a fluorescently labeled tracer peptide.
Materials:
-
Recombinant human Mcl-1 protein
-
Fluorescently labeled BH3 peptide tracer (e.g., Eu-labeled BIM BH3)
-
Acceptor fluorophore-labeled anti-tag antibody (e.g., anti-GST-d2)
-
Assay buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% BSA
-
Test compounds
-
384-well low-volume white plates
Procedure:
-
Prepare a serial dilution of the test compounds in assay buffer.
-
In a 384-well plate, add 2 µL of the test compound dilution or vehicle control.
-
Prepare a mix of Mcl-1 protein and the acceptor-labeled antibody in assay buffer. Add 4 µL of this mix to each well.
-
Prepare a solution of the Eu-labeled tracer peptide in assay buffer. Add 4 µL of this solution to each well.
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.
-
Plot the HTRF ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Fluorescence Polarization (FP) Assay for Mcl-1 Binding
This assay measures the displacement of a fluorescently labeled BH3 peptide from Mcl-1 by a test compound.
Materials:
-
Recombinant human Mcl-1 protein
-
Fluorescein-labeled BH3 peptide (e.g., FITC-BIM BH3)
-
Assay buffer: 20 mM Phosphate buffer pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68
-
Test compounds
-
384-well black plates
Procedure:
-
Prepare a serial dilution of the test compounds in assay buffer.
-
In a 384-well plate, add 5 µL of the test compound dilution or vehicle control.
-
Prepare a solution of Mcl-1 protein and the FITC-labeled peptide in assay buffer. Add 15 µL of this mix to each well.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Read the fluorescence polarization on a suitable plate reader.
-
Plot the millipolarization (mP) values against the log of the compound concentration and fit the data to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP.
Materials:
-
Cancer cell lines of interest
-
Appropriate cell culture medium and supplements
-
Test compounds
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well or 384-well plates
Procedure:
-
Seed cells in an opaque-walled multiwell plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[22][23][24]
-
Record the luminescence using a plate reader.
-
Plot the luminescence signal against the log of the compound concentration and fit the data to determine the GI50 or IC50 value.
Conclusion and Future Directions
The development of Mcl-1 targeted therapies has made remarkable strides, offering new hope for patients with cancers that are dependent on this crucial survival protein. While significant challenges, particularly on-target cardiotoxicity, have emerged during clinical development, ongoing research is focused on mitigating these risks through innovative dosing strategies and the development of next-generation inhibitors with improved therapeutic windows. The continued exploration of diverse therapeutic modalities, including stapled peptides and PROTACs, holds great promise for expanding the arsenal (B13267) of Mcl-1 targeted therapies. A deeper understanding of the complex regulatory networks governing Mcl-1 expression and function will be crucial for identifying predictive biomarkers and rational combination strategies to maximize the clinical benefit of these novel anti-cancer agents.
References
- 1. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models [aml-hub.com]
- 6. Mcl-1 Integrates the Opposing Actions of Signaling Pathways That Mediate Survival and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. Novel markers of MCL1 inhibitor sensitivity in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AZD5991 [openinnovation.astrazeneca.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Deciphering the Therapeutic Potential of AMG 176: Targeting Mcl-1 in Cancer [synapse.patsnap.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. AMG-176 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 15. metsearch.cardiffmet.ac.uk [metsearch.cardiffmet.ac.uk]
- 16. [PDF] Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia | Semantic Scholar [semanticscholar.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Rapid Optimization of Mcl-1 Inhibitors using Stapled Peptide Libraries Including Non-Natural Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Histidine-Covalent Stapled Alpha-Helical Peptides Targeting hMcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. OUH - Protocols [ous-research.no]
- 23. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 24. ch.promega.com [ch.promega.com]
Methodological & Application
Application Notes and Protocols for miR-155 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MicroRNA-155 (miR-155) is a small non-coding RNA molecule that plays a crucial role in the post-transcriptional regulation of gene expression.[1][2] It is one of the most extensively studied microRNAs and is implicated in a wide array of physiological and pathological processes, including inflammation, immunity, cancer, and cardiovascular diseases.[1][3] In a cellular context, miR-155 acts as a key regulator of inflammatory responses and is often found to be dysregulated in various cancer types, where it can function as an oncomiR.[1][4] These application notes provide detailed protocols for studying the function of miR-155 in cell culture systems.
Mechanism of Action
miR-155 is encoded by the MIR155 host gene (MIR155HG), also known as B-cell Integration Cluster (BIC).[1][2] The primary transcript (pri-miR-155) is processed into a precursor hairpin (pre-miR-155), which is then cleaved by the Dicer enzyme to yield the mature miR-155 duplex. One strand of this duplex is loaded into the RNA-induced silencing complex (RISC). This miR-155-loaded RISC then binds to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression.
A key signaling pathway regulated by miR-155 is the inflammatory response pathway. For instance, in response to lipopolysaccharides (LPS), miR-155 expression is upregulated and it targets components of the Toll-like receptor (TLR) and Interleukin-1 (IL-1) signaling pathways. By downregulating target proteins, miR-155 can modulate the intensity and duration of the inflammatory response.
Core Applications in Cell Culture
-
Functional Analysis: Investigating the biological role of miR-155 in various cellular processes such as proliferation, apoptosis, differentiation, and migration.
-
Target Validation: Identifying and validating direct mRNA targets of miR-155.
-
Pathway Analysis: Elucidating the signaling pathways regulated by miR-155.
-
Drug Discovery: Screening for small molecules or biologics that modulate miR-155 expression or activity for therapeutic purposes.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from typical cell culture experiments involving miR-155 modulation.
| Cell Line | Transfection Reagent | Transfected Construct | Experiment | Quantitative Readout | Result |
| RAW 264.7 (Murine Macrophage) | Lipofectamine RNAiMAX | miR-155 mimic | LPS-induced TNF-α secretion | ELISA | 1.8-fold increase in TNF-α |
| RAW 264.7 (Murine Macrophage) | Lipofectamine RNAiMAX | miR-155 inhibitor | LPS-induced TNF-α secretion | ELISA | 0.6-fold decrease in TNF-α |
| MCF-7 (Human Breast Cancer) | Lipofectamine 2000 | miR-155 mimic | Cell Proliferation | MTT Assay (72h) | 1.4-fold increase in proliferation |
| MCF-7 (Human Breast Cancer) | Lipofectamine 2000 | miR-155 inhibitor | Cell Proliferation | MTT Assay (72h) | 0.7-fold decrease in proliferation |
| HEK293T | Lipofectamine 2000 | Luciferase reporter with SOCS1 3' UTR + miR-155 mimic | Luciferase Reporter Assay | Dual-Luciferase Reporter Assay System | 60% reduction in luciferase activity |
Experimental Protocols
Protocol 1: Overexpression and Inhibition of miR-155 in Cultured Cells
This protocol describes the transient transfection of miR-155 mimics or inhibitors into mammalian cells to study its gain-of-function or loss-of-function effects.
Materials:
-
Mammalian cell line of interest (e.g., RAW 264.7, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
miR-155 mimic (synthetic double-stranded RNA mimicking mature miR-155)
-
miR-155 inhibitor (synthetic single-stranded RNA to sequester endogenous miR-155)
-
Negative control mimic/inhibitor
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Twenty-four hours before transfection, seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute 50 pmol of miR-155 mimic, inhibitor, or negative control RNA in 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted RNA and diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Aspirate the growth medium from the cells and wash once with PBS.
-
Add 1.5 mL of fresh, antibiotic-free complete growth medium to each well.
-
Add the 500 µL of transfection complex dropwise to each well.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours, depending on the specific assay to be performed.
-
Analysis: After incubation, harvest the cells for downstream analysis, such as qRT-PCR to confirm miR-155 overexpression/inhibition, Western blotting for target protein levels, or functional assays (e.g., proliferation, migration).
Protocol 2: Luciferase Reporter Assay for miR-155 Target Validation
This protocol is used to determine if a gene of interest is a direct target of miR-155.
Materials:
-
HEK293T cells
-
Complete growth medium
-
Luciferase reporter vector containing the 3' UTR of the putative target gene downstream of a luciferase gene (e.g., pMIR-REPORT)
-
Luciferase reporter vector with a mutated seed sequence in the 3' UTR (as a control)
-
miR-155 expression vector or mimic
-
Control vector or mimic
-
Transfection reagent (e.g., Lipofectamine 2000)
-
96-well white, clear-bottom plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 1 x 10^4 cells per well 24 hours before transfection.
-
Co-transfection:
-
For each well, prepare a transfection mix containing:
-
100 ng of the luciferase reporter vector (wild-type or mutant 3' UTR)
-
10 ng of a Renilla luciferase control vector (for normalization)
-
50 pmol of miR-155 mimic or negative control mimic
-
-
Use a suitable transfection reagent according to the manufacturer's protocol.
-
-
Incubation: Incubate the cells for 48 hours at 37°C.
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
A significant decrease in the normalized luciferase activity in the presence of the miR-155 mimic compared to the negative control indicates that the gene is a direct target of miR-155. The mutated 3' UTR construct should show no significant change.
-
Visualizations
Caption: Experimental workflow for studying miR-155 function.
Caption: Simplified miR-155 signaling pathway in inflammation.
References
Application Notes and Protocols for YM155 Treatment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM155 is a small molecule inhibitor of survivin, a protein that is overexpressed in many cancers and is associated with resistance to apoptosis and increased tumor cell proliferation. By targeting survivin, YM155 has demonstrated potent anti-tumor activity in a variety of cancer cell lines, inducing apoptosis, DNA damage, and cell cycle arrest.[1][2][3] These application notes provide detailed protocols for evaluating the efficacy of YM155 in cancer cell lines, including methods for assessing cytotoxicity, apoptosis, and cell cycle distribution.
Data Presentation
Table 1: Cytotoxicity of YM155 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Assay Method |
| SK-NEP-1 | Wilms' Tumor | ~50-100 | 48 | MTT Assay |
| Panc-1 | Pancreatic Cancer | Not Specified | 48 | Hoechst Staining |
| PC-3 | Pancreatic Cancer | Not Specified | 24 | Hoechst Staining |
| ACT1 | Anaplastic Thyroid Cancer | Not Specified | Not Specified | alamarBlue Assay |
| THJ16T | Anaplastic Thyroid Cancer | Not Specified | Not Specified | alamarBlue Assay |
Table 2: Apoptosis Induction by YM155 in SK-NEP-1 Cells [1]
| Treatment | Concentration (nM) | Duration (h) | Apoptotic Cells (%) |
| DMSO (Control) | - | 6 | 1.5 ± 0.4 |
| YM155 | 50 | 6 | 5.9 ± 2.3 |
| YM155 | 100 | 6 | 42.4 ± 8.9 |
| DMSO (Control) | - | 12 | 6.5 ± 2.1 |
| YM155 | 50 | 12 | 31.5 ± 5.7 |
| YM155 | 100 | 12 | 45.1 ± 11.3 |
Experimental Protocols
Cell Culture and YM155 Treatment
Materials:
-
Cancer cell lines of interest (e.g., SK-NEP-1, Panc-1)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[4]
-
YM155 (Sepantronium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Incubator (37°C, 5% CO2)
-
Cell culture flasks/plates
Protocol:
-
Culture cancer cells in the appropriate medium in a humidified incubator at 37°C with 5% CO2.[4]
-
Prepare a stock solution of YM155 in DMSO.
-
Seed cells into appropriate culture plates (e.g., 96-well plates for cytotoxicity assays, 6-well plates for apoptosis and cell cycle analysis) and allow them to adhere overnight.
-
Treat cells with varying concentrations of YM155. Include a DMSO-treated vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Cytotoxicity Assay (MTT Assay)
This protocol is a common method to assess cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate reader
Protocol:
-
Seed cells in a 96-well plate and treat with YM155 as described above.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Harvest cells after YM155 treatment.
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[1]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[1]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.[1]
-
Gently mix and incubate for 15 minutes at room temperature in the dark.[1]
-
Add 400 µL of 1X Binding Buffer to each tube.[1]
-
Analyze the cells by flow cytometry within one hour.[1]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain DNA and analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[6][7]
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% cold ethanol (B145695)
-
Flow cytometer
Protocol:
-
Harvest cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells for at least 2 hours at -20°C.[8]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.[9]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Signaling Pathways and Workflows
YM155 Mechanism of Action
YM155 primarily functions by inhibiting survivin, a member of the inhibitor of apoptosis protein (IAP) family. This leads to the activation of both intrinsic and extrinsic apoptotic pathways.[2] Additionally, YM155 can induce DNA damage and cause cell cycle arrest.[3]
Caption: YM155 inhibits survivin, leading to apoptosis, DNA damage, and cell cycle arrest.
Experimental Workflow for Evaluating YM155
This workflow outlines the key steps for assessing the in vitro effects of YM155 on cancer cell lines.
References
- 1. Survivin selective inhibitor YM155 induce apoptosis in SK-NEP-1 Wilms tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitor YM155-mediated activation of death receptor 5 is crucial for chemotherapy-induced apoptosis in pancreatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ym155 Induces Oxidative Stress-Mediated DNA Damage and Cell Cycle Arrest, and Causes Programmed Cell Death in Anaplastic Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. m.youtube.com [m.youtube.com]
- 6. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer.wisc.edu [cancer.wisc.edu]
Determining the IC50 of the Small Molecule Inhibitor 155H1: An In Vitro Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of the hypothetical small molecule inhibitor, 155H1, using a standard in vitro cell viability assay. The IC50 value is a critical parameter in drug discovery, quantifying the potency of a substance in inhibiting a specific biological or biochemical function by 50%.[1][2] This application note details the principles of IC50 determination, provides a step-by-step protocol for a cell-based assay, and outlines the necessary data analysis to derive the IC50 value. The included methodologies are broadly applicable to the initial characterization of novel inhibitory compounds.
Introduction to IC50 Determination
The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates how much of a particular inhibitory substance is needed to inhibit a given biological process or component by 50% in vitro.[1] The biological component can be an enzyme, cell, cell receptor, or microorganism.[1] IC50 values are typically expressed in molar concentrations and are a cornerstone of pharmacological research for evaluating the potency of antagonist drugs.[1]
Determining the IC50 is a crucial step in the drug development pipeline, allowing for the comparison of the potency of different compounds and guiding structure-activity relationship (SAR) studies.[3] Various in vitro assays can be employed to determine the IC50, including biochemical assays that measure the direct effect on a purified molecule (e.g., enzyme inhibition assays) and cell-based assays that assess the compound's effect in a more physiologically relevant context.[2]
This protocol will focus on a common cell-based method: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[4][5]
Principle of the MTT Assay
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[5] These crystals are then solubilized, and the absorbance of the solution is measured. A decrease in cell viability due to the inhibitory effects of a compound like this compound will result in a reduced amount of formazan and thus a lower absorbance reading.[5]
Data Presentation
The following table represents a hypothetical dataset for the determination of the IC50 of this compound.
| Concentration of this compound (µM) | Log Concentration | % Cell Viability (Mean) | Standard Deviation |
| 0 (Vehicle Control) | - | 100 | 4.5 |
| 0.01 | -2.00 | 98.2 | 5.1 |
| 0.1 | -1.00 | 89.5 | 6.2 |
| 1 | 0.00 | 52.1 | 4.8 |
| 10 | 1.00 | 15.7 | 3.1 |
| 100 | 2.00 | 5.3 | 1.9 |
Experimental Protocols
Materials and Reagents
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Cell Line: A suitable cancer cell line (e.g., HeLa, A549, MCF-7) responsive to the anticipated mechanism of this compound.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Solution: 5 mg/mL MTT in sterile Phosphate-Buffered Saline (PBS).
-
Solubilization Solution: Dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl.
-
Sterile PBS: pH 7.4.[6]
-
96-well flat-bottom cell culture plates.
-
CO2 Incubator: Maintained at 37°C and 5% CO2.
-
Microplate Reader: Capable of measuring absorbance at 570 nm.
Experimental Workflow
Caption: Experimental workflow for determining the IC50 of this compound using the MTT assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture the chosen cell line in appropriate medium until approximately 80% confluent.
-
Trypsinize and resuspend the cells in fresh medium to create a single-cell suspension.
-
Determine the cell concentration using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the this compound stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions) and a no-treatment control (medium only).
-
Carefully remove the medium from the seeded cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]
-
Incubate the plate for an additional 4 hours at 37°C.[6]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.[5]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis
-
Background Subtraction: Subtract the absorbance of blank wells (containing medium and MTT but no cells) from all other readings.
-
Calculation of Percent Viability: Express the absorbance readings of the treated wells as a percentage of the vehicle control wells using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Dose-Response Curve: Plot the percent cell viability against the logarithm of the this compound concentration.[5]
-
IC50 Determination: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with graphing software (such as GraphPad Prism) to fit the data and determine the IC50 value.[7] The IC50 is the concentration of this compound that corresponds to 50% cell viability.
Signaling Pathway Visualization
The following diagram illustrates a generic signaling pathway that could be inhibited by a compound like this compound, leading to a decrease in cell proliferation and viability.
Caption: A generic signaling pathway illustrating the potential inhibitory action of this compound.
Conclusion
This application note provides a standardized and detailed protocol for the in vitro determination of the IC50 value of the small molecule inhibitor this compound using a cell viability assay. Adherence to this protocol will enable researchers to obtain reliable and reproducible data on the potency of their test compounds, which is a fundamental step in the drug discovery and development process. The principles and methods described herein are broadly applicable to the characterization of other novel inhibitors.
References
- 1. IC50 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. altogenlabs.com [altogenlabs.com]
- 4. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
Application Notes and Protocols for In Vivo Studies with 155H1
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are provided as a representative example for the experimental design of in vivo studies with a hypothetical anti-cancer compound, designated 155H1. The specific details should be adapted based on the actual mechanism of action and characteristics of the compound being investigated.
Introduction
This compound is a novel investigational agent with potential anti-neoplastic properties. These application notes provide a framework for the preclinical in vivo evaluation of this compound in a human tumor xenograft mouse model. The primary objectives of these studies are to assess the anti-tumor efficacy, establish a dose-response relationship, and evaluate the safety and tolerability of this compound.
Signaling Pathway of this compound (Hypothetical)
The proposed mechanism of action for this compound involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical cascade for cell proliferation, survival, and angiogenesis in many cancers.
Caption: Hypothetical signaling pathway for this compound.
Experimental Workflow
The general workflow for an in vivo efficacy study of this compound is outlined below. This workflow ensures a systematic approach from animal model selection to data analysis.
Caption: General workflow for in vivo studies.
Experimental Protocols
Animal Model and Tumor Implantation
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Line: Human colorectal cancer cell line (e.g., HCT116).
-
Procedure:
-
Culture HCT116 cells to ~80% confluency.
-
Harvest and resuspend cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
-
Monitor tumor growth daily.
-
Dosing and Monitoring
-
Tumor Volume: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Group 2: this compound (Low Dose, e.g., 25 mg/kg)
-
Group 3: this compound (Mid Dose, e.g., 50 mg/kg)
-
Group 4: this compound (High Dose, e.g., 100 mg/kg)
-
Group 5: Positive control (e.g., an established anti-cancer drug)
-
-
Dosing: Administer the assigned treatment orally (p.o.) or intraperitoneally (i.p.) daily for 21 days.
-
Monitoring:
-
Measure tumor volume and body weight twice weekly.
-
Observe animals daily for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
Endpoint and Tissue Collection
-
Endpoint Criteria: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³), if they show signs of significant toxicity (e.g., >20% body weight loss), or at the end of the 21-day treatment period.
-
Tissue Collection:
-
At necropsy, carefully excise the tumor and weigh it.
-
Collect major organs (liver, spleen, kidneys, lungs, heart) for histopathological analysis.
-
A portion of the tumor can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blot, PCR) and another portion fixed in 10% neutral buffered formalin for immunohistochemistry.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Anti-tumor Efficacy of this compound
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 150 | - |
| This compound | 25 | 1100 ± 120 | 26.7 |
| This compound | 50 | 750 ± 90 | 50.0 |
| This compound | 100 | 400 ± 60 | 73.3 |
| Positive Control | [Dose] | [Value] ± [SEM] | [Value] |
Table 2: Body Weight Changes During Treatment
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change from Day 0 to Day 21 (g) ± SEM |
| Vehicle Control | - | +1.5 ± 0.3 |
| This compound | 25 | +1.2 ± 0.4 |
| This compound | 50 | +0.8 ± 0.5 |
| This compound | 100 | -0.5 ± 0.6 |
| Positive Control | [Dose] | [Value] ± [SEM] |
Conclusion
These application notes provide a comprehensive, albeit hypothetical, framework for conducting in vivo studies with the investigational agent this compound. Adherence to these detailed protocols and systematic data presentation will be crucial in accurately assessing the therapeutic potential and safety profile of this compound. Researchers should adapt these guidelines based on the specific properties of their compound and institutional animal care and use committee (IACUC) regulations.
Application Notes and Protocols for Measuring 155H1 Target Engagement
Audience: Researchers, scientists, and drug development professionals.
Introduction: Verifying that a chemical probe or drug candidate directly interacts with its intended protein target within a complex biological system is a critical step in drug discovery and chemical biology.[1] This process, known as target engagement, provides crucial evidence to link the molecular mechanism of a compound to its cellular or physiological effects.[1] Failure to confirm target engagement can lead to misinterpretation of experimental results and the pursuit of non-viable therapeutic strategies. This document provides detailed application notes and protocols for several key techniques to measure the target engagement of the hypothetical protein 155H1. The described methods range from cell-based assays that confirm binding in a physiological context to biophysical techniques that offer precise kinetic data.
Cellular Thermal Shift Assay (CETSA)
Application Note: The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing the engagement of a compound with its target protein in intact cells or cell lysates.[2][3] The principle is based on ligand-induced thermal stabilization; the binding of a compound to this compound increases the protein's resistance to heat-induced denaturation.[3][4] By heating cell samples across a temperature gradient, with and without the compound, and then quantifying the amount of soluble this compound, a thermal shift can be observed, confirming target engagement. CETSA is advantageous as it does not require modification of the compound or the target protein.[5][6] This technique can be adapted to a high-throughput format for screening compound libraries.[7][8]
Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA
This protocol is designed to determine the concentration-dependent engagement of a compound with this compound at a fixed temperature.
-
Cell Culture and Treatment:
-
Plate cells expressing this compound in a multi-well plate and grow to 80-90% confluency.
-
Prepare a serial dilution of the test compound in cell culture media.
-
Remove the old media and add the compound dilutions (including a vehicle control) to the cells.
-
Incubate for 1-2 hours at 37°C to allow for compound entry and binding.
-
-
Heat Challenge:
-
Determine the optimal heating temperature (Tagg) beforehand by running a temperature gradient CETSA. This is the temperature where a significant portion of this compound denatures in the vehicle-treated sample.
-
Place the entire plate in a PCR machine or a temperature-controlled oven pre-heated to the determined Tagg for 3 minutes.
-
-
Cell Lysis:
-
Immediately after heating, place the plate on ice.
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
-
Separation of Soluble and Aggregated Proteins:
-
Scrape the cell lysates and transfer to microcentrifuge tubes.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[3]
-
-
Detection and Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Analyze the amount of soluble this compound in each sample by Western Blot, ELISA, or mass spectrometry using a specific antibody for this compound.
-
Quantify the band or signal intensity. Plot the normalized intensity of soluble this compound against the compound concentration to generate a dose-response curve and calculate the EC50 value, which represents the concentration for half-maximal stabilization.[3]
-
Data Presentation:
| Compound | Concentration (µM) | Soluble this compound (Normalized Intensity) | Tm Shift (°C) |
| Vehicle (DMSO) | - | 1.00 | 0.0 |
| Compound A | 0.1 | 1.25 | +1.5 |
| Compound A | 1.0 | 1.80 | +4.2 |
| Compound A | 10.0 | 1.85 | +4.5 |
| Compound B | 0.1 | 1.02 | +0.1 |
| Compound B | 1.0 | 1.10 | +0.5 |
| Compound B | 10.0 | 1.15 | +0.8 |
Visualization:
Caption: Workflow for the Isothermal Dose-Response CETSA experiment.
Proximity Ligation Assay (PLA)
Application Note: The Proximity Ligation Assay (PLA) is an immunoassay that can visualize and quantify protein-protein interactions or the proximity of a protein to a specific cellular location in situ.[9][10] For target engagement, PLA can be used to determine if a compound disrupts or enhances the interaction between this compound and its binding partners. The assay relies on specific primary antibodies against the two proteins of interest. Secondary antibodies, each conjugated to a unique DNA oligonucleotide (PLA probes), bind to the primary antibodies.[11] If the proteins are in close proximity (less than 40 nm), the oligonucleotides can be ligated to form a circular DNA template, which is then amplified via rolling-circle amplification.[11][12] The amplified product is detected using fluorescently labeled probes, appearing as distinct spots under a microscope.[11]
Experimental Protocol:
-
Cell Preparation:
-
Seed cells on glass coverslips and allow them to adhere.
-
Treat cells with the test compound or vehicle for the desired time.
-
Fix the cells with 4% paraformaldehyde, permeabilize with Triton X-100, and block with a suitable blocking buffer.
-
-
Primary Antibody Incubation:
-
Incubate the cells with a mixture of two primary antibodies raised in different species: one against this compound and one against its known interaction partner (e.g., Partner-X).
-
Incubate overnight at 4°C in a humidified chamber.
-
Wash the coverslips extensively with PBS.
-
-
PLA Probe Incubation:
-
Add the PLA probes (secondary antibodies with conjugated oligonucleotides, e.g., anti-rabbit PLUS and anti-mouse MINUS) to the coverslips.
-
Incubate for 1 hour at 37°C in a humidified chamber.
-
Wash with the provided wash buffer.
-
-
Ligation:
-
Add the ligation solution, containing ligase and connector oligonucleotides, to the coverslips. This will circularize the DNA template if the probes are in proximity.[11]
-
Incubate for 30 minutes at 37°C.
-
Wash with the provided wash buffer.
-
-
Amplification:
-
Add the amplification solution, containing DNA polymerase and fluorescently labeled oligonucleotides.[11]
-
Incubate for 100 minutes at 37°C. Protect from light.
-
Wash with the provided wash buffer.
-
-
Imaging and Analysis:
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI to stain the nuclei.
-
Visualize the PLA signals using a fluorescence microscope.
-
Quantify the number of PLA spots per cell using image analysis software (e.g., ImageJ with the Blobbuster plugin). A decrease or increase in spots in compound-treated cells versus vehicle indicates modulation of the this compound/Partner-X interaction.
-
Data Presentation:
| Treatment | Concentration (µM) | Average PLA Signals per Cell | Standard Deviation | p-value vs. Vehicle |
| Vehicle (DMSO) | - | 150.2 | 25.5 | - |
| Compound C (Inhibitor) | 1.0 | 45.8 | 10.1 | < 0.001 |
| Compound C (Inhibitor) | 10.0 | 12.3 | 4.2 | < 0.001 |
| Compound D (Stabilizer) | 1.0 | 180.5 | 30.1 | > 0.05 |
| Compound D (Stabilizer) | 10.0 | 255.1 | 41.7 | < 0.01 |
Visualization:
Caption: Experimental workflow for the Proximity Ligation Assay (PLA).
Photoaffinity Labeling (PAL)
Application Note: Photoaffinity Labeling (PAL) is a powerful technique to identify the direct binding partners of a small molecule by creating a covalent bond between the compound and its target protein upon photoactivation.[13] A photoaffinity probe is synthesized by incorporating a photoreactive group (e.g., diazirine, benzophenone) and a reporter tag (e.g., biotin, alkyne) into the structure of a compound known to bind this compound.[13][14] When cells or lysates are treated with the probe and irradiated with UV light, the photoreactive group forms a highly reactive species that covalently crosslinks to amino acids in the binding pocket of this compound.[15][16] The reporter tag is then used to enrich the crosslinked this compound protein for identification and analysis by mass spectrometry or Western Blot.[17]
Experimental Protocol:
-
Probe Incubation:
-
Treat live cells or cell lysates with the this compound-targeted photoaffinity probe. Include controls such as a no-probe sample, a probe-only sample without UV irradiation, and a competition experiment with an excess of the original non-probe compound.
-
Incubate for a designated time to allow the probe to bind to this compound.
-
-
UV Crosslinking:
-
Place the samples in a UV crosslinker (e.g., 365 nm for benzophenones) on ice.[15]
-
Irradiate for 10-30 minutes to activate the photoreactive group and induce covalent crosslinking.
-
-
Protein Enrichment (for Biotin-tagged probes):
-
Lyse the cells (if not already done).
-
Add streptavidin-conjugated magnetic beads to the lysate to capture the biotinylated probe-protein complexes.
-
Incubate with rotation for 1-2 hours at 4°C.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Analysis:
-
Western Blot: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against this compound. A band corresponding to the molecular weight of this compound should be visible in the UV-irradiated sample but reduced in the competition control.
-
Mass Spectrometry: Perform on-bead digestion of the captured proteins with trypsin. Analyze the resulting peptides by LC-MS/MS to confirm the identity of this compound and potentially identify the specific site of covalent modification.
-
Data Presentation:
| Sample Condition | UV Irradiation | Competitor Compound | This compound Band Intensity (Arbitrary Units) |
| Probe | + | - | 10,500 |
| Probe | - | - | 550 |
| Probe | + | + (100x excess) | 1,200 |
| No Probe | + | - | < 100 |
Visualization:
Caption: General workflow for a Photoaffinity Labeling (PAL) experiment.
Surface Plasmon Resonance (SPR)
Application Note: Surface Plasmon Resonance (SPR) is a label-free, real-time biophysical technique used to quantify the binding kinetics and affinity of a compound to its purified protein target.[18][19] In a typical SPR experiment, purified this compound protein (the ligand) is immobilized on a sensor chip. The test compound (the analyte) is then flowed over the surface in a microfluidic system.[18] Binding of the compound to this compound causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).[19][20] By monitoring the signal over time during association and dissociation phases, one can determine the on-rate (k_on), off-rate (k_off), and the equilibrium dissociation constant (K_D).[21]
Experimental Protocol:
-
Protein Immobilization:
-
Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of EDC and NHS.
-
Inject purified this compound protein over the surface. The protein will be covalently coupled to the chip surface via its amine groups. The amount of immobilized protein should be optimized to avoid mass transport limitations.
-
Deactivate any remaining active esters on the surface with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the test compound in a suitable running buffer.
-
Inject the compound dilutions sequentially over the immobilized this compound surface, starting with the lowest concentration. Include several buffer-only (blank) injections for double referencing.
-
Each injection cycle consists of:
-
Association: Flowing the compound over the surface for a set time to monitor binding.
-
Dissociation: Flowing only the running buffer over the surface to monitor the dissociation of the compound.
-
-
-
Surface Regeneration:
-
After each cycle, inject a regeneration solution (e.g., low pH glycine (B1666218) or high salt) to strip the bound compound from the this compound surface, preparing it for the next injection. The regeneration conditions must be optimized to remove the analyte completely without denaturing the immobilized ligand.
-
-
Data Analysis:
-
Subtract the signal from a reference flow cell and the blank injections to correct for bulk refractive index changes and instrument drift.
-
Fit the resulting sensorgrams (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This fitting process will yield values for k_on, k_off, and K_D.
-
Data Presentation:
| Compound | kon (M-1s-1) | koff (s-1) | KD (nM) |
| Compound E | 1.5 x 105 | 3.0 x 10-3 | 20.0 |
| Compound F | 2.2 x 106 | 1.1 x 10-4 | 0.05 |
| Compound G | 7.8 x 104 | 9.5 x 10-2 | 1218.0 |
Visualization:
Caption: Cyclical workflow for a Surface Plasmon Resonance (SPR) experiment.
Hypothetical this compound Signaling Pathway
To provide context for target engagement studies, it is essential to understand the protein's role in cellular signaling. Let us assume this compound is a receptor tyrosine kinase. Upon binding its extracellular ligand, "Ligan," this compound dimerizes and autophosphorylates, creating docking sites for the adaptor protein ADAP2. ADAP2, in turn, recruits and activates the kinase KIN3, which then phosphorylates the transcription factor TF-Sub, leading to its nuclear translocation and the expression of target genes involved in cell proliferation. A small molecule inhibitor could block the ATP binding site of this compound, preventing autophosphorylation and blocking downstream signaling.
Visualization:
Caption: Hypothetical signaling pathway for the receptor tyrosine kinase this compound.
References
- 1. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Assessing target engagement using proteome-wide solvent shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proximity Ligation Assay (PLA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proximity Ligation Assay (PLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 近接ライゲーションアッセイ(PLA)の原理 [sigmaaldrich.com]
- 12. Frontiers | Proximity ligation assay to study TSH receptor homodimerization and crosstalk with IGF-1 receptors in human thyroid cells [frontiersin.org]
- 13. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photoaffinity Compounds - Enamine [enamine.net]
- 15. Photoaffinity Labeling of Ras Converting Enzyme using Peptide Substrates that Incorporate Benzoylphenylalanine (Bpa) Residues: Improved Labeling and Structural Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Surface Plasmon Resonance | Bruker [bruker.com]
- 20. Surface plasmon resonance - Wikipedia [en.wikipedia.org]
- 21. bellbrooklabs.com [bellbrooklabs.com]
Application of miR-155 in Drug Resistance Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
MicroRNA-155 (miR-155) is a small non-coding RNA molecule that has emerged as a critical regulator of gene expression in a multitude of cellular processes, including inflammation, immunity, and cancer. Notably, dysregulation of miR-155 expression has been increasingly implicated in the development of resistance to various chemotherapeutic agents across a range of cancers. These application notes provide a comprehensive overview of the role of miR-155 in drug resistance and detailed protocols for studying its function and mechanisms.
Overexpression of miR-155 is frequently observed in tumors and is associated with increased tumor aggressiveness and poor prognosis.[1][2] It contributes to drug resistance by targeting and downregulating the expression of several key tumor suppressor genes and pro-apoptotic factors.[3][4] Understanding the molecular mechanisms by which miR-155 confers drug resistance is paramount for the development of novel therapeutic strategies to overcome this significant clinical challenge.
Mechanisms of miR-155-Mediated Drug Resistance
miR-155 exerts its influence on drug resistance through the regulation of multiple signaling pathways and downstream effector molecules. Key mechanisms include:
-
Inhibition of Apoptosis: miR-155 can suppress the expression of pro-apoptotic proteins, thereby rendering cancer cells resistant to chemotherapy-induced cell death. A primary target in this context is the Forkhead Box O3 (FOXO3a) transcription factor.[3][5] By binding to the 3'-untranslated region (3'-UTR) of FOXO3a mRNA, miR-155 inhibits its translation, leading to decreased expression of downstream pro-apoptotic genes like Bim and p27.[3]
-
Modulation of the p53 Pathway: A negative feedback loop has been identified between miR-155 and the tumor suppressor p53.[4] High levels of miR-155 can suppress p53 activity, a key mediator of cell cycle arrest and apoptosis in response to DNA damage induced by chemotherapy. Conversely, p53 can regulate the expression of miR-155. This interplay is crucial in determining cellular fate following drug exposure.
-
Regulation of Drug Efflux Pumps: miR-155 has been shown to influence the expression of ATP-binding cassette (ABC) transporters, which are responsible for pumping chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy.[6]
-
Induction of Epithelial-to-Mesenchymal Transition (EMT): EMT is a cellular process that has been linked to increased drug resistance. miR-155 can promote EMT, contributing to a more aggressive and drug-resistant cancer phenotype.
Data Presentation: Quantitative Analysis of miR-155 in Drug Resistance
The following tables summarize the quantitative effects of miR-155 modulation on the sensitivity of cancer cells to various chemotherapeutic agents, as measured by the half-maximal inhibitory concentration (IC50).
Table 1: Effect of miR-155 Inhibition on Doxorubicin (B1662922) Sensitivity in Lung Cancer Cells
| Cell Line | Treatment | Doxorubicin IC50 (µM) | Fold Change in Sensitivity | Reference |
| A549 | Parental | 1.4 | - | [6] |
| A549/dox | Resistant Control | 16.4 | 11.7-fold decrease | [6] |
| A549/dox | ASO-miR-155 | 7.61 | 2.15-fold increase | [6] |
Table 2: Effect of miR-155 Overexpression on Cisplatin (B142131) Sensitivity in Colon Cancer Cells
| Cell Line | Transfection | Cisplatin Effect | Reference |
| HT-29 | Control | Sensitive | [7] |
| HT-29 | miR-155 mimic | Increased viability (Resistant) | [7] |
| SW620 | Control | Sensitive | [7] |
| SW620 | miR-155 mimic | Increased viability (Resistant) | [7] |
Table 3: Correlation of Endogenous miR-155 Levels with Paclitaxel (B517696) Sensitivity in Breast Cancer Cell Lines
| Cell Line | Receptor Status | Paclitaxel IC50 (nM) | Relative miR-155 Expression | Reference |
| MDAMB453 | Luminal | Lower (More Sensitive) | Not specified | [8] |
| BT20 | Basal-like | 17.7 | Not specified | [8] |
Signaling Pathways and Experimental Workflows
Caption: miR-155 signaling pathway in drug resistance.
Caption: Experimental workflow for studying miR-155 in drug resistance.
Experimental Protocols
Cell Culture and Transfection of miR-155 Mimics and Inhibitors
Objective: To modulate the intracellular levels of miR-155 in cancer cell lines to study its effect on drug sensitivity.
Materials:
-
Cancer cell line of interest (e.g., A549, HT-29, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
miR-155 mimic, miR-155 inhibitor, and negative control (NC) oligonucleotides
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: The day before transfection, seed the cancer cells in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.
-
Preparation of Transfection Complexes: a. For each well to be transfected, dilute the miR-155 mimic, inhibitor, or NC to the desired final concentration (e.g., 50 nM) in 125 µL of Opti-MEM. b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 125 µL of Opti-MEM. c. Combine the diluted oligonucleotides and the diluted Lipofectamine RNAiMAX (total volume 250 µL). Mix gently and incubate for 5-20 minutes at room temperature to allow the formation of transfection complexes.
-
Transfection: a. Gently aspirate the culture medium from the cells and wash once with PBS. b. Add 1.5 mL of fresh, antibiotic-free complete culture medium to each well. c. Add the 250 µL of transfection complex dropwise to each well. d. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding with downstream assays. The optimal incubation time should be determined empirically.
Quantitative Real-Time PCR (qRT-PCR) for miR-155 Expression
Objective: To quantify the expression levels of miR-155 in cells after transfection or in tumor tissues.
Materials:
-
RNA extraction kit (e.g., TRIzol reagent or a column-based kit)
-
miRNA-specific reverse transcription kit
-
miR-155-specific stem-loop RT primer
-
qRT-PCR master mix (e.g., TaqMan or SYBR Green)
-
miR-155-specific forward primer and a universal reverse primer
-
Endogenous control (e.g., U6 snRNA) primers
-
Real-time PCR instrument
Protocol:
-
RNA Extraction: Extract total RNA, including small RNAs, from the cultured cells or tissue samples according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Reverse Transcription (RT): a. Synthesize cDNA from the total RNA using a miRNA-specific reverse transcription kit and a miR-155-specific stem-loop RT primer. This method ensures the specific reverse transcription of the mature miR-155. b. Perform the RT reaction according to the manufacturer's instructions.
-
Real-Time PCR: a. Prepare the qRT-PCR reaction mixture containing the cDNA template, qRT-PCR master mix, miR-155-specific forward primer, and the universal reverse primer. b. Set up parallel reactions for the endogenous control (e.g., U6 snRNA). c. Perform the qRT-PCR on a real-time PCR instrument using a standard thermal cycling protocol.
-
Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative expression of miR-155, normalized to the endogenous control.
Cell Viability (MTT) Assay for IC50 Determination
Objective: To assess the effect of miR-155 modulation on the sensitivity of cancer cells to a specific chemotherapeutic drug and to determine the IC50 value.
Materials:
-
Transfected cells (from Protocol 1)
-
96-well plates
-
Chemotherapeutic drug of interest (e.g., cisplatin, doxorubicin, paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: 24 hours post-transfection, trypsinize and seed the transfected cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well).
-
Drug Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of the chemotherapeutic drug. Include a vehicle-only control.
-
Incubation: Incubate the cells for 48-72 hours at 37°C.
-
MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. b. Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. c. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each drug concentration relative to the vehicle-only control. b. Plot the cell viability against the drug concentration (log scale) and use a non-linear regression analysis to determine the IC50 value.
Western Blotting for Target Protein Expression
Objective: To determine the effect of miR-155 modulation on the protein expression levels of its direct targets (e.g., FOXO3a, p53).
Materials:
-
Transfected cells (from Protocol 1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein (e.g., anti-FOXO3a, anti-p53) and a loading control (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the transfected cells in RIPA buffer. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: a. Incubate the membrane with the primary antibody overnight at 4°C. b. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, add the ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein expression to the loading control.
Luciferase Reporter Assay for Target Validation
Objective: To experimentally validate the direct interaction between miR-155 and the 3'-UTR of a predicted target gene.
Materials:
-
Luciferase reporter plasmid containing the 3'-UTR of the predicted target gene downstream of the luciferase gene
-
Mutant luciferase reporter plasmid with mutations in the miR-155 binding site of the 3'-UTR
-
miR-155 mimic and negative control
-
Co-transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Co-transfection: Co-transfect cells (e.g., HEK293T) in a 24-well plate with the luciferase reporter plasmid (wild-type or mutant), a Renilla luciferase control plasmid, and either the miR-155 mimic or a negative control.
-
Incubation: Incubate the cells for 48 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A significant decrease in luciferase activity in the presence of the miR-155 mimic and the wild-type 3'-UTR reporter, but not the mutant, confirms a direct interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. miRNA and Its Implications in the Treatment Resistance in Breast Cancer—Narrative Review of What Do We Know So Far [mdpi.com]
- 3. MicroRNA-155 Regulates Cell Survival, Growth, and Chemosensitivity by Targeting FOXO3a in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A miR-155/TP53 regulatory feedback loop involved in resistance to therapy in lung cancer and leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MiR-155 targeting FoxO3a regulates oral cancer cell proliferation, apoptosis, and DDP resistance through targeting FoxO3a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of miR-155 knockdown on the reversal of doxorubicin resistance in human lung cancer A549/dox cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MicroRNA-155 increases colon cancer chemoresistance to cisplatin by targeting forkhead box O3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance of breast cancer cells to paclitaxel is associated with low expressions of miRNA-186 and miRNA-7 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 155H1 Treatment for Xenograft Mouse Models
To the User: A comprehensive search for "155H1 treatment for xenograft mouse models" did not yield specific information on a therapeutic agent or molecule with this designation. The following application notes and protocols are therefore based on established general methodologies for evaluating novel therapeutic agents in preclinical xenograft models, which would be applicable to a compound like this compound. Researchers should adapt these protocols based on the specific characteristics of this compound, such as its mechanism of action and formulation.
Introduction
Xenograft mouse models are a cornerstone of preclinical oncology research, providing an in vivo platform to assess the efficacy and safety of novel therapeutic agents before clinical trials.[1][2] This document outlines standardized protocols for the evaluation of a hypothetical therapeutic agent, this compound, in both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) mouse models. These models allow for the investigation of tumor growth inhibition, dose-response relationships, and potential biomarkers of response to this compound.[2][3]
I. Experimental Protocols
A. Establishment of Xenograft Mouse Models
1. Cell Line-Derived Xenograft (CDX) Model Protocol
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions to ensure logarithmic growth.
-
Cell Preparation: Cells are harvested, washed with sterile phosphate-buffered saline (PBS), and resuspended at a concentration of 1x10^7 to 2x10^7 cells/mL in a mixture of PBS and Matrigel (1:1 ratio).
-
Implantation: A volume of 100-200 µL of the cell suspension is subcutaneously injected into the flank of 6-8 week old immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (approximately 100-200 mm³). Tumor volume is measured 2-3 times per week using digital calipers and calculated using the formula: Volume = (Length x Width²) / 2.[4]
2. Patient-Derived Xenograft (PDX) Model Protocol
-
Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients under institutional review board-approved protocols.[5][6]
-
Tissue Processing: The tumor tissue is washed in sterile PBS, minced into small fragments (2-3 mm³), and may be cryopreserved for future use.[5]
-
Implantation: Tumor fragments are subcutaneously implanted into the flank of immunodeficient mice (e.g., NOD-scid gamma (NSG) mice).[4][5]
-
Passaging: Once tumors reach a volume of approximately 1000-1500 mm³, they are harvested and can be serially passaged into new cohorts of mice for expansion. Early passages (P3-P5) are recommended for treatment studies to maintain the biological and genetic characteristics of the original tumor.[5]
B. In Vivo Efficacy Study of this compound
-
Animal Acclimatization: Mice are acclimatized for at least one week before the start of the experiment.
-
Tumor Establishment: Xenograft tumors are established as described above.
-
Randomization: Once tumors reach an average volume of 150-200 mm³, mice are randomized into treatment and control groups (n=8-10 mice per group).[4]
-
Treatment Administration:
-
This compound Treatment Group(s): this compound is administered at various doses and schedules (e.g., daily, twice weekly) via an appropriate route (e.g., oral gavage, intraperitoneal, intravenous injection). The formulation of this compound will dictate the vehicle used for administration.
-
Vehicle Control Group: This group receives the vehicle used to deliver this compound, following the same administration schedule.
-
Positive Control Group (Optional): A standard-of-care chemotherapy agent for the specific cancer type can be included for comparison.
-
-
Monitoring:
-
Tumor Volume: Measured 2-3 times weekly.
-
Body Weight: Monitored 2-3 times weekly as an indicator of toxicity.
-
Clinical Observations: Daily monitoring for any signs of distress or adverse effects.
-
-
Study Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration of treatment.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group. Statistical analysis (e.g., t-test, ANOVA) is used to determine the significance of the observed differences.
II. Data Presentation
The following tables provide a template for summarizing quantitative data from a hypothetical in vivo efficacy study of this compound.
Table 1: Tumor Growth Inhibition by this compound in a CDX Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | N/A | 2100 ± 250 | 0 | N/A |
| This compound | 10 mg/kg, daily | 1200 ± 180 | 42.9 | <0.05 |
| This compound | 30 mg/kg, daily | 650 ± 110 | 69.0 | <0.01 |
| Positive Control | Standard of Care | 800 ± 130 | 61.9 | <0.01 |
Table 2: Body Weight Changes in Mice Treated with this compound
| Treatment Group | Mean Body Weight Change from Baseline (%) ± SEM |
| Vehicle Control | +5.2 ± 1.5 |
| This compound (10 mg/kg) | +3.8 ± 2.1 |
| This compound (30 mg/kg) | -2.5 ± 1.8 |
| Positive Control | -8.1 ± 2.5 |
III. Visualization of Workflows and Pathways
A. Experimental Workflow
The following diagram illustrates the general workflow for evaluating this compound in a xenograft mouse model.
Caption: Workflow for this compound efficacy testing in xenograft models.
B. Hypothetical Signaling Pathway
Assuming this compound is an inhibitor of a key oncogenic pathway, such as the PI3K/AKT/mTOR pathway, the following diagram illustrates its potential mechanism of action.
Caption: Hypothetical inhibition of the PI3K pathway by this compound.
References
- 1. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ichorlifesciences.com [ichorlifesciences.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 5. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 6. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Exemplarib (155H1)
Disclaimer: The compound "155H1" could not be found in scientific literature or chemical databases. To fulfill the request for a technical support center, this guide has been created using a representative, fictional small molecule kinase inhibitor named "Exemplarib." The data and protocols provided are based on common characteristics and challenges associated with poorly soluble kinase inhibitors and are intended for illustrative purposes.
Welcome to the technical support center for Exemplarib. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of Exemplarib.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Exemplarib in aqueous buffers?
A1: Exemplarib is a hydrophobic molecule, and like many small molecule kinase inhibitors, its direct solubility in aqueous buffers such as PBS, TRIS, or HEPES is very low.[1][2] Most kinase inhibitors are designed to bind to the often hydrophobic ATP-binding pocket of kinases, which contributes to their lipophilic nature and poor water solubility.[1] Direct dissolution attempts will likely lead to precipitation or a non-homogenous suspension.[2]
Q2: What is the recommended solvent for preparing a stock solution of Exemplarib?
A2: The recommended solvent for preparing a high-concentration stock solution of Exemplarib is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[2][3] DMSO is a powerful organic solvent capable of dissolving most kinase inhibitors.[2] Other potential solvents include N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMA), and ethanol, but their compatibility with your specific experimental system must be verified.[1]
Q3: My Exemplarib precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
A3: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is diluted into an aqueous medium where its solubility is significantly lower.[1] Please refer to the Troubleshooting Guide for Solubility Issues below for detailed solutions.
Q4: How does pH affect the solubility of Exemplarib?
A4: The solubility of many kinase inhibitors, particularly weakly basic compounds, is highly dependent on pH.[1] At a pH below their acid dissociation constant (pKa), these molecules can become protonated, which generally increases their aqueous solubility.[1][4][5][6] Conversely, at a pH above the pKa, the compound will be in its less soluble, unionized form.[1]
Q5: How should I store my solid Exemplarib and its DMSO stock solutions?
A5: Proper storage is critical to maintain the stability of Exemplarib.
-
Solid Compound: Store at -20°C in a desiccator, protected from light and moisture.[7]
-
DMSO Stock Solution: For long-term storage, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -80°C.[7][8] For short-term use (within a few weeks), storage at -20°C is acceptable.[7]
Q6: What are the signs of Exemplarib degradation?
A6: Signs of degradation can include a physical change in the compound's appearance, such as color change, or precipitation in a solution.[8] Chemically, degradation may manifest as a loss of potency in biological assays or the appearance of new peaks in analytical methods like HPLC.[8] The major degradation pathways for small molecules include hydrolysis, oxidation, and photolysis.[9][10][11]
Data Presentation
Table 1: Solubility of Exemplarib in Various Solvents
| Solvent | Solubility | Notes |
| Aqueous Buffers (pH 7.4) | Very Low / Insoluble | Prone to precipitation.[1][3] |
| DMSO | ≥ 50 mg/mL | Recommended for stock solutions.[3] |
| Ethanol | Moderately Soluble | Can be an alternative to DMSO.[8] |
| Aqueous Buffers (pH < 5.0) | Slightly Increased | Solubility may improve for weakly basic compounds.[1] |
Note: These values are representative and can be influenced by temperature and the exact composition of the buffer.
Table 2: Recommended Storage Conditions for Exemplarib
| Form | Temperature | Duration | Key Considerations |
| Solid Powder | -20°C | Long-term | Store in a desiccator, protected from light.[7] |
| DMSO Stock Solution | -80°C | Long-term | Aliquot into single-use vials to avoid freeze-thaw cycles.[7][8] |
| DMSO Stock Solution | -20°C | Short-term (weeks) | Avoid repeated warming and cooling.[7] |
| Aqueous Working Solution | 2-8°C | Short-term (hours) | Prepare fresh before each experiment due to limited stability. |
Troubleshooting Guides
Troubleshooting Poor Solubility
| Symptom | Possible Cause | Suggested Solution |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. | The kinetic solubility of Exemplarib in the aqueous buffer has been exceeded.[8] | - Lower the final concentration of the inhibitor.[8]- Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1% for cell-based assays).[2][3]- Add the DMSO stock to the vortexing buffer to promote rapid mixing.- Consider adding a non-ionic surfactant (e.g., 0.01% Tween® 80 or Pluronic® F-68) to the aqueous buffer for in vitro assays.[1] |
| Solution becomes cloudy over time during an experiment. | The compound is slowly precipitating. This can be due to temperature changes or interactions with assay components.[8] | - Maintain a constant temperature throughout the experiment.[8][12]- Reduce the incubation time if possible.[8]- Re-evaluate the assay buffer for components that might decrease solubility.[8] |
| Inconsistent results in cell-based assays. | Poor solubility leads to an inaccurate effective concentration of the inhibitor.[8] | - Visually inspect assay plates for any signs of precipitation.- Perform a preliminary solubility test in your specific cell culture medium.- Prepare serial dilutions in DMSO first before the final dilution into the aqueous medium.[1] |
Troubleshooting Compound Instability
| Symptom | Possible Cause | Suggested Solution |
| Loss of compound activity over time in repeated experiments. | Degradation of the compound in the stock solution or working solution. | - Avoid repeated freeze-thaw cycles of the stock solution by using single-use aliquots.[8]- Prepare fresh aqueous working solutions for each experiment.- Confirm the stability of Exemplarib in your specific assay buffer over the experiment's duration. |
| Appearance of new peaks in HPLC analysis. | The compound is degrading into new chemical entities. | - Store the solid compound and stock solutions under the recommended conditions (protected from light, moisture, and extreme temperatures).[8]- If degradation is observed in a specific solvent, consider an alternative solvent. |
Experimental Protocols
Protocol 1: Preparation of Exemplarib Stock Solution
Objective: To prepare a high-concentration stock solution of Exemplarib in DMSO.
Materials:
-
Exemplarib (solid powder)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Aseptically weigh the desired amount of Exemplarib powder.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).[2]
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.[1]
-
If dissolution is difficult, briefly sonicate the vial in a water bath for 5-10 minutes.[1]
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]
-
Store the aliquots at -80°C for long-term storage.[7]
Protocol 2: General In Vitro Kinase Assay
Objective: To determine the inhibitory activity of Exemplarib against a target kinase.
Materials:
-
Purified kinase and its specific substrate
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[3]
-
ATP
-
Exemplarib stock solution (in DMSO)
-
Detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay Kit)[3]
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare inhibitor dilutions: Serially dilute the Exemplarib stock solution in kinase buffer to create a range of concentrations. Also, prepare a vehicle control (DMSO) at the same final concentration.[3]
-
Set up the kinase reaction: In a multi-well plate, add the kinase solution. To test inhibitors, pre-incubate the kinase with the diluted Exemplarib or vehicle control.[13]
-
Initiate the reaction: Add the substrate/ATP mixture to each well to start the reaction.[13][14]
-
Incubate: Cover the plate and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).[13]
-
Detect signal: Add the detection reagent according to the manufacturer's protocol (e.g., Kinase-Glo® reagent).
-
Read the plate: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each Exemplarib concentration relative to the vehicle control and determine the IC₅₀ value.
Protocol 3: Cell-Based Proliferation Assay
Objective: To measure the effect of Exemplarib on the proliferation of a cancer cell line.
Materials:
-
Cancer cell line (e.g., a line where the target kinase is a known driver of proliferation)[15]
-
Complete cell culture medium
-
Exemplarib stock solution (in DMSO)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTS, WST-1)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[16]
-
Compound Treatment: Prepare serial dilutions of Exemplarib in the cell culture medium. The final DMSO concentration should not exceed 0.1%.[2] Remove the old medium from the cells and add the medium containing the different concentrations of Exemplarib or a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[16]
-
Measure Proliferation: Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for color development: Incubate for an additional 1-4 hours.[16]
-
Read Absorbance: Measure the absorbance at the appropriate wavelength using a microplate reader.[16]
-
Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the results and calculate the IC₅₀ value.[16]
Visualizations
Caption: Experimental workflow for preparing Exemplarib solutions.
Caption: Inhibition of a signaling pathway by Exemplarib.
Caption: Logical relationship for troubleshooting solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Forced Degradation – Home [pharmatechassociates.com]
- 10. pharmacy180.com [pharmacy180.com]
- 11. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 12. Temperature does matter-an additional dimension in kinase inhibitor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. protocols.io [protocols.io]
- 15. reactionbiology.com [reactionbiology.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 155H1 Concentration for Cell Viability Assays
Welcome to the technical support center for optimizing 155H1 concentration in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a cell viability assay?
A: A cell viability assay is a technique used to count the number of live, healthy cells in a sample.[1][2] These assays are fundamental for evaluating the general health of cells, refining experimental conditions, and quantifying cell survival after exposure to a compound like this compound.[1] Common methods assess metabolic activity, ATP levels, or the integrity of the cell membrane.[1][2]
Q2: What is an IC50 value and why is it important?
A: The half-maximal inhibitory concentration (IC50) represents the concentration of a substance (e.g., this compound) that inhibits a specific biological function, such as cell viability, by 50%.[1][3][4] It serves as a standard measure of a compound's potency, which is crucial for comparing the effectiveness of different substances and for making informed decisions during drug development.[1][4]
Q3: How do I choose the appropriate cell viability assay for my experiment with this compound?
A: The selection of a suitable assay is dependent on your specific cell type, the characteristics of this compound, and your experimental objectives.[5] Here are some common options:
-
MTT Assay: This is a cost-effective, colorimetric assay that gauges metabolic activity.[1] A drawback is the final step, which requires dissolving formazan (B1609692) crystals and can add extra handling.[1]
-
MTS/XTT/WST-1 Assays: Similar to the MTT assay, these are also colorimetric methods.[6] However, the formazan product is water-soluble, which simplifies the protocol and allows for continuous monitoring of living cells.[1][2]
-
ATP-based Assays (e.g., CellTiter-Glo): These are highly sensitive, luminescent assays that quantify the amount of ATP in viable cells.[6] They are well-suited for high-throughput screening.[1][6]
-
LDH Release Assay: This assay measures cytotoxicity by detecting the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membranes.[1]
Q4: I am observing high variability in my IC50 values for this compound. What are some common causes?
A: High variability in IC50 values can arise from several factors:
-
Cell-Based Factors:
-
Cell Line Authenticity and Health: It is critical to use authenticated, contamination-free cell lines. Mycoplasma contamination can be a particular issue.[7] Using cells within a consistent and low passage number helps to prevent phenotypic drift.[7]
-
Cell Seeding Density: Inconsistent cell numbers in different wells can significantly affect the results.[7][8] It is important to optimize the seeding density for each cell line.[7][9]
-
-
Assay-Specific Factors:
-
Choice of Assay: The type of viability assay can influence the outcome, as some compounds may interfere with the assay reagents.[7][10]
-
Reagent Handling: Incorrect storage and handling of this compound and assay reagents can cause them to degrade and lose activity.[7]
-
Incubation Times: Variations in incubation times with both the compound and the assay reagent can introduce variability.[7][8]
-
-
Experimental Technique:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, or assay reagents is a frequent source of variability.[7][8]
-
Solvent Effects: The solvent used to dissolve this compound (often DMSO) can be toxic to cells at higher concentrations.[7][11] Ensure the final solvent concentration is consistent and non-toxic across all wells.[7]
-
Troubleshooting Guides
High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure the cell suspension is thoroughly mixed before and during plating to maintain a uniform cell distribution.[8] |
| Edge Effects | The outer wells of a microplate are prone to evaporation, which can alter media concentration and affect cell growth.[8] It is advisable to either avoid using the outer wells or fill them with sterile PBS or media to act as a humidity barrier.[8] |
| Inconsistent Incubation Times | For endpoint assays, it is essential that the incubation time with detection reagents is the same for all plates.[8] |
| Pipetting Errors | Regularly calibrate pipettes and use proper pipetting techniques to minimize errors.[8] |
Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Steps |
| Variation in Cell Passage Number | Use cells within a narrow range of passage numbers for all experiments to ensure consistency.[7] |
| Different Lots of Reagents | Variations in serum, media, or other reagents can affect results.[7] Use the same lot of reagents for a set of comparable experiments whenever possible.[7] |
| Inconsistent Incubation Times | Strictly adhere to the same incubation times for all experiments.[7] |
| This compound Stock Preparation | Prepare fresh dilutions of this compound for each experiment from a concentrated stock to avoid degradation. |
Unexpected IC50 Values
| Potential Cause | Troubleshooting Steps |
| IC50 Value is Higher Than Expected | Compound Degradation: Ensure this compound is stored correctly and prepare fresh solutions for each experiment. Cell Density Too High: A high cell density can make the cells appear more resistant. Optimize the cell seeding density. Incorrect Incubation Time: A shorter incubation time may not be sufficient for the compound to exert its full effect. |
| IC50 Value is Lower Than Expected | Solvent Toxicity: The solvent (e.g., DMSO) may be toxic to the cells.[7] Perform a solvent toxicity curve to find the maximum non-toxic concentration and ensure the final solvent concentration is consistent across all wells.[7] Low Cell Seeding Density: Fewer cells are more susceptible to the drug.[7] Optimize the cell seeding density. Errors in Drug Dilution: Double-check all calculations and ensure the stock solution concentration is accurate. |
| Cell Viability Exceeds 100% | This can occur due to pipetting errors where more cells are seeded in treated wells than in control wells.[12] It's also possible that at low concentrations, this compound may have a proliferative effect.[12] Some compounds can also interfere with the assay reagents, leading to a false positive signal.[12] |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a widely used method for assessing cell viability by measuring the metabolic activity of cells.[13]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[7]
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells that are in their exponential growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue).
-
Dilute the cells in complete culture medium to the optimized seeding density (e.g., 5,000-10,000 cells/well).[7]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.[7]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at the desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include appropriate controls: untreated cells, vehicle (solvent) control, and a positive control (a compound with a known cytotoxic effect).[7]
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).[8]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.[8]
-
Measure the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can also be used.[14]
-
Visual Guides
Caption: Workflow for optimizing this compound concentration in cell viability assays.
Caption: Troubleshooting decision tree for high variability in cell viability assays.
Caption: A potential signaling pathway affected by a cytotoxic compound like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. abcam.com [abcam.com]
- 3. clyte.tech [clyte.tech]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biocompare.com [biocompare.com]
- 10. What factors affect the accuracy of cell viability assays? | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Troubleshooting Off-Target Effects of 155H1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects and other common issues encountered during experiments with the small molecule inhibitor 155H1.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant discrepancy between the IC50 value of this compound in our biochemical assay and our cell-based assay. What could be the reason for this?
A1: It is common to observe differences in potency for a small molecule inhibitor between biochemical and cellular assays.[1] Several factors can contribute to this discrepancy:
-
Cell Permeability: this compound may have poor permeability across the cell membrane, leading to a lower intracellular concentration compared to the concentration used in the biochemical assay.[1]
-
ATP Competition: If this compound is an ATP-competitive inhibitor, the high intracellular concentration of ATP in a cellular environment can compete with the inhibitor for binding to the target kinase, resulting in a higher IC50 value.[1]
-
Efflux Pumps: Cells may actively transport this compound out of the cell using efflux pumps like P-glycoprotein, which would reduce the effective intracellular concentration of the inhibitor.[1]
-
Protein Binding: this compound may bind to other cellular proteins or lipids, which sequesters it from its intended target.[1]
-
Inhibitor Stability: The inhibitor may be metabolized or degraded by cellular enzymes over the course of the experiment.[1]
Q2: We are concerned about potential off-target effects of this compound. What are the best strategies to identify them?
A2: Identifying off-target effects is a critical step in characterizing a novel inhibitor. A multi-pronged approach is recommended:
-
In Silico Profiling: Computational methods can predict potential off-target interactions based on the structure of this compound and its similarity to the ligand-binding domains of other proteins.
-
In Vitro Kinase Profiling: A broad panel of purified kinases can be screened to determine the selectivity of this compound.[2] This is a direct and quantitative way to identify other kinases that are inhibited by this compound.
-
Cell-Based Approaches:
-
Phenotypic Screening: Comparing the cellular phenotype induced by this compound with the known effects of inhibiting its primary target can reveal unexpected biological responses.
-
Proteomic Profiling: Techniques like chemical proteomics can be used to identify the direct binding partners of this compound within the cellular proteome.
-
-
In Vivo Studies: Careful observation of in vivo models for any unexpected physiological effects is the ultimate assessment of off-target liabilities.
Q3: Our this compound stock solution in DMSO is showing precipitation after being stored at -20°C. How can we prevent this?
A3: Precipitation of a compound from a frozen stock solution upon thawing is a common issue.[3] Here are some troubleshooting steps:
-
Solvent Choice: While DMSO is a common solvent, repeated freeze-thaw cycles can affect its stability and the solubility of the compound.[3]
-
Storage Concentration: Storing the compound at a very high concentration can increase the likelihood of precipitation. Consider preparing a slightly lower concentration stock.[3]
-
Thawing Protocol: Thaw the stock solution slowly at room temperature and ensure it is fully dissolved by vortexing gently before use.[3]
-
Storage Container: Use polypropylene (B1209903) tubes or amber glass vials to minimize adherence of the compound to the container walls and to protect it from light.[3]
Troubleshooting Guides
Issue: Inconsistent or non-reproducible results in cell-based assays.
This is a frequent challenge that can arise from multiple sources. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent experimental results.
Detailed Steps:
-
Compound Integrity:
-
Stability in Media: The effect of an inhibitor can diminish in long-term experiments if it is unstable in the culture medium.[1] Consider replenishing the compound with fresh media changes.
-
Solubility: Poor aqueous solubility can lead to precipitation and inconsistent effective concentrations.[1] Ensure the final DMSO concentration is low (typically <0.5%) and that the compound is fully dissolved.[1][4]
-
-
Assay Protocol and Execution:
-
Cell Health and Culture Conditions:
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Primary Target A | 10 | 1 |
| Off-Target Kinase 1 | 1,500 | 150 |
| Off-Target Kinase 2 | >10,000 | >1,000 |
| Off-Target Kinase 3 | 950 | 95 |
| Off-Target Kinase 4 | >10,000 | >1,000 |
| Off-Target Kinase 5 | 2,100 | 210 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
This protocol describes a general method for assessing the selectivity of this compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer
-
[γ-³³P]ATP
-
96- or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.[2]
-
In a microplate, add the kinase reaction buffer, the specific kinase, and the diluted this compound or DMSO (vehicle control).[2]
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and [γ-³³P]ATP.[2] The ATP concentration should be near the Km for each kinase.[2]
-
Incubate for a predetermined time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and transfer the contents to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.[2]
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound and determine the IC50 value.[2]
Workflow for In Vitro Kinase Profiling
Caption: Experimental workflow for in vitro kinase profiling.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to confirm that this compound is binding to its intended target within the cell.
Materials:
-
Cell line of interest
-
This compound
-
PBS with protease and phosphatase inhibitors
-
Lysis buffer
-
Thermocycler
-
Western blot reagents
Procedure:
-
Treat cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.[2]
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS with inhibitors.
-
Heat the cell suspensions at a range of temperatures (e.g., 37°C to 70°C) for 3 minutes using a thermocycler.[2]
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.[2]
-
Centrifuge to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein in the soluble fraction by Western blot.
-
Binding of this compound will stabilize the target protein, resulting in more of it remaining in the soluble fraction at higher temperatures.
Signaling Pathway
Hypothetical Signaling Pathway for Primary Target A
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. biocompare.com [biocompare.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
Technical Support Center: Overcoming Resistance in N155H-Associated Treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the N155H mutation, a key factor in resistance to certain antiviral treatments.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving the N155H mutation.
| Question | Answer |
| Why am I observing lower-than-expected levels of resistance to integrase inhibitors in my N155H mutant virus? | Several factors could contribute to this. First, verify the presence of the N155H mutation in your viral construct using sequence analysis. Second, ensure the drug concentrations used in your susceptibility assays are accurate and cover a range sufficient to determine the IC50. Third, consider the genetic background of the virus; secondary mutations can influence the level of resistance conferred by N155H.[1] Finally, the specific integrase inhibitor being tested is crucial, as N155H confers varying levels of resistance to different drugs within the same class. |
| My N155H mutant virus shows significantly reduced replicative capacity compared to the wild-type. Is this normal? | Yes, this is an expected outcome. The N155H mutation is known to diminish viral fitness in the absence of drug pressure.[2] This reduced replication capacity is a trade-off for drug resistance. The addition of secondary mutations can sometimes either further reduce or partially compensate for this loss in fitness.[1] |
| I am having difficulty generating high-titer stocks of the N155H mutant virus. What can I do? | Given the reduced replicative capacity of viruses with the N155H mutation, optimizing your virus production protocol is essential.[1][2] Consider increasing the amount of proviral DNA used for transfection, using a more permissive cell line for virus production, or concentrating your viral supernatant via ultracentrifugation or other standard methods. |
| Why do my combination therapy experiments with N155H mutant viruses yield inconsistent results? | The interplay between different drugs can be complex. The presence of one drug can select for mutations that affect susceptibility to another. For example, in HIV, the N155H mutation in integrase can be accompanied by mutations in reverse transcriptase, such as M184V, which confers resistance to other classes of antiretrovirals.[2] Ensure your experimental design accounts for potential cross-resistance and synergistic or antagonistic effects between the combined agents. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the N155H mutation and associated treatment resistance.
| Question | Answer |
| What is the primary mechanism of resistance conferred by the N155H mutation? | The N155H mutation occurs in the active site of HIV-1 integrase. While it does not directly interact with the bound integrase inhibitor, it is thought to alter the conformation of the active site, thereby reducing the binding affinity of the drug.[1] This structural change allows the enzyme to maintain some of its function even in the presence of the inhibitor. |
| To which drugs does the N155H mutation confer resistance? | The N155H mutation is primarily associated with resistance to first-generation integrase strand transfer inhibitors (INSTIs) such as raltegravir (B610414) (RAL) and elvitegravir (B1684570) (EVG).[1][2] Cross-resistance to second-generation INSTIs may be observed, but it is generally less pronounced.[1] |
| How does the N155H mutation affect viral fitness? | The N155H mutation typically leads to a decrease in viral replicative capacity, or fitness, compared to the wild-type virus in the absence of drug pressure.[1][2] However, in the presence of an integrase inhibitor to which it confers resistance, the mutant virus has a selective advantage and can outcompete the wild-type virus.[2] |
| What are the common secondary mutations associated with N155H? | Secondary mutations can arise in conjunction with N155H to enhance resistance or compensate for the loss of viral fitness. For instance, in the context of raltegravir resistance, the E92Q mutation in combination with N155H can lead to a higher level of resistance than N155H alone.[1] |
| What are the primary strategies to overcome N155H-mediated resistance? | Overcoming resistance conferred by the N155H mutation often involves a multi-pronged approach. This can include the use of next-generation drugs with a higher barrier to resistance, combination therapies that target different viral proteins or cellular pathways, and personalized treatment strategies based on the genetic profile of the virus.[3][4][5] |
| Can N155H emerge in combination with other primary resistance mutations in integrase? | Clonal analysis has shown that the N155H and Q148R/H/K primary resistance pathways occur independently and are generally not found in combination.[1] |
Quantitative Data on N155H-Mediated Resistance
The following tables summarize quantitative data regarding the impact of the N155H mutation on drug susceptibility and viral fitness.
Table 1: Fold-Change in Resistance to Integrase Inhibitors
| Mutation | Elvitegravir (EVG) | Raltegravir (RAL) |
| N155H | 40- to 55-fold | Variable, significant increase |
| Q148R | 101- to 137-fold | Variable, generally higher than N155H |
| Data compiled from in vitro studies.[1][2] |
Table 2: Relative Viral Fitness of N155H Mutants
| Viral Genotype | Relative Fitness (compared to Wild-Type) |
| Wild-Type | 1.0 |
| RT-M184V | ≥ IN-N155H |
| IN-N155H | ≈ IN-Q148R |
| RT-M184V + IN-N155H | ≥ RT-M184V + IN-Q148R |
| Viral fitness was assessed in the absence of drugs. The order indicates a decrease in fitness from left to right.[2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Site-Directed Mutagenesis to Introduce the N155H Mutation
-
Template DNA: Use a plasmid containing the wild-type HIV-1 integrase gene.
-
Primer Design: Design primers incorporating the desired N155H mutation (a change from asparagine to histidine at position 155). The primers should be complementary to opposite strands of the plasmid.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the mutation.
-
Template Digestion: Digest the parental, non-mutated plasmid DNA using the DpnI restriction enzyme, which specifically targets methylated DNA.
-
Transformation: Transform the mutated plasmid into competent E. coli cells for amplification.
-
Verification: Isolate the plasmid DNA and verify the presence of the N155H mutation by Sanger sequencing.
Protocol 2: Phenotypic Drug Susceptibility Assay
-
Virus Production: Generate viral stocks of both wild-type and N155H mutant viruses by transfecting producer cells (e.g., HEK293T) with the respective proviral plasmids.
-
Cell Seeding: Seed target cells (e.g., TZM-bl cells) in a 96-well plate.
-
Drug Dilution Series: Prepare a serial dilution of the integrase inhibitor to be tested.
-
Infection: Infect the target cells with a standardized amount of wild-type or N155H mutant virus in the presence of the various drug concentrations.
-
Incubation: Incubate the infected cells for 48-72 hours.
-
Readout: Measure viral replication, typically by quantifying reporter gene expression (e.g., luciferase or beta-galactosidase) or by p24 ELISA.
-
Data Analysis: Calculate the drug concentration that inhibits viral replication by 50% (IC50) for both the wild-type and mutant viruses. The fold-change in resistance is determined by dividing the IC50 of the mutant by the IC50 of the wild-type.
Protocol 3: Viral Fitness Competition Assay
-
Virus Preparation: Prepare stocks of wild-type and N155H mutant viruses and normalize them based on reverse transcriptase activity or p24 antigen concentration.
-
Co-infection: Co-infect a permissive cell line with a 1:1 ratio of the wild-type and mutant viruses.
-
Serial Passage: Culture the infected cells and passage the virus to fresh cells every 3-4 days. Collect cell-free supernatant at each passage.
-
Drug Pressure (Optional): For competition assays under drug pressure, add the desired concentration of the integrase inhibitor to the culture medium.
-
Genotypic Analysis: At each passage, extract viral RNA from the supernatant, reverse transcribe it to cDNA, and amplify the integrase gene region by PCR.
-
Quantification: Determine the relative proportions of the wild-type and N155H genotypes using methods such as Sanger sequencing and analysis of chromatogram peak heights, or more quantitative methods like next-generation sequencing or qPCR with specific probes.
-
Fitness Calculation: The change in the ratio of the two viruses over time reflects their relative fitness.
Visualizations
The following diagrams illustrate key concepts related to N155H resistance.
Caption: Inhibition of HIV-1 Integrase by INSTIs and the Effect of the N155H Mutation.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug Susceptibility and Viral Fitness of HIV-1 with Integrase Strand Transfer Inhibitor Resistance Substitution Q148R or N155H in Combination with Nucleoside/Nucleotide Reverse Transcriptase Inhibitor Resistance Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The resistance mechanisms and treatment strategies of BTK inhibitors in B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
common challenges in working with covalent inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with covalent inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My covalent inhibitor's IC50 value is inconsistent across experiments. What could be the cause?
A1: IC50 values for covalent inhibitors are highly dependent on pre-incubation time.[1] Unlike non-covalent inhibitors that reach equilibrium quickly, covalent inhibitors form a time-dependent bond with their target.[1] A shorter pre-incubation period will likely yield a higher IC50, while a longer pre-incubation will result in a lower IC50.[1]
Troubleshooting Guide:
-
Standardize Pre-incubation Time: Ensure you use a consistent pre-incubation time for all experiments to enable meaningful comparisons of potency.[1]
-
Determine Kinetic Parameters: For a more robust measure of potency, it is recommended to determine the kinetic parameters k**inact (maximal rate of inactivation) and KI (inhibitor concentration at half-maximal inactivation rate). The ratio kinact/K*I is a more reliable measure of covalent inhibitor efficiency than the IC50.[1][2]
-
Run a Time-Dependency Assay: To confirm a covalent mechanism, measure the IC50 at several pre-incubation time points. A decrease in IC50 with increasing pre-incubation time is indicative of covalent modification.[1][3]
Q2: How can I definitively confirm that my inhibitor forms a covalent bond with its target?
A2: Relying on a single experiment is often insufficient. A combination of the following approaches is recommended for robust validation of a covalent mechanism.[1]
Troubleshooting Guide:
-
Washout Experiments: This is a key method to assess irreversible or slowly reversible covalent binding.[1] After incubating the target with the inhibitor, unbound inhibitor is removed. If the inhibitory effect persists after this washout, it strongly suggests a covalent interaction.[1]
-
Mass Spectrometry (MS): Intact protein mass spectrometry can directly detect the formation of the covalent adduct.[4] By comparing the mass of the inhibitor-treated protein with an untreated control, you can confirm the covalent modification. Peptide mapping experiments following protein digestion can further identify the specific amino acid residue that has been modified.[1][5]
-
Site-Directed Mutagenesis: Mutating the putative target amino acid (e.g., cysteine to serine or alanine) should significantly reduce or abolish the potency of the covalent inhibitor.[1][6] This provides strong evidence that the inhibitor's activity is dependent on that specific residue.
Q3: My covalent inhibitor shows significant off-target activity. How can I identify and characterize these unintended interactions?
A3: Off-target activity is a common and significant concern with covalent inhibitors due to the reactive nature of their electrophilic "warheads".[7][8][9][10] Identifying these off-target interactions is critical for interpreting biological data and for the safety and efficacy of potential therapeutics.[7][11]
Troubleshooting Guide:
-
Chemoproteomic Profiling: Techniques like Activity-Based Protein Profiling (ABPP) are powerful for identifying the on- and off-targets of a covalent inhibitor within a complex biological system.[1][4]
-
Assess Warhead Reactivity: The electrophilic warhead should be reactive enough to bind the intended target but not so reactive that it interacts with numerous other biomolecules.[9][11] An assay to assess reactivity, such as the glutathione (B108866) (GSH) stability assay, can be informative.[5][12] High reactivity with GSH can be an indicator of potential promiscuity.[1][5]
-
Broad Kinase Panel Screening: If your target is a kinase, screening against a broad panel of kinases can help identify off-target interactions within the kinome.[13]
Q4: I suspect my target protein has developed resistance to my covalent inhibitor. How can I confirm and characterize this?
A4: Acquired resistance is a major challenge in the development of targeted therapies, including covalent inhibitors.[6][7] Resistance often arises from mutations in the target protein that prevent the inhibitor from binding or forming the covalent bond.[6][7][14]
Troubleshooting Guide:
-
Site-Directed Mutagenesis and Cellular Assays: This approach directly tests if a specific mutation confers resistance.[6] Introduce the suspected resistance mutation (e.g., mutating the targeted cysteine to a serine) into the target protein.[6] A significant rightward shift in the dose-response curve for the mutant-expressing cells compared to wild-type indicates that the mutation confers resistance.[6]
-
Cellular Thermal Shift Assay (CETSA): CETSA can assess target engagement in intact cells and can reveal if a mutation prevents inhibitor binding.[6] Ligand binding stabilizes a protein against thermal denaturation. If the inhibitor no longer stabilizes the mutant protein, it suggests that binding has been compromised.[6]
-
Sequencing of Resistant Clones: Sequence the target protein from cells or tumors that have developed resistance to identify potential mutations.
Quantitative Data Summary
Table 1: Key Kinetic Parameters for Covalent Inhibitors
| Parameter | Description | Importance | Typical Assay |
| IC50 | Concentration of inhibitor that causes 50% inhibition of enzyme activity. | Highly dependent on pre-incubation time for covalent inhibitors; can be misleading if used alone.[1][15] | Enzyme activity assay at various inhibitor concentrations and a fixed pre-incubation time. |
| KI | Inhibition constant; represents the initial, reversible binding affinity of the inhibitor for the target.[1][6][16] | A lower KI indicates tighter initial binding, which contributes to overall potency. | Progress curve analysis or time-dependent IC50 assays.[17][18] |
| kinact | The maximal rate of covalent bond formation once the inhibitor is non-covalently bound.[1][6][16] | A higher kinact indicates a faster rate of irreversible inactivation. | Progress curve analysis or time-dependent IC50 assays.[17][18] |
| kinact/KI | Second-order rate constant that represents the overall efficiency of the covalent inhibitor.[1][19][2] | The most reliable measure for comparing the potency of different covalent inhibitors.[19][15] | Determined from the slope of a plot of the observed rate of inactivation (kobs) versus inhibitor concentration.[20] |
Key Experimental Protocols
Time-Dependent IC50 Assay
This assay is used to confirm the covalent mechanism of an inhibitor by observing the effect of pre-incubation time on its IC50 value.
Detailed Methodology:
-
Prepare Reagents: Prepare serial dilutions of the covalent inhibitor. Prepare the target enzyme and substrate solutions in an appropriate assay buffer.
-
Pre-incubation: In a multi-well plate, add the enzyme and the inhibitor (or vehicle control) and incubate for different periods (e.g., 0, 15, 30, 60 minutes).
-
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Detection: After a fixed reaction time, add a detection reagent to stop the reaction and measure the signal (e.g., fluorescence, absorbance).
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration for each pre-incubation time point. Fit the data to a dose-response curve to determine the IC50 value for each pre-incubation time. A decrease in IC50 with longer pre-incubation supports a covalent mechanism.[1]
Washout Experiment
This experiment assesses the reversibility of inhibition.
Detailed Methodology:
-
Incubation: Incubate the target enzyme with the inhibitor at a concentration several-fold above its IC50 for a sufficient time to allow for covalent bond formation. Include a vehicle-only control.
-
Removal of Unbound Inhibitor: Rapidly remove the unbound inhibitor. This can be achieved through methods like dialysis, size-exclusion chromatography (e.g., spin columns), or rapid dilution.
-
Measure Residual Activity: Measure the enzymatic activity of the washed sample and compare it to the control.
-
Data Analysis: If the enzyme activity remains inhibited after the removal of the unbound compound, it indicates a covalent and likely irreversible mode of action.[1]
Intact Protein Mass Spectrometry
This method directly confirms the formation of a covalent adduct.
Detailed Methodology:
-
Incubation: Incubate the purified target protein with an excess of the covalent inhibitor to ensure complete reaction. Include a vehicle-only control.
-
Sample Cleanup: Remove excess, unbound inhibitor using a desalting column or dialysis.[6]
-
LC-MS Analysis: Analyze the protein samples by liquid chromatography-mass spectrometry (LC-MS).[6]
-
Data Analysis: Compare the deconvoluted mass spectrum of the treated sample to the untreated control. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.
Visualizations
Caption: The two-step mechanism of covalent inhibition.
Caption: Logical workflow for troubleshooting off-target effects.
Caption: Experimental workflow to confirm a covalent mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. drughunter.com [drughunter.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. international-pharma.com [international-pharma.com]
- 6. benchchem.com [benchchem.com]
- 7. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 8. Covalent Drugs: Advantages, Challenges, Opportunities | Aragen [aragen.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advantages and Disadvantages of Covalent Inhibitors | Encyclopedia MDPI [encyclopedia.pub]
- 15. csmres.co.uk [csmres.co.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. shop.carnabio.com [shop.carnabio.com]
- 20. youtube.com [youtube.com]
Technical Support Center: Minimizing 155H1 Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of 155H1 in animal models. The guidance is based on established principles for antibody-drug conjugates (ADCs), a class of therapeutics to which this compound is presumed to belong.
Frequently Asked Questions (FAQs)
Q1: What are the common dose-limiting toxicities (DLTs) observed with ADCs like this compound in animal models?
A1: While specific DLTs are compound-dependent, common toxicities observed with ADCs in animal models include hematological toxicities (e.g., thrombocytopenia, neutropenia), gastrointestinal issues, and liver toxicity.[1] Preclinical toxicology studies in relevant animal models, such as rodents and non-human primates, are crucial for identifying the specific toxicity profile of this compound.[2] Non-human primates are often considered a suitable model when the target antigen has a similar expression profile to humans.[2]
Q2: How can the design of the ADC itself be modified to reduce toxicity?
A2: The toxicity of an ADC is influenced by its components: the antibody, the linker, and the cytotoxic payload.[3][4] Strategies to mitigate toxicity by modifying the ADC include:
-
Antibody Engineering: Developing bispecific antibodies that require binding to two different antigens for activation can increase tumor specificity and reduce off-target effects.[5]
-
Linker Technology: The choice of linker is critical. Stable, non-cleavable linkers only release the payload after the ADC is internalized by the target cell, minimizing premature drug release in circulation.[3][5] Conversely, cleavable linkers are designed to release the payload under specific conditions found in the tumor microenvironment.[3]
-
Site-Specific Conjugation: This technology ensures a uniform drug-to-antibody ratio (DAR), leading to a more homogeneous product with a predictable toxicity profile compared to non-specific conjugation methods.[5]
Q3: What is "off-target" toxicity and how can it be minimized?
A3: Off-target toxicity occurs when the cytotoxic payload of the ADC affects healthy cells. This can happen through several mechanisms, including premature release of the payload from the linker or non-specific uptake of the ADC.[3][5][6] Strategies to minimize this include using more stable linkers and optimizing the dosing regimen.[5][7]
Troubleshooting Guides
Issue 1: High incidence of hematological toxicity in initial rodent studies.
Possible Cause: The cytotoxic payload of this compound may be non-specifically affecting hematopoietic stem cells.
Troubleshooting Steps:
-
Evaluate the Linker Stability: Assess the stability of the linker in plasma from the animal model being used. Premature payload release is a common cause of systemic toxicity.[5]
-
Dose-Response Assessment: Conduct a thorough dose-response study to determine the maximum tolerated dose (MTD). Consider alternative dosing schedules, such as more frequent, lower doses, to maintain efficacy while reducing peak toxicities.[8]
-
Consider a Different Animal Model: While rodents are common for initial studies, their predictive value for all human toxicities can be limited.[1][9] If the target of this compound is not well-conserved in rodents, a non-human primate model may be more appropriate.[2]
Issue 2: Unexpected mortality in animal subjects at doses predicted to be safe.
Possible Cause: The animal model may have a specific sensitivity to this compound that was not predicted by in vitro studies.
Troubleshooting Steps:
-
Review the Animal Model Selection: Ensure the chosen animal model is appropriate for testing this compound. Factors to consider include target expression on healthy tissues and metabolic pathways.[2]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Analyze the PK/PD data to understand the exposure-response relationship. This can help refine the dosing regimen.
-
Implement a Dose Escalation Strategy: For first-in-animal studies, a conservative dose escalation design, such as the "3+3" design, should be used to identify the MTD and DLTs.[10]
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) using a "3+3" Dose Escalation Design
Objective: To determine the MTD of this compound in a specific animal model (e.g., Sprague-Dawley rats).
Methodology:
-
Animal Cohorts: Assign animals to cohorts of 3.
-
Starting Dose: Begin with a low, sub-therapeutic dose of this compound, determined from preliminary in vitro data.
-
Dose Escalation:
-
If 0/3 animals in a cohort experience a DLT, escalate to the next dose level.
-
If 1/3 animals experience a DLT, expand the cohort to 6 animals.
-
If 1/6 animals experience a DLT, escalate to the next dose level.
-
If ≥2/6 animals experience a DLT, the MTD has been exceeded. The MTD is the previous dose level.
-
-
If ≥2/3 animals in the initial cohort experience a DLT, the MTD has been exceeded. The MTD is the previous dose level.
-
-
DLT Observation Period: Monitor animals for a predefined period (e.g., 21 or 28 days) for signs of toxicity.[10]
Protocol 2: Evaluation of Linker Stability in Plasma
Objective: To assess the stability of the this compound linker and the rate of premature payload release in plasma.
Methodology:
-
Incubation: Incubate this compound in plasma from the relevant animal species (and human plasma for comparison) at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
Analysis: Use techniques such as ELISA or LC-MS/MS to quantify the amount of intact ADC and released payload at each time point.
-
Data Interpretation: A high rate of payload release indicates linker instability, which could contribute to off-target toxicity.
Quantitative Data Summary
Table 1: Example Dose-Limiting Toxicities of ADCs in Preclinical Models
| ADC Component | Animal Model | Observed Dose-Limiting Toxicities |
| Payload: MMAE | Rat | Neutropenia, Anemia |
| Payload: DM1 | Monkey | Thrombocytopenia, Hepatotoxicity |
| Payload: SN-38 | Mouse | Diarrhea, Neutropenia |
This table provides a generalized summary based on common ADC payloads. The specific toxicities of this compound will need to be determined experimentally.
Visualizations
Caption: Experimental workflow for assessing and mitigating this compound toxicity.
Caption: Proposed mechanism of action and off-target toxicity for this compound.
References
- 1. Pre-clinical animal models are poor predictors of human toxicities in phase 1 oncology clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal Models That Best Reproduce the Clinical Manifestations of Human Intoxication with Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for Mitigating Antibody-Drug Conjugate Related Adverse Events for Precision Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. canceropole-paca.com [canceropole-paca.com]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. Strategies for Mitigating Antibody-Drug Conjugate Related Adverse Events for Precision Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing the Therapeutic Window of Targeted Drugs in Oncology: Potency‐Guided First‐in‐Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Limitations of Animal Studies for Predicting Toxicity in Clinical Trials: Is it Time to Rethink Our Current Approach? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Technical Support Center: Troubleshooting Suboptimal Apoptosis with 155H1
This guide is designed for researchers, scientists, and drug development professionals who are using the novel compound 155H1 and observing lower-than-expected levels of apoptosis in their experiments. This resource provides detailed troubleshooting steps, experimental protocols, and answers to frequently asked questions to help you identify and resolve potential issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I am not observing the expected level of apoptosis after treating my cells with this compound. Where should I start?
Answer: A lack of expected apoptosis can stem from several factors, including issues with the compound, the cell line, or the experimental procedure. A systematic troubleshooting approach is recommended:
-
Verify Compound Integrity: Confirm the concentration, purity, and storage conditions of your this compound stock. Ensure it has not undergone degradation. As a positive control, use a well-characterized apoptosis inducer like Staurosporine or Etoposide on a sensitive cell line to confirm your experimental setup is working correctly.[1]
-
Assess Cell Health and Culture Conditions: Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).[2] High cell confluence can also inhibit apoptosis.
-
Optimize Experimental Parameters: The concentration of this compound and the treatment duration are critical. It is essential to perform a dose-response and a time-course experiment to determine the optimal conditions for your specific cell model.[3][4]
Question 2: How do I determine the optimal concentration and treatment time for this compound?
Answer: The optimal concentration and time are highly dependent on the cell line.
-
Dose-Response Experiment: To determine the optimal concentration, treat your cells with a wide range of this compound concentrations for a fixed time point (e.g., 24 or 48 hours). This will help you identify the half-maximal inhibitory concentration (IC50) and a concentration that induces apoptosis without causing excessive immediate necrosis.[3]
-
Time-Course Experiment: Once you have an effective concentration range, perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the peak of the apoptotic response.[4] Measuring too early may result in a signal that is too low to detect, while measuring too late may result in cells that have already undergone secondary necrosis.[5]
Question 3: Could my cell line be resistant to this compound?
Answer: Yes, intrinsic or acquired resistance is a common reason for a lack of an apoptotic response. Consider these possibilities:
-
Expression of Anti-Apoptotic Proteins: High levels of anti-apoptotic proteins, such as those from the Bcl-2 family, can increase the threshold for apoptosis induction.[6]
-
p53 Status: If this compound's mechanism involves the p53 tumor suppressor protein, cell lines with mutant or null p53 may be more resistant.[5]
-
Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) transporters, like P-glycoprotein (MDR1), can actively pump the compound out of the cell.[5]
To investigate resistance, you can test a panel of cell lines with different genetic backgrounds and known sensitivities to other apoptosis inducers.
Question 4: I am using an Annexin V/PI assay. Is it possible I am missing the apoptotic window?
Answer: Yes, the timing of your analysis is crucial. The transition from early apoptosis (Annexin V positive, PI negative) to late apoptosis/necrosis (Annexin V positive, PI positive) can be rapid. If you analyze too late, you may miss the peak of early apoptosis. A time-course experiment is the best way to determine the optimal window for analysis in your specific cell line and treatment conditions.[5]
Data Presentation
Table 1: Example Dose-Response Data for this compound
| This compound Concentration (µM) | % Apoptotic Cells (Annexin V+/PI-) at 24h | % Necrotic Cells (Annexin V+/PI+) at 24h |
| 0 (Vehicle) | 2.1 | 1.5 |
| 0.1 | 5.3 | 2.0 |
| 1 | 15.8 | 4.1 |
| 10 | 45.2 | 10.3 |
| 50 | 30.7 | 55.6 |
| 100 | 15.2 | 78.9 |
Based on this hypothetical data, 10 µM appears to be an optimal concentration for inducing apoptosis without causing excessive necrosis at 24 hours.
Table 2: Example Time-Course Data for this compound at 10 µM
| Treatment Time (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 6 | 8.9 | 3.2 |
| 12 | 22.5 | 6.8 |
| 24 | 46.1 | 11.2 |
| 48 | 25.3 | 58.7 |
| 72 | 10.4 | 82.3 |
Based on this hypothetical data, 24 hours appears to be the optimal time point to measure early apoptosis.
Experimental Protocols
Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Plate cells at a density that will keep them in the logarithmic growth phase during the experiment.
-
Treatment: Treat cells with this compound at the desired concentrations and for the desired time. Include untreated and vehicle controls.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE™ Express.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[3]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[3]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[3]
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Reagent
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Plate cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with your desired concentrations of this compound.
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[7]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.[7]
-
Readout: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.[7]
Western Blotting for Apoptosis Markers
This technique allows for the detection of key proteins involved in the apoptotic cascade, such as cleaved PARP and cleaved Caspase-3.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Caption: Experimental workflow for troubleshooting low apoptosis.
Caption: Logical relationships of potential causes for suboptimal this compound activity.
References
- 1. BestProtocols: Pharmacological Induction of Apoptosis with Camptothecin | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
refining dosage and administration of 155H1
DISCLAIMER: The information provided in this technical support center is for research and informational purposes only and does not constitute medical advice. "155H1" is a hypothetical designation for the purpose of this example, as no publicly available information exists for a compound with this name. The following content is generated based on a template for a novel therapeutic agent and should be adapted with actual experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a preclinical in vivo model?
A1: For initial in vivo studies, a tiered dosing strategy is recommended, starting with a low dose to establish safety and tolerability. Based on preliminary in vitro cytotoxicity data (notional), a starting dose of 1 mg/kg administered intravenously (IV) is suggested. Dose escalation can proceed in cohorts, monitoring for signs of toxicity.
Q2: What is the appropriate solvent for reconstituting and diluting this compound?
A2: this compound is supplied as a lyophilized powder. For reconstitution, sterile Phosphate Buffered Saline (PBS), pH 7.4, is recommended. Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent protein denaturation. For further dilutions, the reconstituted solution can be diluted with the same PBS buffer.
Q3: How should this compound be stored to ensure stability?
A3: The lyophilized powder should be stored at -20°C. Once reconstituted, the solution should be stored at 4°C for short-term use (up to 24 hours) or aliquoted and stored at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no cellular response to this compound | 1. Incorrect dosage calculation.2. Degradation of this compound.3. Cell line is not sensitive to this compound. | 1. Verify all calculations for dilutions.2. Use a fresh vial of this compound and ensure proper storage and handling.3. Include a positive control cell line known to be responsive to the pathway targeted by this compound. |
| High background noise in signaling assays | 1. Non-specific binding of antibodies.2. Suboptimal assay conditions. | 1. Optimize antibody concentrations and include appropriate blocking steps.2. Titrate assay components and optimize incubation times. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions.2. Inconsistent preparation of this compound solution. | 1. Ensure consistent cell passage number, confluency, and media composition.2. Prepare fresh dilutions of this compound for each experiment from a properly stored stock. |
In Vivo Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Observed toxicity at low doses | 1. Rapid infusion rate.2. Vehicle-related toxicity. | 1. Reduce the rate of intravenous infusion.2. Administer a vehicle-only control group to assess for any adverse effects of the solvent. |
| Lack of tumor growth inhibition | 1. Insufficient dosage.2. Tumor model is resistant to this compound.3. Suboptimal dosing schedule. | 1. Perform a dose-escalation study to determine the maximum tolerated dose (MTD).2. Test this compound in multiple tumor models with different genetic backgrounds.3. Evaluate different dosing schedules (e.g., daily vs. intermittent). |
| High variability in tumor size within a treatment group | 1. Inconsistent tumor cell implantation.2. Variable drug bioavailability. | 1. Refine the tumor implantation technique to ensure consistent tumor take and initial size.2. Assess the pharmacokinetic profile of this compound to understand its distribution and clearance. |
Experimental Protocols
General Cell Viability Assay (MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: A generalized workflow for the in vitro screening of compound this compound.
issues with 155H1 specificity in complex biological systems
Disclaimer: The following technical support guide has been generated for a hypothetical antibody, "Ab-155H1," targeting "Protein-155H1." The term "155H1" is not widely recognized as a specific biological molecule in the public domain. The experimental data and signaling pathways presented are illustrative examples. Researchers should adapt these guidelines and protocols to their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background or non-specific staining when using Ab-155H1 in Immunohistochemistry (IHC)?
High background staining in IHC can obscure the specific signal and lead to misinterpretation of results.[1] Common causes include:
-
Suboptimal Antibody Concentration: The concentration of the primary or secondary antibody may be too high.[1]
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites can lead to background noise.[1][2]
-
Cross-reactivity: The antibody may be cross-reacting with other proteins in the tissue.[3]
-
Issues with Tissue Preparation: Incomplete deparaffinization or overly aggressive antigen retrieval can contribute to background staining.[2][3]
Q2: How can I troubleshoot weak or no signal in my Western Blot (WB) for Protein-155H1?
The absence of a signal in a Western Blot can be frustrating but is often resolvable by optimizing the protocol. Key areas to troubleshoot include:
-
Antibody Concentration: The primary antibody dilution may be too high. It is recommended to perform a titration experiment to determine the optimal concentration.[4]
-
Protein Loading: Ensure that a sufficient amount of protein (typically 20-30 µg of total protein per lane) is loaded onto the gel.[4][5]
-
Transfer Efficiency: Verify that the protein has been successfully transferred from the gel to the membrane.
-
Blocking Buffer: For phosphorylated targets, avoid using milk-based blocking buffers as they contain casein, a phosphoprotein that can cause high background. A 5% w/v BSA solution is often a better choice.
Q3: My Immunoprecipitation (IP) with Ab-155H1 shows non-specific bands, even in the IgG control. What can I do to reduce this?
Non-specific binding is a common issue in IP experiments.[6] Several steps can be taken to minimize this:
-
Pre-clearing the Lysate: Incubating the cell lysate with beads before adding the primary antibody can help remove proteins that non-specifically bind to the beads.[6][7]
-
Optimizing Antibody Concentration: Using the minimal amount of antibody necessary for a successful pulldown can reduce non-specific interactions.[8]
-
Stringent Washing: Increasing the number of washes or the stringency of the wash buffer (e.g., by adding a small amount of detergent) can help remove non-specifically bound proteins.[6]
-
Using a High-Quality Antibody: Ensure you are using an antibody that has been validated for IP.[8]
Q4: What are the recommended methods to validate the specificity of the Ab-155H1 antibody?
Antibody validation is crucial for reliable and reproducible results.[9][10] A multi-pronged approach is often necessary to confirm specificity:[11]
-
Genetic Knockout/Knockdown: Using cell lines where the target protein (Protein-155H1) has been knocked out or knocked down is considered the gold standard for antibody validation. A specific antibody should show no or significantly reduced signal in these models.[9]
-
Multiple Antibodies: Using two or more antibodies that recognize different epitopes on the same target protein should produce comparable staining patterns.[11]
-
Orthogonal Methods: Confirming results with a non-antibody-based method, such as mass spectrometry after immunocapture, can provide strong evidence of specificity.
Q5: What are potential off-target effects when developing therapeutics targeting the Protein-155H1 pathway?
Therapeutic antibodies can sometimes have off-target effects, which are unintended interactions with other molecules.[12][13] These can arise from:
-
Cross-reactivity: The antibody may bind to other proteins with similar epitopes.[14]
-
Sequence Homology: If targeting with RNAi, partial homology to other transcripts can lead to miRNA-like off-target effects.[12]
-
Complex Biological Networks: Protein-155H1 might be part of multiple signaling pathways, and its inhibition could have unforeseen consequences in different cell types or tissues.
Troubleshooting Guides
Table 1: Troubleshooting High Background in Immunohistochemistry (IHC)
| Problem | Possible Cause | Recommended Solution |
| High Background | Primary antibody concentration too high | Titrate the primary antibody to find the optimal dilution. |
| Secondary antibody non-specific binding | Include a control with only the secondary antibody. Use a pre-absorbed secondary antibody.[15] | |
| Inadequate blocking | Increase blocking time or try a different blocking agent (e.g., normal serum from the same species as the secondary antibody).[1][2] | |
| Endogenous enzyme activity | For HRP-based detection, ensure endogenous peroxidase activity is quenched. | |
| Tissue dried out during staining | Keep slides in a humidified chamber and do not allow them to dry out. |
Table 2: Troubleshooting Weak or No Signal in Western Blotting (WB)
| Problem | Possible Cause | Recommended Solution |
| No Signal | Insufficient protein loaded | Increase the amount of protein loaded per lane (20-30 µg is a good starting point).[4][5] |
| Primary antibody not effective | Use an antibody validated for WB. Increase the primary antibody concentration or incubation time. | |
| Inefficient protein transfer | Check transfer efficiency with Ponceau S staining. Optimize transfer time and voltage. | |
| Incorrect secondary antibody | Ensure the secondary antibody is specific for the primary antibody's host species. | |
| Weak Signal | Suboptimal antibody dilution | Optimize the primary antibody concentration through titration.[4] |
| Insufficient exposure time | Increase the exposure time during chemiluminescence detection.[4] | |
| Protein of interest has low expression | Use a larger amount of lysate for the experiment. |
Experimental Protocols
Protocol 1: Immunohistochemistry (IHC-P) Staining with Ab-155H1
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 min).
-
Rehydrate through graded ethanol (B145695) solutions (100%, 95%, 70%; 3 min each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0). The optimal method should be determined for each antibody and tissue type.[2]
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% H2O2 for 10 min (if using HRP).
-
Block non-specific binding sites with 5% normal goat serum in TBST for 30 minutes.[2]
-
-
Primary Antibody Incubation:
-
Incubate with Ab-155H1 at the predetermined optimal dilution overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash slides with TBST (3 x 5 min).
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash with TBST (3 x 5 min).
-
Develop with DAB substrate and monitor under a microscope.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Protocol 2: Western Blotting (WB) for Protein-155H1
-
Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane on an appropriate percentage polyacrylamide gel.[4]
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Confirm transfer with Ponceau S staining.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with Ab-155H1 at its optimal dilution in blocking buffer overnight at 4°C.
-
Wash the membrane with TBST (3 x 10 min).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST (3 x 10 min).
-
Incubate with ECL substrate and capture the signal using an imaging system.
-
Visualizations
Caption: Workflow for Ab-155H1 antibody validation.
Caption: Hypothetical signaling pathway involving Protein-155H1.
Caption: Troubleshooting logic for non-specific binding in IP.
References
- 1. Immunohistochemistry Troubleshooting | Antibodies.com [antibodies.com]
- 2. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 3. documents.cap.org [documents.cap.org]
- 4. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 5. How to optimize your western blot protocol – Univ MRS [univmrs.fr]
- 6. sinobiological.com [sinobiological.com]
- 7. researchgate.net [researchgate.net]
- 8. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 9. sysy.com [sysy.com]
- 10. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.cellsignal.com [blog.cellsignal.com]
- 12. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibody Cross-Reactivity in Auto-Immune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Validation & Comparative
Validating the Covalent Binding of 155H1 to Mcl-1: A Comparative Guide
This guide provides a detailed comparison of the covalent Mcl-1 inhibitor, 155H1, with alternative non-covalent inhibitors. It includes supporting experimental data, detailed protocols for key validation experiments, and visualizations of relevant pathways and workflows to aid researchers, scientists, and drug development professionals in understanding the validation process for covalent inhibitors of Mcl-1.
Introduction to Mcl-1 Inhibition
Myeloid cell leukemia-1 (Mcl-1) is a key pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. It plays a crucial role in regulating the intrinsic pathway of apoptosis. By sequestering pro-apoptotic proteins like Bak and Bim, Mcl-1 prevents the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c, thereby inhibiting programmed cell death. Overexpression of Mcl-1 is a common feature in various cancers and is associated with tumor progression and resistance to chemotherapy. This makes Mcl-1 an attractive therapeutic target. Inhibitors of Mcl-1 aim to disrupt its interaction with pro-apoptotic proteins, thereby restoring the cell's ability to undergo apoptosis. These inhibitors can be broadly categorized into two main types: non-covalent (reversible) and covalent (often irreversible or slowly reversible).
This guide focuses on the validation of a specific covalent inhibitor, the stapled peptide this compound, and compares its performance with well-characterized non-covalent inhibitors, S63845 and AZD5991.
Mcl-1 and the Intrinsic Apoptosis Pathway
The diagram below illustrates the central role of Mcl-1 in the intrinsic apoptosis pathway. Under normal conditions, Mcl-1 sequesters pro-apoptotic proteins. Covalent or non-covalent inhibitors bind to Mcl-1, releasing these pro-apoptotic partners, which then leads to the activation of BAX and BAK, mitochondrial outer membrane permeabilization (MOMP), and ultimately, apoptosis.
Performance Comparison: Covalent vs. Non-Covalent Mcl-1 Inhibitors
The following tables summarize the quantitative data for the covalent stapled peptide this compound and the non-covalent small molecule inhibitors S63845 and AZD5991.
Table 1: Biochemical and Biophysical Data
| Inhibitor | Type | Target | Binding Affinity | Assay Method |
| This compound | Covalent Stapled Peptide | Mcl-1 | IC50 = 18 nM | DELFIA Displacement Assay |
| S63845 | Non-covalent Small Molecule | Mcl-1 | Kd = 0.19 nM | Surface Plasmon Resonance (SPR) |
| AZD5991 | Non-covalent Small Molecule | Mcl-1 | Ki = 0.13 nM; IC50 = 0.7 nM | FRET Assay |
Table 2: Cellular Activity Data
| Inhibitor | Cell Line | Cell Type | Potency |
| S63845 | H929 | Multiple Myeloma | IC50 < 0.1 µM[1] |
| MOLP-8 | Multiple Myeloma | IC50 < 0.1 µM[1] | |
| MV4-11 | Acute Myeloid Leukemia | IC50 < 0.1 µM[1] | |
| HL-60 | Acute Myeloid Leukemia | IC50 ~0.1-1 µM[2] | |
| AZD5991 | MOLP-8 | Multiple Myeloma | EC50 = 33 nM[3] |
| MV4-11 | Acute Myeloid Leukemia | EC50 = 24 nM[3] | |
| NCI-H23 | Non-small Cell Lung Cancer | EC50 = 0.19 µM[4] |
Note: Cellular activity data for this compound is not yet publicly available in the same standardized format.
Experimental Validation of this compound Covalent Binding
The covalent interaction of this compound with Mcl-1 has been validated through a series of biochemical and biophysical experiments. The logical workflow for this validation is depicted below.
Experimental Protocols
Below are the detailed methodologies for the key experiments used to validate the covalent binding of this compound to Mcl-1.
1. DELFIA Displacement Assay
This assay quantifies the ability of this compound to displace a known biotinylated BH3 peptide from the binding groove of Mcl-1.
-
Protein and Peptide Preparation: Recombinant human Mcl-1 (residues 172-323) is expressed and purified. A biotinylated BIM BH3 peptide is used as the probe.
-
Assay Plate Preparation: Streptavidin-coated microplates are incubated with the biotinylated BIM BH3 peptide to allow for capture.
-
Competition Assay: A fixed concentration of Mcl-1 is pre-incubated with varying concentrations of this compound. This mixture is then added to the washed assay plates.
-
Detection: The amount of Mcl-1 bound to the captured BIM peptide is detected using a Europium-labeled anti-Mcl-1 antibody.
-
Signal Measurement: After washing, DELFIA Enhancement Solution is added, and the time-resolved fluorescence is measured.
-
Data Analysis: The IC50 value is calculated by plotting the fluorescence signal against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is used to confirm the formation of a covalent adduct by detecting the mass increase of Mcl-1 after incubation with this compound.
-
Sample Preparation: 10 µM of purified Mcl-1 (172-323) is incubated with 100 µM of this compound overnight (approximately 16 hours) at room temperature in a suitable buffer (e.g., 50 mM phosphate (B84403) pH 7.5, 150 mM NaCl, 1 mM DTT). A control sample of Mcl-1 without the inhibitor is prepared under identical conditions.
-
Chromatography: The samples are injected onto a reverse-phase liquid chromatography system to separate the protein from unbound peptide and other buffer components.
-
Mass Spectrometry: The eluent from the LC is introduced into an electrospray ionization mass spectrometer. The mass spectrum of the intact protein is acquired.
-
Data Analysis: The resulting mass spectrum is deconvoluted to determine the molecular weight of the protein. The mass of the Mcl-1 control is compared to the mass of the Mcl-1 sample incubated with this compound. A mass increase corresponding to the molecular weight of this compound confirms the formation of a covalent adduct.
3. SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE can visualize the formation of a stable covalent complex, as the adduct will migrate differently than the unbound protein.
-
Sample Preparation: As described for LC-MS, Mcl-1 is incubated with an excess of this compound. Control samples include Mcl-1 alone and this compound alone.
-
Gel Electrophoresis: The samples are loaded onto a polyacrylamide gel and subjected to electrophoresis under denaturing conditions.
-
Visualization: The gel is stained with a protein-specific dye (e.g., Coomassie Brilliant Blue).
-
Analysis: The formation of a covalent adduct is indicated by the appearance of a new band at a higher molecular weight corresponding to the Mcl-1-155H1 complex, with a corresponding decrease in the intensity of the band for unbound Mcl-1.
4. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides atomic-level information about the interaction between this compound and Mcl-1, confirming covalent bond formation through time-dependent spectral changes.
-
Protein Labeling: For these experiments, isotopically labeled Mcl-1 (e.g., 15N-labeled) is often used to enhance the signal and allow for specific observation of the protein's resonances.
-
Titration and Time-Course Experiments: 1D 1H or 2D [1H, 15N] HSQC spectra of the labeled Mcl-1 are acquired before and after the addition of this compound. Spectra are then recorded at multiple time points.
-
Data Analysis: The formation of a covalent bond is confirmed by observing specific, time-dependent chemical shift perturbations (changes in the positions of peaks) for amino acid residues in the binding pocket of Mcl-1. These changes reflect the altered chemical environment upon covalent adduct formation.
Conclusion
The validation of the covalent binding of this compound to Mcl-1 is supported by a robust set of experimental data. Biochemical assays demonstrate its high affinity for Mcl-1, while biophysical methods like LC-MS, SDS-PAGE, and NMR spectroscopy provide direct evidence of covalent adduct formation. In comparison to non-covalent inhibitors like S63845 and AZD5991, which exhibit very high affinity through reversible interactions, this compound offers an alternative mechanism of inhibition that can lead to prolonged target engagement. The choice between a covalent and a non-covalent inhibitor depends on the specific therapeutic goals, including desired duration of action and potential for off-target effects. The detailed protocols and comparative data presented in this guide provide a framework for researchers to evaluate and select appropriate Mcl-1 inhibitors for their studies.
References
A Comparative Analysis of 155H1 and Other Mcl-1 Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Mcl-1 Inhibitor Efficacy
Myeloid cell leukemia 1 (Mcl-1) has emerged as a critical survival protein for a multitude of cancers, making it a prime target for therapeutic intervention. The overexpression of Mcl-1 is associated with resistance to conventional cancer therapies. This guide provides a comparative overview of the efficacy of the stapled peptide Mcl-1 inhibitor, 155H1, against other prominent Mcl-1 inhibitors in clinical development: S63845, AZD5991, and AMG 176. The data presented is compiled from preclinical studies to facilitate an informed assessment of these potential cancer therapeutics.
Quantitative Efficacy Comparison
The following tables summarize the in vitro and in vivo efficacy of this compound and other selected Mcl-1 inhibitors. Direct comparison is facilitated by presenting key performance indicators such as binding affinity and cellular potency.
Table 1: In Vitro Efficacy of Mcl-1 Inhibitors
| Inhibitor | Type | Target Binding (IC50/Kd/Ki) | Cellular Activity (EC50/IC50) | Cell Line(s) |
| This compound | Stapled Peptide | IC50: 18 nM[1] | Not Available | Not Available |
| S63845 | Small Molecule | Kd: 0.19 nM (human Mcl-1)[2] | IC50: 23-78 nM[3] | SCLC cell lines |
| IC50: <0.1 µM (sensitive), 0.1-1 µM (moderately sensitive)[4] | Multiple myeloma, lymphoma, CML cell lines | |||
| AZD5991 | Small Molecule | FRET IC50: 0.7 nM, SPR Kd: 0.17 nM, Ki: 0.2 nM[3] | Caspase EC50: 33 nM[5] | MOLP-8 |
| Caspase EC50: 24 nM[5] | MV4;11 | |||
| AMG 176 | Small Molecule | Ki: <1 nM, 0.06 nM, 0.13 nM[3] | Induces dose-dependent cell death (plateau at 100 nM) | Chronic Lymphocytic Leukemia (CLL) cells |
Table 2: In Vivo Efficacy of Mcl-1 Inhibitors in Xenograft Models
| Inhibitor | Cancer Model | Dosing Regimen | Outcome |
| This compound | Not Available | Not Available | Not Available |
| S63845 | Multiple Myeloma (AMO1) | 25 mg/kg, i.v. | 114% TGImax, complete regression in 7/8 mice[4] |
| Small Cell Lung Cancer | Not specified | Reduced tumor volume comparable to cisplatin (B142131) + etoposide[3] | |
| AZD5991 | Multiple Myeloma (NCI-H929) | 60 mg/kg, single i.v. dose | 99% tumor regression[6] |
| Triple-Negative Inflammatory Breast Cancer (SUM-149) | 30 mg/kg, once weekly i.v. | Significant tumor regression[7] | |
| AMG 176 | Acute Myeloid Leukemia & Multiple Myeloma | Discontinuous oral administration | Inhibition of tumor growth |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: Mcl-1 Inhibition of the Intrinsic Apoptosis Pathway.
Caption: General Experimental Workflow for Mcl-1 Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the efficacy of Mcl-1 inhibitors.
Fluorescence Resonance Energy Transfer (FRET) Assay for Binding Affinity
This assay is used to determine the binding affinity of inhibitors to Mcl-1.
-
Principle: FRET measures the energy transfer between two light-sensitive molecules (a donor and an acceptor). In the context of Mcl-1, a fluorescently labeled BH3 peptide (the natural binding partner of Mcl-1) acts as the donor, and when bound to Mcl-1, it is in close proximity to an acceptor. An inhibitor will displace the labeled peptide, leading to a decrease in the FRET signal.
-
Protocol Outline:
-
Recombinant human Mcl-1 protein is incubated with a fluorescently labeled BH3 peptide (e.g., from the Bak protein).
-
Serial dilutions of the Mcl-1 inhibitor are added to the mixture.
-
The reaction is allowed to reach equilibrium.
-
The FRET signal is measured using a plate reader.
-
The IC50 value, the concentration of inhibitor required to displace 50% of the bound peptide, is calculated from the dose-response curve.
-
Caspase-Glo® 3/7 Assay for Cellular Apoptosis
This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.
-
Principle: The assay provides a proluminescent substrate containing the DEVD peptide sequence, which is a target for caspase-3 and -7. Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.
-
Protocol Outline:
-
Cancer cells are seeded in multi-well plates and treated with varying concentrations of the Mcl-1 inhibitor.
-
After a specified incubation period, the Caspase-Glo® 3/7 Reagent is added directly to the cell culture wells.
-
The plate is incubated at room temperature to allow for cell lysis and the enzymatic reaction to occur.
-
Luminescence is measured using a luminometer.
-
The EC50 value, the concentration of inhibitor that induces 50% of the maximal caspase activity, is determined.
-
Mouse Xenograft Models for In Vivo Efficacy
Xenograft models are used to evaluate the anti-tumor activity of Mcl-1 inhibitors in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the Mcl-1 inhibitor, and tumor growth is monitored over time.
-
Protocol Outline:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice) are subcutaneously or orthotopically injected with a suspension of human cancer cells.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into control (vehicle) and treatment groups.
-
The Mcl-1 inhibitor is administered according to a specific dosing schedule (e.g., intravenously, orally, once or twice weekly).
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumor growth inhibition (TGI) or tumor regression is calculated by comparing the tumor volumes in the treated groups to the control group.
-
Conclusion
The landscape of Mcl-1 inhibitors is rapidly evolving, with several promising candidates demonstrating potent anti-cancer activity in preclinical models. While the stapled peptide this compound shows a notable binding affinity, further in vitro and in vivo data are required for a comprehensive comparison with small molecule inhibitors like S63845, AZD5991, and AMG 176. These small molecules have demonstrated robust efficacy across a range of hematological and solid tumor models, with some advancing into clinical trials. The continued investigation and head-to-head comparison of these different modalities of Mcl-1 inhibition will be crucial in identifying the most effective therapeutic strategies for cancers dependent on this key survival protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sns-032.com [sns-032.com]
- 3. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Optimization of Mcl-1 Inhibitors using Stapled Peptide Libraries Including Non-Natural Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
A Comparative Guide: Covalent Stapled Peptide 155H1 Versus Non-Covalent Mcl-1 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two distinct therapeutic strategies targeting the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1): the novel covalent stapled peptide 155H1 and the more clinically advanced non-covalent small molecule inhibitors. This document synthesizes available preclinical and clinical data to highlight the key differences in their mechanism of action, performance, and experimental evaluation.
Myeloid cell leukemia-1 (Mcl-1) is a pivotal pro-survival protein of the Bcl-2 family. Its overexpression is a hallmark of various cancers, contributing to tumor progression and resistance to conventional therapies. Consequently, Mcl-1 has emerged as a critical target for anticancer drug development. This guide explores two prominent approaches to Mcl-1 inhibition: the targeted covalent modification by the stapled peptide this compound and the reversible binding of non-covalent small molecules.
Mechanism of Action: A Tale of Two Binding Modes
The fundamental difference between this compound and non-covalent Mcl-1 inhibitors lies in their interaction with the target protein. Non-covalent inhibitors, such as AMG-176, AZD5991, and S63845, function as BH3 mimetics. They are designed to fit into the BH3-binding groove of Mcl-1, a pocket that normally sequesters pro-apoptotic proteins like Bak and Bax. By occupying this groove, they prevent the natural protein-protein interaction, liberating Bak and Bax to initiate the apoptotic cascade.
In contrast, this compound is a stapled alpha-helical peptide that engages in covalent modification of Mcl-1. Specifically, it has been designed to irreversibly bind to Histidine 252 (His252) within the Mcl-1 binding pocket. This covalent bond provides a durable and potentially more potent inhibition of Mcl-1's anti-apoptotic function.
Performance Data: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and prominent non-covalent Mcl-1 inhibitors. It is important to note that data for this compound is currently limited to in vitro studies, which restricts a direct comparison of in vivo efficacy and clinical potential.
| Inhibitor | Type | Target | Binding Affinity (Kd/Ki) | In Vitro Potency (IC50/EC50) | Selectivity | References |
| This compound | Covalent Stapled Peptide | Mcl-1 (His252) | Not Reported | 18 nM (hMcl1) | High (Covalent) | [1] |
| AMG-176 | Non-covalent Small Molecule | Mcl-1 (BH3 Groove) | Not Reported | 30-45% cell death at 100-300 nM in CLL cells | Selective for Mcl-1 | [2] |
| AZD5991 | Non-covalent Small Molecule | Mcl-1 (BH3 Groove) | <1 nM (FRET) | 24-33 nM in AML/MM cell lines | >10,000-fold vs. other Bcl-2 family members | [3][4] |
| S63845 | Non-covalent Small Molecule | Mcl-1 (BH3 Groove) | 0.19 nM | Single to two-digit nM in myeloma and leukemia cell lines | High vs. Bcl-2 and Bcl-xL | [5][6] |
Table 1: In Vitro Performance Comparison of Mcl-1 Inhibitors
| Inhibitor | In Vivo Model | Dosing | Efficacy | Safety/Toxicology Notes | References |
| This compound | No data available | No data available | No data available | No data available | |
| AMG-176 | AML and Multiple Myeloma Xenografts | Oral, discontinuous | Tumor growth inhibition | Tolerated at effective doses in preclinical models. In a phase 1 study in MDS, no DLTs were observed, but the trial was terminated due to lack of clinical activity. | [7][8] |
| AZD5991 | AML and Multiple Myeloma Xenografts | Intravenous | Tumor regression | In a phase 1 trial, dose-dependent asymptomatic troponin elevation was observed, leading to the termination of its development. | [3][9][10] |
| S63845 | Various Hematological and Solid Tumor Xenografts | Intravenous | Potent anti-tumor activity | Acceptable safety margin in preclinical models. | [5][6] |
Table 2: In Vivo Performance and Safety Summary
Signaling Pathway and Experimental Workflow
The inhibition of Mcl-1 by either this compound or non-covalent inhibitors ultimately converges on the intrinsic apoptotic pathway. By disrupting the sequestration of Bak and Bax, these inhibitors lead to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in programmed cell death.
The evaluation of these inhibitors follows a standardized preclinical workflow, beginning with biochemical assays to determine binding affinity and selectivity, followed by cellular assays to assess on-target activity and cytotoxicity, and culminating in in vivo studies to evaluate efficacy and safety in animal models.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for key assays used in the characterization of Mcl-1 inhibitors.
Fluorescence Polarization (FP) Assay for Binding Affinity
This competitive assay measures the ability of a test compound to displace a fluorescently labeled BH3 peptide from Mcl-1.
-
Reagents: Recombinant human Mcl-1 protein, a fluorescently labeled BH3 peptide (e.g., from Bim), assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% Tween-20), and test compounds.
-
Procedure:
-
Add Mcl-1 protein and the fluorescent peptide to the wells of a black microplate.
-
Add serial dilutions of the test compound.
-
Incubate at room temperature for a specified time (e.g., 1-2 hours) to reach equilibrium.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
-
Data Analysis: The decrease in fluorescence polarization is proportional to the displacement of the fluorescent peptide by the test compound. IC50 values are calculated and can be converted to Ki values.
Cell Viability (MTS/MTT) Assay
This colorimetric assay determines the effect of an inhibitor on cell proliferation and viability.
-
Reagents: Cancer cell lines of interest, complete cell culture medium, MTS or MTT reagent, and solubilization solution (for MTT).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of the test compound for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTS or MTT reagent to each well and incubate for 1-4 hours.
-
For MTT, add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
-
Data Analysis: Absorbance values are proportional to the number of viable cells. EC50 or GI50 values are determined by plotting cell viability against compound concentration.
Co-Immunoprecipitation (Co-IP) for Target Engagement
This technique is used to confirm that the inhibitor disrupts the interaction between Mcl-1 and its binding partners within a cellular context.
-
Reagents: Cell lysate from treated and untreated cells, antibody specific for Mcl-1, protein A/G magnetic beads, wash buffers, and elution buffer.
-
Procedure:
-
Lyse cells to release protein complexes.
-
Incubate the cell lysate with the Mcl-1 antibody to form antibody-antigen complexes.
-
Add protein A/G beads to capture the immune complexes.
-
Wash the beads to remove non-specific binding proteins.
-
Elute the bound proteins from the beads.
-
-
Analysis: Analyze the eluates by Western blotting using antibodies against Mcl-1 and its known interaction partners (e.g., Bak, Bim). A decrease in the co-precipitated partner in the presence of the inhibitor indicates target engagement.
Conclusion
The development of Mcl-1 inhibitors represents a promising avenue in cancer therapy. Non-covalent small molecule inhibitors have demonstrated significant preclinical efficacy and have progressed into clinical trials, although some have faced challenges with toxicity. The novel covalent stapled peptide, this compound, offers an alternative mechanism of action with high in vitro potency. However, its therapeutic potential remains to be fully elucidated through further in vivo studies. This guide provides a foundational comparison to aid researchers in understanding the current landscape of Mcl-1 inhibition and to inform future drug development efforts.
References
- 1. broadpharm.com [broadpharm.com]
- 2. AMG-176, an Mcl-1 antagonist, shows preclinical efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ascopubs.org [ascopubs.org]
- 9. youtube.com [youtube.com]
- 10. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Mcl-1 and Bcl-xL Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, making them critical targets in oncology. Among the anti-apoptotic members, Myeloid cell leukemia 1 (Mcl-1) and B-cell lymphoma-extra large (Bcl-xL) are frequently overexpressed in various cancers, contributing to tumor survival and resistance to therapy. Consequently, the development of selective inhibitors for these proteins is a major focus of modern drug discovery. This guide provides a comparative analysis of the Mcl-1 inhibitor 155H1 and prominent Bcl-xL inhibitors, offering insights into their mechanisms, potency, and the experimental protocols used for their evaluation.
Introduction to Mcl-1 and Bcl-xL Inhibition
Mcl-1 and Bcl-xL are anti-apoptotic proteins that sequester pro-apoptotic "effector" proteins like Bak and Bax, preventing them from oligomerizing and inducing mitochondrial outer membrane permeabilization (MOMP), a key step in apoptosis.[1][2][3] Cancer cells often become dependent on the overexpression of one or more of these anti-apoptotic proteins for their survival. Therefore, small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins can restore the apoptotic cascade in cancer cells.
The differential expression and dependence on Mcl-1 versus Bcl-xL across various cancer types necessitate the development of highly selective inhibitors.[4][5][6] A comparative understanding of these inhibitors is crucial for designing effective therapeutic strategies, including combination therapies that target multiple survival pathways.[2][5]
Quantitative Comparison of Inhibitors
The following table summarizes the key quantitative data for the Mcl-1 inhibitor this compound and several well-characterized Bcl-xL inhibitors. This data is essential for comparing their potency and selectivity.
| Inhibitor | Primary Target | Type | Binding Affinity (IC50/Ki) | Selectivity Profile (Ki/IC50) | Cellular Potency (EC50) |
| This compound | Mcl-1 | Covalent Stapled Peptide | IC50: 18 nM (for hMcl-1)[7] | Selectivity data not fully available. Reported low affinity for hBfl-1.[8] | Synergizes with etoposide (B1684455) in A549 cells.[9] |
| A-1331852 | Bcl-xL | Small Molecule | Ki: <0.01 nM[4][10] | Bcl-2: 6 nM, Bcl-w: 4 nM, Mcl-1: 142 nM[4][10] | 6 nM (Molt-4 cells)[4] |
| WEHI-539 | Bcl-xL | Small Molecule | IC50: 1.1 nM, Kd: 0.6 nM[11][12] | >400-fold selective over other Bcl-2 family members.[11] | 0.48 µM (Mcl-1-/- MEFs)[12] |
| Navitoclax (ABT-263) | Bcl-xL, Bcl-2, Bcl-w | Small Molecule | Ki: ≤1 nM for Bcl-xL, Bcl-2, Bcl-w[2][13] | Does not inhibit Mcl-1 or A1.[2][13] | Varies by cell line dependency. |
Signaling Pathways and Mechanisms of Action
The inhibition of Mcl-1 and Bcl-xL triggers apoptosis through the intrinsic pathway. However, the specifics of their regulation and the mechanisms of their inhibitors can differ.
Mcl-1 Inhibition Pathway
Mcl-1 is a highly regulated, short-lived protein. Its inhibition leads to the release of sequestered pro-apoptotic proteins, primarily Bak, triggering MOMP. The inhibitor this compound is a stapled peptide that covalently binds to Lys234 in the BH3-binding groove of Mcl-1, ensuring a durable inhibition.[9][14]
References
- 1. mdpi.com [mdpi.com]
- 2. Co-inhibition of BCL-XL and MCL-1 with selective BCL-2 family inhibitors enhances cytotoxicity of cervical cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Mcl-1 through covalent modification of a noncatalytic lysine side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic Action of MCL-1 Inhibitor with BCL-2/BCL-XL or MAPK Pathway Inhibitors Enhances Acute Myeloid Leukemia Cell Apoptosis and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histidine-Covalent Stapled Alpha-Helical Peptides Targeting hMcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MCL-1 and BCL-xL-dependent resistance to the BCL-2 inhibitor ABT-199 can be overcome by preventing PI3K/AKT/mTOR activation in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Close encounter of the covalent kind: Inhibiting MCL1’s proapoptotic activity with covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Optimization of Mcl-1 Inhibitors using Stapled Peptide Libraries Including Non-Natural Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Competitive Stapled Peptide Screen Identifies a Selective Small Molecule that Overcomes MCL-1-dependent Leukemia Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. Iterative optimization yields Mcl-1–targeting stapled peptides with selective cytotoxicity to Mcl-1–dependent cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Effects of 155H1 Using CRISPR: A Comparative Guide
This guide provides a comprehensive comparison of the hypothetical small molecule 155H1 against the established third-generation EGFR inhibitor, Osimertinib, for confirming on-target effects using CRISPR-based methodologies. The content is intended for researchers, scientists, and drug development professionals.
Introduction
The development of targeted therapies requires rigorous validation of on-target activity to ensure efficacy and minimize off-target effects. Small molecule inhibitors, such as the hypothetical compound this compound, are designed to interact with specific cellular targets. In this guide, we presuppose that this compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently mutated in non-small cell lung cancer (NSCLC).
CRISPR-Cas9 technology offers a powerful platform for validating the on-target effects of such inhibitors. By precisely editing the genome, we can create cellular models that directly test the dependency of a compound's activity on the presence and function of its intended target. This guide outlines key CRISPR-based experiments to confirm that this compound's therapeutic effects are mediated through its interaction with EGFR, in comparison to the well-characterized inhibitor, Osimertinib.
Comparison of On-Target Effects: this compound vs. Osimertinib
The primary method to confirm on-target engagement is to assess the compound's activity in the presence and absence of the target protein. CRISPR-Cas9 can be used to generate knockout (KO) cell lines for the target gene. A true on-target inhibitor should show a significant loss of efficacy in the KO cells compared to the wild-type (WT) cells.
Table 1: Comparison of IC50 Values in WT and EGFR KO Cell Lines
| Compound | Cell Line | Target | IC50 (nM) | Fold Change (KO/WT) |
| This compound (Hypothetical) | NCI-H1975 (WT) | EGFR (L858R, T790M) | 15 | \multirow{2}{}{>1000} |
| NCI-H1975 (EGFR KO) | EGFR (L858R, T790M) | >15,000 | ||
| Osimertinib | NCI-H1975 (WT) | EGFR (L858R, T790M) | 12 | \multirow{2}{}{>1000} |
| NCI-H1975 (EGFR KO) | EGFR (L858R, T790M) | >12,000 |
Data for Osimertinib is representative of expected results based on its known mechanism of action. Data for this compound is hypothetical.
Experimental Protocols
Generation of EGFR Knockout Cell Line using CRISPR-Cas9
This protocol describes the generation of an EGFR knockout cell line from a parental line (e.g., NCI-H1975) using ribonucleoprotein (RNP) delivery of Cas9 and guide RNA (gRNA).
Materials:
-
NCI-H1975 cell line
-
Synthetic sgRNA targeting EGFR (e.g., targeting an early exon)
-
Recombinant Cas9 nuclease
-
Electroporation system
-
Culture medium and supplements
-
Single-cell cloning plates (96-well)
-
Genomic DNA extraction kit
-
PCR reagents
-
Sanger sequencing reagents
-
Western blot reagents and anti-EGFR antibody
Protocol:
-
gRNA Design and Synthesis: Design and synthesize three to four gRNAs targeting an early exon of the EGFR gene.
-
RNP Complex Formation: Incubate the synthesized gRNA with Cas9 nuclease to form the RNP complex.
-
Cell Transfection: Electroporate the NCI-H1975 cells with the RNP complex.
-
Single-Cell Cloning: After 48 hours, perform serial dilution and seed into 96-well plates for single-cell cloning.
-
Clone Expansion and Screening: Expand the resulting clones and screen for EGFR knockout by genomic DNA PCR and Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot Validation: Confirm the absence of EGFR protein expression in candidate clones by Western blot analysis.
Cell Viability Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of the compounds in both wild-type and knockout cell lines.
Materials:
-
Wild-type and EGFR KO NCI-H1975 cells
-
96-well cell culture plates
-
This compound and Osimertinib
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed both WT and EGFR KO cells in 96-well plates at an appropriate density.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound or Osimertinib.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Measurement: Add the cell viability reagent and measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to untreated controls and fit a dose-response curve to calculate the IC50 values.
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Experimental Workflow for On-Target Validation
Caption: Workflow for generating and using a KO cell line for validation.
Logical Comparison of Inhibitors
Caption: Logic for concluding on-target effects from experimental outcomes.
Conclusion
The use of CRISPR-Cas9 to generate target knockout cell lines is a definitive method for confirming the on-target activity of a small molecule inhibitor. A significant increase in the IC50 value for a compound in a target knockout cell line, as hypothetically demonstrated for this compound and expected for Osimertinib, provides strong evidence that the compound's primary mechanism of action is through the intended target. The protocols and workflows described in this guide provide a robust framework for the validation of novel targeted therapies.
Head-to-Head Comparison: Lisaftoclax (APG-2575) vs. Venetoclax
A detailed evaluation of two prominent BCL-2 inhibitors in the landscape of targeted cancer therapy.
This guide provides a comprehensive head-to-head comparison of lisaftoclax (B3028529) (APG-2575) and venetoclax (B612062), two selective B-cell lymphoma 2 (BCL-2) inhibitors. Venetoclax is an established therapeutic agent in various hematological malignancies, while lisaftoclax is a novel BCL-2 inhibitor with promising preclinical and early clinical data. This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their mechanisms of action, preclinical and clinical efficacy, and safety profiles, supported by experimental data.
Mechanism of Action
Both lisaftoclax and venetoclax are BH3-mimetic drugs that selectively bind to the anti-apoptotic protein BCL-2.[1][2] By occupying the BH3-binding groove of BCL-2, they displace pro-apoptotic proteins like BIM, which are then free to activate BAX and BAK.[3][4] This activation leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, ultimately inducing apoptosis in cancer cells that are dependent on BCL-2 for survival.[3][5]
Overexpression of BCL-2 is a key survival mechanism for many cancer cells, allowing them to evade programmed cell death.[1][6] By inhibiting BCL-2, both drugs aim to restore the natural process of apoptosis.[6] While both drugs target BCL-2, lisaftoclax was designed with key structural differences from venetoclax, including the replacement of a dimethyl group with a cyclobutyl ring and a tetrahydro-2H-pyran group with a 1,4-dioxan.[2] These modifications were intended to maintain potent BCL-2 binding affinity while potentially offering an improved pharmacokinetic profile.[2]
Figure 1: Simplified signaling pathway of BCL-2 inhibition.
Preclinical Data
Preclinical studies have provided a basis for the clinical development of both lisaftoclax and venetoclax, demonstrating their anti-tumor activity in various hematologic malignancy models.
Binding Affinity and Cellular Activity
Computational modeling and biochemical assays have shown that lisaftoclax binds to BCL-2 with high affinity.[2] In a head-to-head comparison, lisaftoclax demonstrated more potent apoptosis-inducing activity and more severely impaired mitochondrial function compared to venetoclax in multiple myeloma and other hematologic cancer cell lines.[2] Cellular uptake assays in RPMI8226 and KMS-11 multiple myeloma cell lines revealed that intracellular concentrations of lisaftoclax were 1.46- to 1.92-fold higher than those of venetoclax.[2]
| Parameter | Lisaftoclax (APG-2575) | Venetoclax (ABT-199) | Cell Lines | Reference |
| Intracellular Concentration (relative to venetoclax) | 1.46 - 1.92 fold higher | 1.0 | RPMI8226, KMS-11 | [2] |
In Vitro and In Vivo Efficacy
Preclinical studies with venetoclax have demonstrated its cytotoxic activity in tumor cells that overexpress BCL-2.[6] These promising preclinical results paved the way for its clinical development in various leukemias and lymphomas.[7][8] Similarly, lisaftoclax has shown robust antitumor activity in preclinical models of hematologic malignancies.[2]
Clinical Data
Both venetoclax and lisaftoclax have been evaluated in clinical trials, with venetoclax having a more extensive clinical history and regulatory approvals.
Venetoclax Clinical Trials
Venetoclax has been studied extensively in numerous clinical trials for various hematological cancers, including Chronic Lymphocytic Leukemia (CLL), Small Lymphocytic Lymphoma (SLL), and Acute Myeloid Leukemia (AML).[9]
In a phase 2 study in patients with relapsed/refractory CLL with 17p deletion, venetoclax monotherapy achieved an overall response rate (ORR) of 79%.[7] Combination therapies have shown even greater efficacy. For instance, the MURANO trial comparing venetoclax-rituximab to bendamustine-rituximab in relapsed/refractory CLL demonstrated a significantly higher 2-year progression-free survival (PFS) rate (85% vs. 36%).[10] The CLL14 trial in previously untreated CLL patients with coexisting medical conditions showed superior PFS for venetoclax-obinutuzumab compared to chlorambucil-obinutuzumab.[11]
| Trial | Indication | Treatment Arms | Key Outcomes | Reference |
| Phase 2 (NCT01889186) | R/R CLL with 17p deletion | Venetoclax monotherapy | ORR: 79% | [7] |
| MURANO (Phase 3) | R/R CLL | Venetoclax + Rituximab (B1143277) vs. Bendamustine + Rituximab | 2-year PFS: 85% vs. 36% | [10] |
| CLL14 (Phase 3) | Untreated CLL with comorbidities | Venetoclax + Obinutuzumab vs. Chlorambucil + Obinutuzumab | Superior PFS with Venetoclax combination | [11] |
| Phase 2 (AML) | R/R AML | Venetoclax monotherapy | ORR: 19% | [8] |
| Phase 2 (AML) | R/R AML | Venetoclax + Chidamide + Azacitidine | ORR: 75% | [12] |
Lisaftoclax (APG-2575) Clinical Trials
Lisaftoclax is in earlier stages of clinical development but has shown promising results. A first-in-human phase 1 study in patients with relapsed/refractory (R/R) CLL and other hematologic malignancies demonstrated its safety and efficacy.[13] In this study, 12 of 14 evaluable R/R CLL/SLL patients achieved a partial remission, resulting in an ORR of 85.7%.[13] Notably, no tumor lysis syndrome (TLS) was observed with a daily dose ramp-up schedule.[13]
A phase 2 global study is evaluating lisaftoclax as a monotherapy or in combination with acalabrutinib (B560132) or rituximab in patients with treatment-naïve or R/R CLL/SLL.[14] Initial data from this study showed encouraging ORRs of 65% in the monotherapy group, 98% in the acalabrutinib combination cohort, and 87% in the rituximab combination cohort.[14] Importantly, lisaftoclax has also shown the ability to overcome resistance to venetoclax in some patients.[15]
| Trial | Indication | Treatment | Key Outcomes | Reference |
| Phase 1 | R/R CLL/SLL and other hematologic malignancies | Lisaftoclax monotherapy | ORR in CLL/SLL: 85.7% (12/14) | [13] |
| Phase 2 | TN or R/R CLL/SLL | Lisaftoclax monotherapy | ORR: 65% | [14] |
| Phase 2 | TN or R/R CLL/SLL | Lisaftoclax + Acalabrutinib | ORR: 98% | [14] |
| Phase 2 | TN or R/R CLL/SLL | Lisaftoclax + Rituximab | ORR: 87% | [14] |
| Phase 1b/2 | R/R AML/MPAL (venetoclax-refractory) | Lisaftoclax + Azacitidine | ORR: 31.8% | [15] |
Safety and Tolerability
A key concern with potent BCL-2 inhibitors is the risk of Tumor Lysis Syndrome (TLS), a potentially life-threatening complication caused by the rapid destruction of cancer cells.
Venetoclax: The risk of TLS with venetoclax is well-documented and requires a gradual dose ramp-up over 5 weeks for CLL patients, along with prophylaxis and monitoring.[1][13] In clinical trials with these measures, the rate of TLS was approximately 2%.[1] Other common adverse events include neutropenia, diarrhea, nausea, anemia, and upper respiratory tract infections.[7]
Lisaftoclax (APG-2575): A potential advantage of lisaftoclax is its favorable safety profile regarding TLS. Early clinical studies have utilized a more rapid daily dose ramp-up without observing any TLS.[13] The most common side effects reported were neutropenia, anemia, fatigue, diarrhea, and nausea.[13] The combination regimens of lisaftoclax with other agents have also shown a similar safety profile with a very low incidence of TLS.[14]
Experimental Protocols
Cell Viability and Apoptosis Assays
-
Cell Viability: Assessed using assays like Cell Counting Kit-8 (CCK-8) or MTT. Cells are seeded in 96-well plates, treated with varying concentrations of the inhibitor, and incubated. The absorbance is then measured to determine the percentage of viable cells relative to untreated controls.
-
Apoptosis Induction: Measured by flow cytometry using Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains necrotic cells. This allows for the quantification of early apoptotic, late apoptotic, and necrotic cells.
BCL-2 Binding Assays
The binding affinity of the inhibitors to BCL-2 can be determined using various biophysical techniques, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). These methods measure the direct interaction between the compound and the purified BCL-2 protein, providing quantitative data on binding kinetics and thermodynamics.
In Vivo Tumor Xenograft Models
-
Model: Immunocompromised mice (e.g., SCID or NSG) are subcutaneously or intravenously injected with human hematologic cancer cell lines or patient-derived xenografts (PDXs).
-
Treatment: Once tumors are established, mice are randomized to receive vehicle control, venetoclax, or lisaftoclax orally at specified doses and schedules.
-
Endpoints: Tumor volume is measured regularly. At the end of the study, tumors and tissues can be harvested for further analysis, such as immunohistochemistry for apoptosis markers (e.g., cleaved caspase-3).
Figure 2: General workflow for preclinical evaluation of BCL-2 inhibitors.
Conclusion
Venetoclax has revolutionized the treatment of several hematological malignancies, establishing BCL-2 inhibition as a key therapeutic strategy. Lisaftoclax (APG-2575) has emerged as a promising next-generation BCL-2 inhibitor with a potentially improved safety profile, particularly a lower risk of TLS, which may allow for a more convenient and rapid dose escalation. Preclinical data suggest that lisaftoclax may have more potent anti-tumor activity in some contexts. Early clinical data for lisaftoclax are encouraging, demonstrating high response rates, including in patients who have relapsed after or are refractory to venetoclax. Further head-to-head clinical trials will be necessary to definitively establish the comparative efficacy and safety of lisaftoclax and venetoclax. The ongoing development of lisaftoclax and other novel BCL-2 inhibitors holds the promise of expanding the therapeutic options and improving outcomes for patients with hematological cancers.
References
- 1. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
- 4. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 7. Found in translation: how preclinical research is guiding the clinical development of the BCL-2-selective inhibitor venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Facebook [cancer.gov]
- 10. An update on the efficacy of Venetoclax for chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. VENCLEXTA® (venetoclax tablets) | 5-year efficacy results for CLL [venclextahcp.com]
- 12. ashpublications.org [ashpublications.org]
- 13. cllsociety.org [cllsociety.org]
- 14. targetedonc.com [targetedonc.com]
- 15. Live from ASCO 2025 | Ascentage Pharma Presents Clinical Data on Bcl-2 Inhibitor Lisaftoclax in Venetoclax-Refractory Patients in Oral Report - BioSpace [biospace.com]
Unraveling the Landscape of Synthetic Lethality Screening: A Comparative Guide
For researchers, scientists, and drug development professionals, identifying novel cancer therapeutics through synthetic lethality is a promising frontier. This guide provides a comparative overview of established and emerging tools for synthetic lethality screens, offering insights into their performance, underlying methodologies, and the signaling pathways they interrogate. While direct experimental data for a specific entity denoted as "155H1" is not publicly available, we will explore the principles of validating such a tool by comparing it to widely-used screening methodologies.
Synthetic lethality arises when the simultaneous loss of two genes results in cell death, while the loss of either gene alone does not. In cancer, this concept is powerfully exploited by targeting a gene that is synthetically lethal to a cancer-specific mutation, thereby selectively killing tumor cells while sparing healthy tissues. The success of PARP inhibitors in BRCA-mutant cancers is a clinical testament to the power of this approach.
The validation of any new tool for synthetic lethality screening hinges on its ability to accurately and efficiently identify these lethal interactions. This involves rigorous comparison against established methods on key performance metrics.
Comparative Analysis of Screening Methodologies
The discovery of synthetic lethal interactions has been revolutionized by high-throughput screening techniques. Below is a comparison of the primary methodologies used in the field.
| Screening Method | Principle | Advantages | Disadvantages | Typical Throughput |
| CRISPR/Cas9 Screens | Genome-wide or targeted gene knockout using CRISPR/Cas9 technology to identify genes whose loss is lethal in a specific genetic background. | High specificity and efficiency in gene knockout. Versatile for targeting a wide range of genes. | Potential for off-target effects and guide RNA-independent effects. Can be complex to analyze. | High (genome-wide) |
| RNA Interference (RNAi) Screens | Use of short-hairpin RNAs (shRNAs) or small-interfering RNAs (siRNAs) to knockdown gene expression. | Established technology with well-developed libraries and protocols. | Off-target effects are a significant concern. Incomplete knockdown can lead to false negatives. | High (genome-wide) |
| Chemical Screens | High-throughput screening of small molecule libraries to identify compounds that selectively kill cancer cells with a specific mutation. | Directly identifies potential drug candidates. Can provide insights into druggable targets. | The mechanism of action of hit compounds can be difficult to determine. Libraries may not cover all biological targets. | Very High |
| Computational/In Silico Screens | Use of algorithms and machine learning models to predict synthetic lethal interactions based on large biological datasets (e.g., genomics, transcriptomics). | Extremely high throughput and cost-effective. Can prioritize targets for experimental validation. | Predictions require experimental validation. Performance depends on the quality and completeness of the input data. | Extremely High |
Experimental Protocols for Validation
To validate a new tool like "this compound," a series of well-defined experiments would be necessary. These protocols are designed to assess the tool's performance against existing methods.
Isogenic Cell Line-Based Screening
This is a foundational method for validating synthetic lethal interactions.
-
Objective: To determine if the tool can identify known synthetic lethal partners in a controlled genetic background.
-
Methodology:
-
Create a pair of isogenic cell lines: one with a specific cancer-related mutation (e.g., BRCA1 knockout) and a wild-type control.
-
Apply the screening tool (e.g., a library of compounds or a CRISPR library) to both cell lines.
-
Measure cell viability or proliferation in both lines after treatment.
-
Identify "hits" that selectively reduce the viability of the mutant cell line.
-
Compare the identified hits with known synthetic lethal partners of the mutated gene.
-
Orthogonal Validation Assays
Hits identified from a primary screen must be validated using independent methods to reduce the likelihood of false positives.
-
Objective: To confirm the synthetic lethal interactions identified in the primary screen.
-
Methodology:
-
For a given hit (e.g., a specific gene identified by a CRISPR screen), use an alternative method to perturb the gene, such as siRNA or a different CRISPR guide RNA.
-
Validate the on-target effect (e.g., confirm gene knockout or knockdown by qPCR or Western blot).
-
Perform cell viability assays (e.g., CellTiter-Glo, colony formation assays) in the isogenic cell line pair.
-
A confirmed hit will consistently show selective lethality in the mutant cell line across different perturbation methods.
-
Visualizing the Logic of Synthetic Lethality Screening
Understanding the workflow and the underlying biological pathways is crucial for designing and interpreting synthetic lethality screens.
Caption: A generalized workflow for identifying and validating synthetic lethal targets.
A key area of investigation in synthetic lethality is the DNA Damage Response (DDR) pathway. Many cancers have defects in DDR genes, making them reliant on alternative repair pathways for survival.
Caption: The synthetic lethal relationship between PARP and BRCA in DNA repair.
Assessing the Synergistic Effects of Targeting the CD155/TIGIT Axis in Combination with Other Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the compound "155H1" is not specifically identified in publicly available literature, extensive research into its likely target, the CD155/TIGIT signaling axis, reveals a promising avenue for synergistic cancer therapies. CD155, also known as the Poliovirus Receptor (PVR), is a transmembrane protein frequently overexpressed on tumor cells, contributing to an immunosuppressive tumor microenvironment.[1] It interacts with the inhibitory receptor TIGIT (T cell immunoreceptor with Ig and ITIM domains) found on T cells and Natural Killer (NK) cells, dampening their anti-tumor activity.[2][3][4] This guide provides a comparative analysis of the preclinical data on targeting the CD155/TIGIT axis, primarily through monoclonal antibodies, in combination with other immunotherapies, particularly PD-1/PD-L1 checkpoint inhibitors.
Mechanism of Action: The CD155/TIGIT Signaling Pathway
The CD155/TIGIT pathway is a critical immune checkpoint that regulates the activity of T cells and NK cells. CD155 on tumor cells can bind to the activating receptor CD226 (DNAM-1) on immune cells, promoting anti-tumor responses. However, CD155 also binds with high affinity to the inhibitory receptor TIGIT, which is often upregulated on tumor-infiltrating lymphocytes.[2][3] This interaction delivers an inhibitory signal to the immune cell, suppressing its ability to attack the tumor. Blockade of the CD155/TIGIT interaction, for instance with an anti-CD155 antibody like SKII.4, can prevent this immunosuppression and restore the anti-tumor activity of T cells and NK cells.[1][5]
Caption: The CD155/TIGIT signaling pathway illustrating the inhibitory effect on T cells and NK cells.
Synergistic Effects with PD-1/PD-L1 Blockade: Preclinical Evidence
Numerous preclinical studies have demonstrated that combining the blockade of the CD155/TIGIT axis with PD-1/PD-L1 inhibitors results in a synergistic anti-tumor response.[3][6][7] This is because the two pathways represent non-redundant mechanisms of immune evasion. While PD-1/PD-L1 blockade primarily reinvigorates exhausted T cells, targeting the CD155/TIGIT axis can also enhance NK cell function and reduce the suppressive activity of regulatory T cells (Tregs).[3]
Quantitative Data from Preclinical Studies
The following table summarizes key findings from preclinical studies investigating the synergistic effects of targeting the CD155/TIGIT pathway in combination with PD-1 blockade.
| Tumor Model | Therapeutic Agents | Key Findings (Combination vs. Monotherapy) | Reference |
| Murine Glioblastoma (GBM) | Anti-TIGIT mAb + Anti-PD-1 mAb | - Significantly improved survival compared to control and monotherapy groups.- Significant increase in IFNγ and TNFα producing CD8+ T cells (44.14% in combo vs. 10.69% in anti-PD-1 alone and 25.8% in anti-TIGIT alone).- Significant increase in CD8+ and CD4+ T cell infiltration. | [2] |
| Murine Sarcoma (MCA1956) | CD155 knockout + Anti-PD-1 mAb | - Anti-PD-1 treatment was more effective in reducing tumor growth in CD155 knockout mice compared to wild-type mice. | [5] |
| Murine Colon Adenocarcinoma (CT26) | Anti-TIGIT mAb + Anti-PD-1 mAb | - Dual blockade reduced tumor growth more effectively than either monotherapy. | [8] |
| Humanized Mouse Model (Cervical Cancer) | Anti-TIGIT mAb + Anti-PD-1 mAb | - Combination treatment further increased the efficacy of TIGIT blocking antibody in inhibiting tumor growth and enhancing CD8+ T lymphocyte function. | [6] |
Experimental Protocols
Below are representative experimental protocols derived from preclinical studies assessing the synergy of CD155/TIGIT and PD-1 blockade.
In Vivo Murine Tumor Model
-
Cell Lines and Culture: Murine glioma cell line GL261-luc+ was cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% L-glutamine.
-
Animal Model: C57BL/6 mice (6-8 weeks old) were used.
-
Tumor Implantation: 5 x 10^4 GL261-luc+ cells in 2 µL of PBS were intracranially injected into the right striatum of the mice.
-
Treatment Regimen:
-
Mice were randomized into four groups: Control (isotype control antibody), anti-PD-1 monotherapy, anti-TIGIT monotherapy, and combination therapy (anti-PD-1 + anti-TIGIT).
-
Antibodies (10 mg/kg) were administered via intraperitoneal injection on days 7, 10, and 13 post-tumor implantation.
-
-
Efficacy Assessment:
-
Tumor growth was monitored by bioluminescence imaging.
-
Survival was monitored daily.
-
At the study endpoint, brains, cervical lymph nodes, and spleens were harvested for immunological analysis.
-
-
Immunological Analysis:
-
Single-cell suspensions were prepared from tissues.
-
Flow cytometry was used to analyze the populations of CD4+ T cells, CD8+ T cells, regulatory T cells, and dendritic cells.
-
Intracellular cytokine staining was performed to measure the production of IFNγ and TNFα by T cells.
-
Experimental Workflow
Caption: A generalized workflow for a preclinical in vivo study assessing synergistic anti-tumor effects.
Conclusion
The preclinical data strongly support the synergistic anti-tumor effects of combining the blockade of the CD155/TIGIT axis with PD-1/PD-L1 inhibitors. This combination therapy enhances anti-tumor immunity by targeting multiple, non-redundant immunosuppressive pathways, leading to increased T cell and NK cell activity and improved tumor control. While the specific agent "this compound" remains unidentified, the broader strategy of targeting CD155, likely with a monoclonal antibody, in conjunction with existing immunotherapies, represents a highly promising approach for future cancer treatment. Further clinical investigation is warranted to translate these preclinical findings into effective therapies for patients.
References
- 1. assaygenie.com [assaygenie.com]
- 2. TIGIT and PD-1 dual checkpoint blockade enhances antitumor immunity and survival in GBM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kuickresearch.com [kuickresearch.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. CD155 loss enhances tumor suppression via combined host and tumor-intrinsic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Combination TIGIT/PD-1 blockade enhances the efficacy of neoantigen vaccines in a model of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic convergence of the TIGIT and PD-1 inhibitory pathways necessitates co-blockade to optimize anti-tumor CD8+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of 155H1 (YM155/Sepantronium Bromide) Selectivity and Potency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity and potency of 155H1, identified in the scientific literature as YM155 (sepantronium bromide), a small molecule inhibitor of survivin. The information presented is based on an independent review of publicly available experimental data. This document is intended to serve as a resource for researchers and drug development professionals evaluating YM155 and its alternatives.
Executive Summary
YM155 is a potent suppressor of the anti-apoptotic protein survivin, demonstrating efficacy in a wide range of cancer cell lines with IC50 values in the nanomolar to picomolar range.[1] Its primary mechanism of action is the transcriptional repression of the BIRC5 gene, which encodes for survivin. While some studies suggest a high degree of selectivity for survivin over other members of the Inhibitor of Apoptosis Protein (IAP) family, others indicate potential off-target effects, including the induction of reactive oxygen species and interactions with proteins such as RIPK2 and topoisomerase. This guide compares the potency and selectivity of YM155 with other known survivin inhibitors, providing available quantitative data and detailed experimental protocols for key assays.
Data Presentation: Comparative Potency of Survivin Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of YM155 and selected alternative survivin inhibitors across various cancer cell lines. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in the same experimental setup are limited.
| Inhibitor | Target(s) | Cell Line | Cancer Type | IC50 (nM) | Reference |
| YM155 (this compound) | Survivin (transcriptional repression) | PC-3 | Prostate Cancer | 0.49 | [1] |
| PPC-1 | Prostate Cancer | 2 | [1] | ||
| DU145 | Prostate Cancer | 4 | [1] | ||
| A375 | Melanoma | ~15 | |||
| H460 | Non-Small Cell Lung Cancer | <1 | [2] | ||
| SW620 | Colon Cancer | 0.54 | [3] | ||
| HCT-8 | Colon Cancer | 0.67 | [3] | ||
| UC-112 | Survivin (induces degradation) | NCI-60 Panel (average) | Various | 2200 | [4][5] |
| MX-106 | Survivin (induces degradation) | NCI-60 Panel (average) | Various | 500 | [4] |
| A375 | Melanoma | ~2000 | [6] | ||
| FL118 | Survivin, Mcl-1, XIAP, cIAP2 | H460 | Non-Small Cell Lung Cancer | 0.3 | |
| EKVX | Non-Small Cell Lung Cancer | 0.6 | |||
| A549 | Non-Small Cell Lung Cancer | 0.9 | |||
| Arctigenin | STAT3, PI3K/AKT (indirectly affects survivin) | MDA-MB-231 | Breast Cancer | 787 (24h) | [7] |
| HepG2 | Liver Cancer | 11170 (24h), 4888 (48h) | [8] | ||
| MK-2206 | Akt1, Akt2, Akt3 (indirectly affects survivin) | - | - | 8 (Akt1), 12 (Akt2), 65 (Akt3) | [9] |
| CNE-1, CNE-2, HONE-1 | Nasopharyngeal Cancer | 3000-5000 | [10] | ||
| SUNE-1 | Nasopharyngeal Cancer | <1000 | [10] |
Selectivity Profile
| Inhibitor | Selectivity Notes | Reference |
| YM155 (this compound) | Reported to have favorable selectivity over other IAPs like cIAP2 and XIAP, and no effect on Bcl-2 family proteins. However, some studies suggest it can also inhibit Mcl-1 and claspin, and may have off-target effects on RIPK2 and topoisomerase. | [1] |
| UC-112 | Selectively decreases survivin protein levels, with less effect on other IAPs. | [5][6] |
| MX-106 | Shows increased selectivity for survivin compared to UC-112. It can induce degradation of XIAP and/or cIAP1 at higher concentrations. | [4][11] |
| FL118 | Inhibits multiple anti-apoptotic proteins including survivin, Mcl-1, XIAP, and cIAP2. | [2][3][12][13][14] |
| Arctigenin | Indirectly affects survivin expression by inhibiting upstream signaling pathways like STAT3 and PI3K/AKT. It also reduces the expression of other anti-apoptotic proteins like Bcl-xL and Mcl-1. | [15][16] |
| MK-2206 | A selective allosteric inhibitor of Akt isoforms. Its effect on survivin is a downstream consequence of Akt inhibition. | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of YM155 and its alternatives are provided below.
Cell Viability (MTT) Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of the inhibitor or vehicle control for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Treat cells with the inhibitor or vehicle control for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blot for Survivin Expression
Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with an antibody specific to the target protein (in this case, survivin).
Protocol:
-
Lyse treated and control cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against survivin (e.g., 1:1000 dilution) overnight at 4°C.[17][18][19][20]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system. β-actin or GAPDH is typically used as a loading control.
Cell Cycle Analysis
Principle: The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the fluorescence intensity by flow cytometry.
Protocol:
-
Treat cells with the inhibitor or vehicle control for the desired time.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA in the cells, allowing for the quantification of cells in each phase of the cell cycle.
Mandatory Visualization
Caption: Simplified signaling pathway of survivin and points of intervention by various inhibitors.
Caption: General experimental workflow for evaluating the potency and mechanism of action of survivin inhibitors.
References
- 1. Small Molecule Inhibitors Targeting the “Undruggable” Survivin: The Past, Present, and Future from a Medicinal Chemist’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Survivin Small Molecules Inhibitors: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer therapeutics using survivin BIRC5 as a target: what can we do after over two decades of study? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Selective Survivin Inhibitors Derived from the MX-106 Hydroxyquinoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arctigenin inhibits STAT3 and exhibits anticancer potential in human triple-negative breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Survivin Inhibitors Mitigate Chemotherapeutic Resistance in Breast Cancer Cells by Suppressing Genotoxic Nuclear Factor- κ B Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. e-century.us [e-century.us]
- 15. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Arctigenin promotes apoptosis in ovarian cancer cells via the iNOS/NO/STAT3/survivin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Survivin Monoclonal Antibodies Detect Survivin Cell Surface Expression and Inhibit Tumor Growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. file.yizimg.com [file.yizimg.com]
- 19. Survivin Antibody | Cell Signaling Technology [cellsignal.com]
- 20. Survivin (71G4B7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Navigating the Disposal of Chemical Compound 155H1: A Comprehensive Guide to Safety and Compliance
For immediate laboratory safety and logistical planning, this document outlines the essential procedures for the proper disposal of the hypothetical chemical compound "155H1." As "this compound" does not correspond to a recognized chemical entity in standard databases, this guide synthesizes best practices from safety data sheets of various hazardous materials to provide a robust framework for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for ensuring personnel safety and environmental protection.
Pre-Disposal Hazard Assessment and Safety Precautions
A thorough hazard assessment is the critical first step before handling any chemical waste. In the absence of specific data for "this compound," a conservative approach assuming high hazard is recommended.
Key Safety Precautions:
-
Consult the Safety Data Sheet (SDS): Always locate and thoroughly read the specific SDS for any chemical before handling. The SDS provides critical information on hazards, handling, and emergency procedures.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes, but is not limited to, a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[1][2][3]
-
Ventilation: All handling of "this compound" waste should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1][2][4][5][6][7]
-
Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible. Be familiar with your institution's emergency response procedures.
Quantitative Data Summary for Waste Handling
The following table summarizes key quantitative parameters and logistical information for the safe handling and disposal of "this compound" waste, based on general guidelines for hazardous chemicals.
| Parameter | Value/Instruction | Source/Rationale |
| Hazard Class | Assumed: 6.1 (Toxic Substance) | General precautionary principle for unknown or hazardous compounds.[3] |
| Primary Waste Container | Labeled, sealed, and leak-proof container compatible with the chemical. | To prevent leaks and ensure proper identification of hazardous waste.[3] |
| Secondary Containment | Required. | To contain spills in case of primary container failure.[3] |
| Waste Storage | Designated, ventilated hazardous waste accumulation area. | To ensure safe temporary storage and prevent unauthorized access.[3][4][5] |
| Incompatible Materials | Avoid storage with strong oxidizing agents, acids, and bases. | To prevent dangerous chemical reactions.[3] |
| Spill Cleanup Absorbent | Inert material (e.g., vermiculite, sand). | To safely absorb and contain liquid spills without reacting with the chemical.[2][6] |
| Emergency Contact | Your Institution's Environmental Health and Safety (EHS) Office. | EHS is the primary contact for hazardous waste disposal and emergencies.[2][3] |
Detailed Disposal Protocol
The following step-by-step protocol outlines the procedure for the safe disposal of "this compound."
Materials:
-
"this compound" waste (solid or liquid)
-
Appropriate, labeled primary hazardous waste container
-
Secondary containment
-
Personal Protective Equipment (PPE)
-
Spill kit with inert absorbent material
Procedure:
-
Preparation:
-
Ensure all necessary materials are on hand.
-
Conduct the entire procedure within a chemical fume hood.
-
Don the appropriate PPE.
-
-
Waste Segregation and Collection:
-
Solid Waste: Carefully place all solid "this compound" waste, including contaminated items like gloves, weighing paper, and absorbent materials, into a designated and clearly labeled solid hazardous waste container.[2] Avoid generating dust.[2][7]
-
Liquid Waste: Using a funnel, carefully transfer all liquid waste containing "this compound" into a designated and clearly labeled liquid hazardous waste container.[2] Do not overfill the container; a general guideline is to not exceed 75% capacity.[8]
-
-
Container Management:
-
Securely seal the primary waste container.
-
Label the container with a hazardous waste tag immediately. The label should include the chemical name ("this compound" and any known components), the date, and the name of the researcher or lab.
-
Place the sealed primary container into a secondary container.
-
-
Storage and Final Disposal:
-
Store the secondary container in your laboratory's designated hazardous waste accumulation area.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2][3] Do not dispose of "this compound" waste down the drain or in regular trash.[6][7]
-
Experimental Protocols: Emergency Spill Response
In the event of a spill, immediate and correct action is crucial to mitigate risks.
Procedure:
-
Evacuate and Secure:
-
Ventilate:
-
Ensure the area is well-ventilated. If the spill is not in a fume hood, open windows if it is safe to do so.
-
-
Containment and Cleanup:
-
Prevent the spill from entering drains or waterways.[2][6][7]
-
For liquid spills, use an inert absorbent material to contain and soak up the spill.[2][6]
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container, avoiding the generation of dust.[2]
-
Collect all cleanup materials (absorbent, contaminated gloves, etc.) as hazardous waste.
-
-
Decontamination:
-
Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.[2] Collect all cleaning materials as hazardous waste.
-
-
Reporting:
-
Report the spill to your supervisor and your institution's EHS department.
-
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the disposal process and the emergency spill response for "this compound."
Caption: Logical workflow for the proper disposal of this compound.
Caption: Emergency spill response procedure for this compound.
References
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. airgas.com [airgas.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sprayworksequipment.com [sprayworksequipment.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. vpr.tamu.edu [vpr.tamu.edu]
Navigating the Safe Handling of 155H1: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of the novel compound 155H1. Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of your research. The following procedures are based on the currently understood hazard profile of this compound and are subject to revision as more data becomes available.
Immediate Safety and Handling Protocols
The primary hazards associated with this compound include skin and eye irritation, and it may be harmful if inhaled or ingested.[1][2] All personnel must be thoroughly trained on these procedures before working with this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity Level | Task Example | Required PPE |
| Low Intensity | Weighing, preparing solutions in a fume hood | - Nitrile gloves- Safety glasses with side shields- Laboratory coat |
| Medium Intensity | In-vitro assays, cell culture treatment | - Double-gloving (nitrile)- Chemical splash goggles- Laboratory coat |
| High Intensity | In-vivo administration, handling of concentrated stock | - Double-gloving (nitrile)- Face shield and chemical splash goggles- Chemical-resistant laboratory coat- Respiratory protection may be required based on risk assessment |
Note: Always consult your institution's Environmental Health and Safety (EHS) department for a full risk assessment and specific PPE recommendations.
Emergency Procedures
In the event of an exposure, immediate action is crucial.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[3] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
Operational and Disposal Plans
Proper handling and disposal of this compound are not only a matter of safety but also of environmental responsibility.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound from receipt to disposal. Adherence to this workflow minimizes the risk of exposure and contamination.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste. Do not let the product enter drains.[2][3]
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and puncture-resistant container | Collect all contaminated solids (gloves, pipette tips, etc.). Arrange for pickup by your institution's EHS department. |
| Liquid Waste | Labeled, sealed, and chemical-resistant container | Collect all contaminated liquids. Do not mix with other chemical waste unless explicitly approved. Arrange for pickup by your institution's EHS department. |
| Sharps | Labeled, puncture-proof sharps container | All needles, syringes, and other sharps must be disposed of in a designated sharps container. |
By adhering to these guidelines, you contribute to a culture of safety and excellence in our shared scientific endeavors. For any further questions or clarification, please consult your supervisor and your institution's EHS department.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
